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Core Science & Biosynthesis

Foundational

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone chemical structure and properties

An In-Depth Technical Guide to 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone: A Keystone Synthetic Intermediate Abstract This technical guide provides a comprehensive overview of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone: A Keystone Synthetic Intermediate

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. The document elucidates its core chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it presents a detailed synthesis protocol, offering mechanistic insights into the reaction pathway. The guide explores the compound's chemical reactivity, highlighting its utility as a versatile building block in the synthesis of advanced bioactive molecules, particularly through cross-coupling reactions. This paper is intended for researchers, chemists, and professionals in drug discovery and development, serving as a practical resource for leveraging this important chemical intermediate.

Molecular Structure and Identification

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a substituted pyridine featuring three key functional groups that dictate its chemical behavior: an acetyl group (ethanone), a bromine atom, and a methoxy group. The strategic placement of these groups on the pyridine ring creates a molecule primed for sequential, regioselective modifications. The bromine atom at the 3-position is a versatile handle for cross-coupling reactions, the acetyl group at the 2-position provides a site for nucleophilic additions or derivatization, and the methoxy group at the 6-position influences the electronic properties of the aromatic ring.

The definitive identifiers for this compound are cataloged below.

IdentifierValue
IUPAC Name 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone
CAS Number 1245563-14-7
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Canonical SMILES CC(=O)C1=C(C=CC(=N1)OC)Br
InChI Key YLKRFBARMVALSE-UHFFFAOYSA-N

graph "chemical_structure" {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_acetyl [label="C"]; O_acetyl [label="O"]; C_methyl_acetyl [label="CH₃"]; Br3 [label="Br"]; O_methoxy [label="O"]; C_methyl_methoxy [label="CH₃"];

// Positioning N1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C_acetyl [pos="-2.6,1.5!"]; O_acetyl [pos="-2.6,2.7!"]; C_methyl_acetyl [pos="-3.9,0.75!"]; Br3 [pos="-2.6,-1.5!"]; O_methoxy [pos="2.6,1.5!"]; C_methyl_methoxy [pos="3.9,1.5!"];

// Bonds C2 -- N1; C3 -- C2; C4 -- C3; C5 -- C4; C6 -- C5; N1 -- C6; C2 -- C_acetyl; C_acetyl -- O_acetyl [style=double]; C_acetyl -- C_methyl_acetyl; C3 -- Br3; C6 -- O_methoxy; O_methoxy -- C_methyl_methoxy; }

Caption: 2D Structure of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.

Physicochemical and Spectroscopic Properties

The physical state of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is typically a solid at room temperature. While specific, peer-reviewed data on properties like melting point and solubility are not widely published, information from commercial suppliers provides a general profile.

PropertyValue / Description
Appearance White to off-white or light yellow solid/powder
Melting Point Data varies; typically cited in the range of 85-95 °C
Boiling Point Not determined (likely decomposes)
Solubility Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.
Spectroscopic Profile (Expected)

While a publicly available, peer-reviewed full spectral analysis is scarce, the structure allows for a confident prediction of its key spectroscopic features. Researchers synthesizing or using this compound should verify its identity against these expected signals.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the acetyl methyl protons (CH₃), a singlet for the methoxy protons (OCH₃), and two doublets in the aromatic region corresponding to the two coupled protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR would reveal eight distinct carbon signals: one for the methyl of the acetyl group, one for the methoxy carbon, five for the pyridine ring carbons (with the carbon bearing the bromine showing a characteristic shift), and one for the carbonyl carbon (C=O) at a significantly downfield chemical shift.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch, typically found in the 1690-1710 cm⁻¹ region for aryl ketones. Other key signals would include C-O stretching for the methoxy group and C-Br stretching.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Mechanistic Insights

The synthesis of substituted pyridines often involves multi-step sequences starting from commercially available precursors.[1] A common and logical approach to synthesizing 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone involves the directed ortho-metalation of a substituted pyridine followed by quenching with an acetylating agent.

Proposed Synthetic Protocol

This protocol is a representative method based on established organometallic chemistry principles for pyridine functionalization.

Step 1: Directed ortho-Metalation To a solution of 3-bromo-6-methoxypyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon), a strong lithium amide base such as Lithium Diisopropylamide (LDA) is added dropwise.

  • Causality: The methoxy group at the 6-position and the bromo group at the 3-position both help to acidify the proton at the 2-position. LDA is a strong, non-nucleophilic base ideal for deprotonating this specific position without competing side reactions. The extremely low temperature (-78 °C) is critical to prevent base-mediated side reactions and ensure the kinetic stability of the lithiated intermediate.

Step 2: Acetylation After stirring for a period to ensure complete deprotonation, an acetylating agent such as N,N-dimethylacetamide or acetyl chloride is added to the solution. The reaction is allowed to slowly warm to room temperature.

  • Causality: The highly nucleophilic carbanion of the lithiated pyridine attacks the electrophilic carbonyl carbon of the acetylating agent. This forms a new carbon-carbon bond, installing the desired ethanone group at the 2-position.

Step 3: Aqueous Workup and Purification The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Causality: The aqueous quench protonates any remaining organometallic species and allows for the separation of the organic product from inorganic salts.

Step 4: Purification The crude product is purified by column chromatography on silica gel to yield the pure 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.

  • Causality: Chromatography separates the target compound from any unreacted starting material, byproducts, or impurities generated during the reaction.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Purification start_mat 3-Bromo-6-methoxypyridine in Anhydrous THF setup Cool to -78°C under Argon start_mat->setup metalation Step 1: Add LDA (Directed ortho-Metalation) setup->metalation acetyl Step 2: Add Acetylating Agent (e.g., N,N-dimethylacetamide) metalation->acetyl quench Step 3: Quench with NH₄Cl (aq) acetyl->quench extract Extract with Ethyl Acetate quench->extract purify Step 4: Silica Gel Chromatography extract->purify product Pure Product purify->product

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity and Applications in Drug Discovery

The true value of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone lies in its capacity as a versatile intermediate for constructing more complex molecular architectures. The bromine atom at the 3-position is particularly valuable as it readily participates in transition-metal-catalyzed cross-coupling reactions.

Key Application: Suzuki-Miyaura Cross-Coupling

A primary application of this intermediate is in Suzuki-Miyaura cross-coupling reactions to form a new C-C bond at the 3-position. This reaction is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance. For instance, this bromo-pyridine can be coupled with various aryl or heteroaryl boronic acids or esters to generate biaryl structures, which are common motifs in pharmacologically active compounds.[2]

Exemplary Protocol: Coupling with Indole-4-boronic acid pinacol ester

  • Reaction Setup: To a solution of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone in a solvent mixture like 1,4-dioxane and water, add the desired boronic acid or ester (e.g., indole-4-boronic acid pinacol ester, 1.5 equivalents).

  • Base and Catalyst Addition: Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2M solution, 5 equivalents), followed by a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.05 equivalents).[2]

  • Execution: Degas the mixture with an inert gas (Argon) for several minutes to remove oxygen, which can deactivate the catalyst. Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: After cooling, perform a standard aqueous workup, extract the product with an organic solvent, and purify using column chromatography to isolate the coupled product.

This type of transformation is instrumental in synthesizing libraries of compounds for structure-activity relationship (SAR) studies, such as in the development of kinase inhibitors for cancer therapy or modulators of other biological targets.[2][3]

Suzuki_Coupling reactant1 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone conditions Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat reactant1->conditions reactant2 Aryl Boronic Acid (R-B(OH)₂) reactant2->conditions plus + plus->conditions product 1-(3-Aryl-6-methoxypyridin-2-yl)ethanone conditions->product

Caption: Suzuki-Miyaura coupling reaction scheme.

Safety and Handling

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone should be handled with standard laboratory safety precautions. It is an organic bromide and should be considered potentially harmful if ingested, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete hazard and handling information.

Conclusion

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a strategically designed synthetic building block with significant potential in medicinal and materials chemistry. Its trifunctional nature allows for a range of chemical modifications, with its utility in palladium-catalyzed cross-coupling reactions being particularly noteworthy. This guide has outlined its fundamental properties, a logical synthetic pathway, and its primary application, providing researchers with the foundational knowledge required to effectively incorporate this valuable intermediate into their synthetic programs.

References

  • National Center for Biotechnology Information. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC. Retrieved from [Link]

  • Kornfilt, D. (2014). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. The Denmark Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone. Retrieved from [Link]

Sources

Exploratory

CAS number and molecular weight of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

An In-depth Technical Guide to 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone: A Key Intermediate in Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of 1-(3-bromo-6-methoxypyridin-2-yl)et...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(3-bromo-6-methoxypyridin-2-yl)ethanone, a pivotal building block in contemporary medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, synthesis, and chemical reactivity. It further explores its strategic application in the synthesis of complex heterocyclic scaffolds, particularly in the development of kinase inhibitors for targeted therapies. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Compound Identification and Physicochemical Properties

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a substituted pyridine derivative that has gained prominence as a versatile intermediate in organic synthesis. Its structure incorporates three key functional elements on a pyridine core: a bromine atom, a methoxy group, and an acetyl group. This unique arrangement of functionalities allows for a wide range of selective chemical transformations, making it a valuable precursor for constructing diverse molecular architectures.

PropertyValueSource
CAS Number 1256806-19-5[1]
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Physical Form Solid
Storage Sealed in a dry place at room temperature

Synthesis and Mechanistic Insights

The synthesis of 1-(3-bromo-6-methoxypyridin-2-yl)ethanone can be achieved through various synthetic routes, often starting from commercially available pyridine derivatives. A common strategy involves the selective functionalization of a pre-existing pyridine ring. For instance, a plausible synthetic pathway could start with 2-bromo-6-methoxypyridine. The introduction of the acetyl group at the 2-position can be accomplished via a metal-halogen exchange followed by acylation.

The following diagram illustrates a conceptual synthetic workflow:

G cluster_0 Synthesis Pathway start 2-Bromo-6-methoxypyridine step1 Metal-Halogen Exchange (e.g., n-BuLi, -78 °C) start->step1 1. intermediate Lithium Intermediate step1->intermediate step2 Acylation (e.g., N,N-dimethylacetamide) intermediate->step2 2. product 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone step2->product

Caption: Conceptual synthesis of 1-(3-bromo-6-methoxypyridin-2-yl)ethanone.

This approach leverages the reactivity of organolithium reagents to create a nucleophilic center on the pyridine ring, which then reacts with an acylating agent to form the desired ketone. The choice of a strong, non-nucleophilic base and low temperatures is crucial to prevent side reactions.

Chemical Reactivity and Strategic Applications in Synthesis

The synthetic utility of 1-(3-bromo-6-methoxypyridin-2-yl)ethanone stems from the distinct reactivity of its functional groups. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling extensive exploration of the chemical space around the pyridine core to optimize biological activity.

The acetyl group at the 2-position provides another reactive handle. The ketone can undergo a variety of transformations, including condensation reactions and α-halogenation.[2] For example, α-bromination of the acetyl group can generate a 2-bromo-1-(3-bromo-6-methoxypyridin-2-yl)ethanone intermediate. This intermediate is a classic substrate for the Hantzsch thiazole synthesis, reacting with thiourea or thioamides to construct a 2-aminothiazole ring, a common pharmacophore in kinase inhibitors.[2]

G cluster_1 Key Reaction Pathways cluster_bromo Bromine Reactivity cluster_acetyl Acetyl Group Reactivity start_node 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone suzuki Suzuki-Miyaura Coupling (Pd catalyst, base) start_node->suzuki C-Br Bond alpha_halogenation α-Halogenation start_node->alpha_halogenation C=O Group suzuki_product Aryl/Heteroaryl Substituted Product suzuki->suzuki_product hantzsch_intermediate α-Haloketone Intermediate alpha_halogenation->hantzsch_intermediate hantzsch Hantzsch Thiazole Synthesis (Thiourea) hantzsch_intermediate->hantzsch hantzsch_product 2-Aminothiazole Derivative hantzsch->hantzsch_product

Caption: Reactivity of 1-(3-bromo-6-methoxypyridin-2-yl)ethanone.

Application in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in favorable interactions with biological targets, such as hydrogen bonding.[2] 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a valuable starting material for the synthesis of novel therapeutic agents, particularly kinase inhibitors for cancer treatment.[3] The ability to selectively functionalize both the 3-position (via the bromine) and the 2-position (via the acetyl group) provides a powerful platform for generating libraries of compounds for structure-activity relationship (SAR) studies.

The development of new therapeutic modalities is a continuous effort in drug discovery.[4] The use of versatile building blocks like 1-(3-bromo-6-methoxypyridin-2-yl)ethanone is crucial for the efficient synthesis of novel and complex molecules that can address new biological targets.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(3-bromo-6-methoxypyridin-2-yl)ethanone with an arylboronic acid.

Materials:

  • 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

  • Base (e.g., K2CO3, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • To a reaction vessel, add 1-(3-bromo-6-methoxypyridin-2-yl)ethanone, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the solvent and the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined reactive sites allow for predictable and selective transformations, making it an ideal starting material for the synthesis of complex molecules with potential therapeutic applications. The strategic use of this intermediate can significantly streamline the drug discovery process, from hit identification to lead optimization. As the demand for novel and effective therapeutics continues to grow, the importance of such key intermediates in the synthetic chemist's toolbox cannot be overstated.

References

  • MySkinRecipes. 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone. [Link]

  • ADMET & DMPK. New therapeutic modalities in drug discovery and development: Insights & opportunities. [Link]

  • Journal of the American Chemical Society. Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. [Link]

Sources

Foundational

Solubility Profile of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone: An In-depth Technical Guide

Introduction In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a cl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a clinical candidate. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility profile of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven methodologies for the accurate determination of solubility. We will delve into the causal relationships behind experimental choices, ensuring that the described protocols are robust and self-validating.

Theoretical Framework: The "Why" Behind Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute (1-(3-Bromo-6-methoxypyridin-2-yl)ethanone) and the solvent. The key to predicting and understanding solubility lies in analyzing the structural features of the solute molecule.

Molecular Structure of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.

  • Bromo Group: A halogen substituent that increases molecular weight and can participate in halogen bonding.

  • Methoxy Group: An ether functional group that can act as a hydrogen bond acceptor.

  • Ethanone Group: A ketone functional group with a polar carbonyl group (C=O) that is a strong hydrogen bond acceptor.

The presence of these functional groups suggests that 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone will exhibit a degree of polarity and will be more soluble in polar organic solvents that can engage in hydrogen bonding or dipole-dipole interactions. Conversely, its solubility is expected to be lower in non-polar, aprotic solvents.

Experimental Determination of Solubility: A Methodical Approach

The experimental determination of solubility can be broadly categorized into two types: kinetic and thermodynamic solubility.[1][2][3]

  • Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound in solution when it is rapidly precipitated from a stock solution (typically in DMSO).[3][4][5] It provides a rapid assessment of solubility under non-equilibrium conditions and is particularly useful in the early stages of drug discovery for screening large numbers of compounds.[1][3]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, measured when a saturated solution is in equilibrium with the solid drug.[2][6] This measurement is more time-consuming but provides a more accurate and relevant value for later stages of drug development, such as formulation and preclinical studies.[1][3][6]

Workflow for Solubility Determination

The following diagram illustrates a comprehensive workflow for determining the solubility profile of a compound like 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility Compound 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone Stock Prepare Stock Solution (DMSO) Compound->Stock Add_Excess Add Excess Solid to Solvent Compound->Add_Excess Solvents Select Organic Solvents Add_to_Buffer Add Stock to Buffer Solvents->Add_to_Buffer Solvents->Add_Excess Stock->Add_to_Buffer Incubate_Kinetic Incubate (e.g., 2h) Add_to_Buffer->Incubate_Kinetic Separate_Kinetic Separate Precipitate (Filtration/Centrifugation) Incubate_Kinetic->Separate_Kinetic Analyze_Kinetic Analyze Supernatant (LC-MS/UV) Separate_Kinetic->Analyze_Kinetic Equilibrate Equilibrate (e.g., 24-48h) Add_Excess->Equilibrate Separate_Thermo Separate Solid (Filtration/Centrifugation) Equilibrate->Separate_Thermo Analyze_Thermo Analyze Supernatant (LC-MS/UV) Separate_Thermo->Analyze_Thermo

Caption: General workflow for determining kinetic and thermodynamic solubility.

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[7] It involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

Materials:

  • 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

  • Preparation: Add an excess amount of solid 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 to 48 hours to ensure a true thermodynamic equilibrium is reached.[1][8]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For added certainty, filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.

Protocol 2: Kinetic Solubility Determination

This high-throughput method is ideal for early-stage screening.

Materials:

  • 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates

  • Plate shaker

  • Plate reader (nephelometry or UV-Vis) or LC-MS system

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the DMSO stock solution in a 96-well plate.

  • Addition to Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[1]

  • Detection: The formation of a precipitate can be detected by nephelometry (light scattering).[1] Alternatively, the plate can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be quantified by UV-Vis spectroscopy or LC-MS.[1][9]

Representative Solubility Profile

While specific experimental data for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is not publicly available, a representative solubility profile can be predicted based on its structure. The following table provides an illustrative example of expected solubility in various organic solvents at ambient temperature.

SolventSolvent TypePredicted Solubility (mg/mL)Rationale
MethanolPolar Protic> 50Can act as both a hydrogen bond donor and acceptor, interacting favorably with the methoxy, ketone, and pyridine functionalities.
EthanolPolar Protic> 30Similar to methanol but slightly less polar.
AcetonitrilePolar Aprotic10 - 30A polar solvent capable of dipole-dipole interactions with the ketone and pyridine groups.
DichloromethanePolar Aprotic5 - 15A less polar solvent, but can still engage in dipole-dipole interactions.
Ethyl AcetateModerately Polar Aprotic1 - 10The ester group can act as a hydrogen bond acceptor.
TolueneNon-polar Aprotic< 1Lacks the polarity to effectively solvate the polar functional groups of the molecule.

Conclusion

The solubility of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a critical parameter that dictates its utility in various stages of drug discovery and development. A comprehensive understanding of its solubility in a range of organic solvents is essential for tasks such as reaction optimization, purification, and formulation. This guide has provided a robust framework for both the theoretical understanding and practical determination of this key physicochemical property. By employing the detailed protocols outlined herein, researchers can generate reliable and reproducible solubility data, thereby enabling informed decisions in their drug development endeavors.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Balbontín, N. (2017). Solubility determination of compounds of pharmaceutical interest.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Spectral Profiling of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

The following technical guide is structured as a high-level Standard Operating Procedure (SOP) and Reference Document for the structural elucidation of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone . This guide synthesizes t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level Standard Operating Procedure (SOP) and Reference Document for the structural elucidation of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone .

This guide synthesizes theoretical chemical shift principles with empirical data from structural analogs (such as 2-acetyl-6-methoxypyridine and 3-bromo-pyridine derivatives) to provide a definitive reference for researchers.

Executive Summary & Molecule Profile

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a critical halogenated pyridine intermediate, frequently employed in the synthesis of kinase inhibitors and agrochemicals via Suzuki-Miyaura cross-coupling.

Structural confirmation of this regioisomer is challenging due to the potential formation of the 5-bromo isomer during bromination. This guide provides the spectral fingerprints required to definitively distinguish the 3-bromo regioisomer from its impurities.

Chemical Identity[1][2][3]
  • IUPAC Name: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone[1][2]

  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    H
    
    
    
    BrNO
    
    
  • Molecular Weight: 230.06 g/mol

  • Key Functional Groups:

    • Pyridine Core: Electron-deficient aromatic system.

    • Acetyl (C2): Electron-withdrawing (Deshielding).

    • Bromo (C3): Weakly deactivating, ortho-directing (Steric bulk).

    • Methoxy (C6): Strong electron-donating (Shielding via resonance).

1H NMR Spectral Analysis (400 MHz, CDCl )

The proton NMR spectrum is characterized by a distinct pair of aromatic doublets and two aliphatic singlets. The key diagnostic feature is the high-field shift of the H-5 proton caused by the ortho-methoxy group.

Consensus Assignment Table
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentStructural Logic
7.78 - 7.85 Doublet (d)1H8.4 HzH-4 Ortho to Br; Deshielded by Acetyl (meta) and Br.
6.80 - 6.88 Doublet (d)1H8.4 HzH-5 Ortho to OMe; Strongly shielded by resonance effect of OMe.
3.96 - 4.02 Singlet (s)3H--OCH

Characteristic methoxy on heteroaromatic ring.
2.64 - 2.68 Singlet (s)3H--C(O)CH

Acetyl methyl group; deshielded by carbonyl.
Mechanistic Insight: The "Shielding Gap"

The most critical validation check is the chemical shift difference (


) between the two aromatic protons.
  • H-4 resides between the electron-withdrawing Acetyl and Bromo groups, pushing it downfield (~7.8 ppm).

  • H-5 resides next to the electron-donating Methoxy group. The lone pair donation from Oxygen into the ring significantly shields C-5, pushing H-5 upfield (~6.8 ppm).

  • Diagnostic Rule: If your aromatic doublets are closer together (e.g., 7.5 and 7.9 ppm), suspect the 5-bromo isomer , where the protons are not adjacent to the strong shielding influence of the methoxy group in the same way.

13C NMR Spectral Analysis (100 MHz, CDCl )

The carbon spectrum must show 8 distinct signals. The carbonyl and the methoxy-bearing carbon are the most deshielded.

Consensus Assignment Table
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Logic
198.5 - 200.5 Quaternary (C=O)C-Acetyl Ketone carbonyl.
162.5 - 164.0 Quaternary (Ar)C-6 Ipso to OMe; Deshielded by N and O.
149.0 - 151.0 Quaternary (Ar)C-2 Ipso to Acetyl; Deshielded by N.
142.5 - 144.0 Methine (CH)C-4 Meta to shielding OMe; Ortho to Br.
114.0 - 116.0 Methine (CH)C-5 Ortho to OMe (Shielded).
110.0 - 112.0 Quaternary (Ar)C-3 Ipso to Br (Heavy atom effect often causes shielding).
54.0 - 55.0 Methyl (CH

)
-OCH

Methoxy carbon.
28.0 - 29.5 Methyl (CH

)
-C(O)CH

Acetyl methyl carbon.

Structural Elucidation Workflow (Logic Map)

The following diagram illustrates the decision tree for confirming the structure and ruling out the common 5-bromo regioisomer.

NMR_Workflow Start Crude Product Isolated H_NMR Acquire 1H NMR (CDCl3) Start->H_NMR Count_Signals Signal Count Check: 2 Arom (d), 1 OMe (s), 1 Ac (s)? H_NMR->Count_Signals Check_Coupling Check Coupling (J): Are doublets ~8.0-8.5 Hz? Count_Signals->Check_Coupling Yes Isomer_Check Regioisomer Check: Calculate Δδ (H4 - H5) Check_Coupling->Isomer_Check Yes (Vicinal) Target Target Confirmed: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (Large Δδ ~1.0 ppm) Isomer_Check->Target One signal < 7.0 ppm (Ortho to OMe) Isomer Impurity/Isomer: 1-(5-Bromo-6-methoxypyridin-2-yl)ethanone (Smaller Δδ) Isomer_Check->Isomer Both signals > 7.2 ppm (Meta to OMe)

Caption: Decision logic for distinguishing the 3-bromo target from the 5-bromo impurity based on the shielding effect of the methoxy group.

Experimental Protocol for Spectral Validation

To ensure reproducibility and minimize solvent effects that can obscure peak splitting, follow this protocol.

A. Sample Preparation[2][8][9][10][11]
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of Chloroform-d (CDCl

    
    )  (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Note: DMSO-d

      
       may be used if solubility is poor, but it will shift the water peak to ~3.33 ppm, potentially obscuring the methoxy signal. CDCl
      
      
      
      is preferred.
  • Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.

B. Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle)

  • Relaxation Delay (D1):

    
     1.0 second (Ensure integration accuracy for the acetyl methyls).
    
  • Scans (NS): 16 (Sufficient for >5 mg sample).

  • Spectral Width: -2 to 14 ppm.

C. Common Impurities Reference

When analyzing the crude reaction mixture, watch for these common process impurities:

  • Residual Solvents:

    • Ethyl Acetate:[3] Multiplet ~4.12 (q), Singlet ~2.05 (s), Triplet ~1.26 (t).

    • Dichloromethane: Singlet ~5.30.

  • Starting Material:

    • 2-Acetyl-6-methoxypyridine: Lacks the H-4 downfield shift; shows 3 aromatic protons (d, t, d pattern).

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Used for solvent impurity profiling).[4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10850267, 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (Structural Analog). Retrieved from [Link][5]

Sources

Foundational

Safety Data Sheet (SDS) and handling precautions for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Executive Summary This technical guide provides a comprehensive safety and operational framework for handling 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (CAS: 1256806-19-5). As a functionalized pyridine derivative featuri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive safety and operational framework for handling 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (CAS: 1256806-19-5). As a functionalized pyridine derivative featuring both a reactive acetyl group and a bromine handle, this compound is a critical intermediate in medicinal chemistry, particularly for Suzuki-Miyaura couplings and heterocycle synthesis.

While often categorized under generic "Irritant" protocols, its specific structural motifs require elevated vigilance regarding skin sensitization, respiratory tract irritation, and potential lachrymatory effects. This guide moves beyond the standard Safety Data Sheet (SDS) to offer field-proven handling strategies that ensure researcher safety and compound integrity.

Part 1: Chemical Identity & Physicochemical Properties[1]

Understanding the physical state and molecular weight is the first step in accurate dosimetry and risk assessment.

PropertySpecification
Chemical Name 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone
Synonyms 2-Acetyl-3-bromo-6-methoxypyridine
CAS Number 1256806-19-5
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DCM, Chloroform, DMSO, Ethyl Acetate
Melting Point Predicted range:[1][2][3][4] 60–80°C (Class-typical)

Part 2: Hazard Identification & Risk Assessment (GHS)

This compound is classified under the Globally Harmonized System (GHS) as a Category 2 Irritant. However, the presence of the halogenated pyridine ring warrants precautions against potential sensitization.

GHS Classification[1][3][5][6]
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard CodeHazard StatementMechanistic Insight
H315 Causes skin irritation.[1][3][4][5]Lipophilic nature allows dermal penetration; pyridine nitrogen can react with skin proteins.
H319 Causes serious eye irritation.[1][4][5][6][7][8][9][10]Crystalline dust is abrasive and chemically reactive with mucous membranes.
H335 May cause respiratory irritation.[4][11][8][9]Inhalation of dust triggers inflammation in the upper respiratory tract.
Precautionary Mandates (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][11][5][7][10] Remove contact lenses if present and easy to do.[3][4][5][6][7][8][10] Continue rinsing.[4][6][7][8][10][12]

Part 3: Strategic Handling & Engineering Controls

Standard lab practices are insufficient for high-purity intermediates where contamination or degradation can compromise downstream biological assays.

Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Dust Control: Use a static-dissipative balance shield. Pyridine derivatives often carry a static charge, leading to "flying powder" during transfer.

Personal Protective Equipment (PPE) Selection
  • Hand Protection:

    • Solid Handling:Nitrile Rubber (0.11 mm minimum thickness) . Standard nitrile provides adequate protection against the solid.

    • Solution Handling (DCM/Chloroform):Laminate (PE/EVAL) or PVA gloves . Nitrile degrades rapidly in halogenated solvents, exposing the skin to the dissolved pyridine compound, which significantly enhances dermal absorption.

  • Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of airborne dust entering from the side.

Operational Workflow: The "Clean-Chain" Protocol

The following diagram outlines the self-validating workflow to maintain safety and purity from receipt to reaction.

SafeHandlingWorkflow Receipt 1. Receipt & Inspection (Check Seal Integrity) Storage 2. Storage (2-8°C, Inert Gas) Receipt->Storage Log in Inventory Weighing 3. Weighing (Fume Hood + Static Gun) Storage->Weighing Equilibrate to RT Weighing->Storage Reseal under Argon Solubilization 4. Solubilization (Add Solvent to Solid) Weighing->Solubilization Minimize Dust Reaction 5. Reaction Setup (Closed System) Solubilization->Reaction Transfer via Syringe Waste 6. Disposal (Halogenated Waste) Reaction->Waste Quench & Separate

Figure 1: The "Clean-Chain" workflow emphasizes equilibrating cold samples to room temperature (RT) before opening to prevent condensation hydrolysis.

Part 4: Storage, Stability & Reactivity

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated) . While the acetyl group is relatively stable, the C-Br bond can be sensitive to thermal degradation over extended periods.

  • Atmosphere: Store under Argon or Nitrogen . Pyridines can be hygroscopic; moisture absorption can lead to hydrate formation, altering the effective molecular weight and stoichiometry in reactions.

  • Light: Protect from light. Amber vials are required to prevent photo-dehalogenation.

Reactivity Profile
  • Incompatibilities: Strong oxidizing agents (e.g., permanganates, peroxides).

  • Reaction Hazards:

    • Lithium-Halogen Exchange: When treating this compound with organolithiums (e.g., n-BuLi), the reaction is extremely fast and exothermic. Must be performed at -78°C.

    • Nucleophilic Attack: The acetyl group makes the pyridine ring electron-deficient, increasing susceptibility to nucleophilic attack at the C-6 position.

Part 5: Emergency Response Protocols

A self-validating emergency response relies on pre-planned decision logic rather than panic-induced reactions.

EmergencyResponse Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Wash 15 min (Soap + Water) Skin->ActionSkin ActionEye Rinse 15 min (Lifting Eyelids) Eye->ActionEye ActionInhal Move to Fresh Air (Support Breathing) Inhalation->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Decision tree for immediate exposure response. Note that for eye exposure, seconds count—immediate rinsing takes precedence over calling for help.

Spill Cleanup (Small Scale < 5g)
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE Up: Double nitrile gloves, goggles, and N95 respirator if dust is visible.

  • Contain: Cover the spill with a damp paper towel (to prevent dust generation) or use an inert absorbent (vermiculite).

  • Clean: Scoop into a sealable bag. Wipe the surface with 1M HCl (to protonate the pyridine and solubilize residues) followed by water.

  • Dispose: Label as "Solid Halogenated Organic Waste."

Part 6: Disposal & Regulatory Compliance

  • Waste Stream: This compound contains both Nitrogen and Halogens. It must be segregated into Halogenated Organic Waste .

  • Do Not: Do not dispose of down the drain. Pyridine derivatives are toxic to aquatic life and can disrupt municipal water treatment bacteria.

  • Container Handling: Empty containers retain product residue (dust/vapor) and must be treated as hazardous waste.

References

  • National Institutes of Health (NIH). (2019). Brominated flame retardants and pyridine toxicity mechanisms. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the essential physicochemical characterization of 1-(3-Bromo-6-methoxypyridin-2-yl)ethano...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characterization of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not widely published, this guide furnishes a robust framework for its characterization, with a primary focus on the determination of its melting point. The protocols and theoretical considerations outlined herein are designed to ensure scientific rigor and data integrity, empowering researchers to generate reliable and reproducible results.

Introduction and Molecular Overview

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (CAS Number: 1256806-19-5) is a substituted pyridinone derivative. The presence of a bromine atom, a methoxy group, and an acetyl group on the pyridine ring imparts a unique electronic and steric profile, making it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. The purity and identity of this compound are paramount for its successful application in synthetic chemistry. The melting point is a critical physical property that serves as a primary indicator of purity for crystalline solids. A sharp and defined melting range is characteristic of a pure compound, whereas impurities typically lead to a depressed and broadened melting range.

Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Physical State Expected to be a crystalline solid at room temperature. The presence of polar functional groups and the overall molecular weight are conducive to a solid state.
Color Likely to be a white to off-white or pale yellow crystalline powder.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in less polar solvents like hexanes. Solubility in water is expected to be low.
Melting Point A definitive value is not available. However, based on structurally similar compounds, a melting point in the range of 80-150 °C could be anticipated. Experimental determination is essential for an accurate value.
Boiling Point Not applicable for a solid under standard conditions. Decomposition may occur at elevated temperatures.

Experimental Protocol: Melting Point Determination via the Capillary Method

The capillary method is a widely accepted and reliable technique for determining the melting point of a crystalline solid.[1] This protocol outlines the necessary steps for an accurate measurement.

Materials and Equipment
  • 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone sample (finely powdered)

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Watch glass

  • Thermometer (calibrated)

  • Mortar and pestle (if the sample is not already a fine powder)

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

    • Place a small amount of the powdered sample onto a clean, dry watch glass.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample down into the bottom.[2]

    • The packed sample height should be approximately 2-3 mm.[1]

  • Melting Point Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • Rapid Determination (Optional but Recommended): For an unknown sample, it is advisable to first perform a rapid heating to get an approximate melting range. Heat the sample at a rate of 10-20 °C per minute.[3]

    • Accurate Determination:

      • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid run.

      • Insert a new capillary tube with a fresh sample.

      • Set the heating rate to a slow and steady 1-2 °C per minute.[4]

      • Carefully observe the sample through the magnifying lens.

      • Record the temperature at which the first droplet of liquid appears (the onset of melting).

      • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the clear point).[1]

    • The recorded melting point should be reported as a range from the onset of melting to the clear point.

Interpretation of Results
  • Pure Compound: A pure crystalline compound will exhibit a sharp melting range, typically 0.5-2 °C.

  • Impure Compound: An impure sample will have a depressed (lower) and broader melting range.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_observation Data Recording A Grind Sample to a Fine Powder B Load Capillary Tube A->B 2-3 mm height C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D Optional E Slow Heating (1-2°C/min) C->E Direct D->E Cool & Repeat F Record Onset of Melting E->F G Record Clear Point F->G Continuous Observation

Sources

Foundational

Literature review on 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone Introduction 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (CAS No. 1256806-19-5) is a highly functionalized pyridine derivative that...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Introduction

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (CAS No. 1256806-19-5) is a highly functionalized pyridine derivative that serves as a critical building block in contemporary medicinal chemistry.[1][2] The strategic placement of its bromo, methoxy, and acetyl moieties provides multiple reaction handles for diversification, making it an invaluable intermediate in the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors for targeted cancer therapies.[3][4] The electron-deficient nature of the pyridine ring, combined with the specific electronic effects of its substituents, presents unique challenges and opportunities in its synthesis.

This technical guide provides a comprehensive review of the principal synthetic pathways for preparing 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone. We will delve into the mechanistic rationale behind key transformations, provide detailed experimental protocols derived from analogous reactions in the scientific literature, and offer a comparative analysis to guide researchers in selecting the most appropriate route for their specific needs.

Retrosynthetic Analysis

A retrosynthetic overview reveals three primary strategies for disconnecting the target molecule. These approaches differ mainly in the sequence of introducing the key functional groups: the C2-acetyl group and the C3-bromine atom.

G cluster_path1 Pathway 1: Late-Stage Acetylation cluster_path2 Pathway 2: Ortho-Metalation cluster_path3 Pathway 3: Late-Stage Bromination TM 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone P1_Step1 C-C Cross-Coupling TM->P1_Step1 Disconnection (C-C) P2_Step1 Acylation of Organometallic TM->P2_Step1 Disconnection (C-C) P3_Step1 Electrophilic Bromination TM->P3_Step1 Disconnection (C-Br) P1_Intermediate 2,3-Dibromo-6-methoxypyridine + Acetyl Source P1_Step1->P1_Intermediate P2_Intermediate 3-Bromo-6-methoxypyridine P2_Step1->P2_Intermediate P3_Intermediate 1-(6-Methoxypyridin-2-yl)ethanone P3_Step1->P3_Intermediate

Caption: Retrosynthetic pathways for the target molecule.

Pathway 1: Late-Stage Acetylation via Cross-Coupling

This pathway is arguably the most convergent and reliable route, leveraging the well-established power of palladium-catalyzed cross-coupling reactions. The strategy involves installing the acetyl group onto a pre-functionalized 2,3-dihalo-6-methoxypyridine scaffold. A key advantage is the potential for high regioselectivity by exploiting the differential reactivity of the C-Br bonds or by using a precursor with orthogonal reactivity (e.g., iodo vs. bromo). The synthesis of a related methoxypyridine analog has been demonstrated using this approach.[5]

Workflow Overview

Caption: Workflow for the Late-Stage Acetylation Pathway.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-methoxypyridin-3-amine [5]

  • To a solution of 2,6-dibromopyridin-3-amine (1.0 eq) in 1,4-dioxane (approx. 0.45 M), add sodium methoxide powder (7.0 eq) at room temperature under a nitrogen atmosphere.

  • Heat the resulting mixture to 100 °C and stir for 18 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the addition of aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 2,3-Dibromo-6-methoxypyridine This step is analogous to standard Sandmeyer reaction procedures.

  • Suspend 6-bromo-2-methoxypyridin-3-amine (1.0 eq) in an aqueous solution of HBr (48%, approx. 4.0 eq).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

  • Stir the mixture for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur.

  • Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition.

  • Cool, basify with aqueous NaOH, and extract with dichloromethane. Dry the organic phase and concentrate to give the crude product, which can be purified by column chromatography.

Step 3: Synthesis of 2-(1-Ethoxyvinyl)-3-bromo-6-methoxypyridine via Stille Coupling [5]

  • To a solution of 2,3-dibromo-6-methoxypyridine (1.0 eq) in anhydrous 1,4-dioxane, add tributyl(1-ethoxyvinyl)tin (1.2 eq).

  • Degas the solution with a stream of nitrogen or argon for 15-20 minutes.

  • Add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (0.05 eq) and heat the mixture to 100 °C for 18 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Stir vigorously for 1-2 hours, then filter through a pad of Celite.

  • Extract the filtrate with ethyl acetate, wash with brine, dry, and concentrate. Purify the residue by silica gel chromatography.

Step 4: Hydrolysis to 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone [5]

  • Dissolve the enol ether from the previous step in a mixture of acetone and 2N HCl.

  • Stir the solution at room temperature for 30-60 minutes, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product.

Data Summary
StepKey ReagentsCatalystSolventTemp (°C)Time (h)Typical Yield
1NaOMe-1,4-Dioxane10018~98%[5]
2NaNO₂, CuBr/HBrCuBrWater/HBr0 -> 602-360-80%
3Tributyl(1-ethoxyvinyl)tinPd(PPh₃)₂Cl₂1,4-Dioxane10018~85%[5]
42N HCl-AcetoneRT0.5-1~96%[5]

Pathway 2: Directed Ortho-Metalation and Acylation

This pathway relies on the deprotonation of a simpler precursor, 3-bromo-6-methoxypyridine, at the C2 position. The methoxy group at C6 is not ideally positioned to direct lithiation to C2; however, the inductive effect of the C3-bromine can sufficiently acidify the C2 proton, making deprotonation with a strong base like lithium diisopropylamide (LDA) feasible. The resulting organolithium species is then quenched with an acetylating agent.

Workflow Overview

Caption: Workflow for the Directed Ortho-Metalation Pathway.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-methoxypyridine [6]

  • In a flask protected from light, suspend 3-bromo-2-pyridone (1.0 eq) and silver carbonate (Ag₂CO₃) (0.7 eq) in benzene.

  • Add methyl iodide (1.2 eq) to the suspension.

  • Stir the mixture at 40-50 °C for 24 hours.

  • Cool the mixture in an ice bath and remove the silver salts by filtration.

  • Wash the filtrate with 2% sodium bicarbonate solution and then with water.

  • Remove the benzene by evaporation. The crude product can be purified by column chromatography or bulb-to-bulb distillation to yield pure 3-bromo-2-methoxypyridine.

Step 2 & 3: Metalation and Acylation

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of LDA by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C.

  • After stirring for 20 minutes, add a solution of 3-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution for 1 hour at -78 °C to ensure complete metalation.

  • Add N,N-dimethylacetamide (1.5 eq) dropwise as the acetylating agent.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography to isolate the target molecule.

Data Summary
StepKey ReagentsConditionsSolventTemp (°C)Time (h)Typical Yield
1CH₃I, Ag₂CO₃DarkBenzene40-5024>95%[6]
2/3LDA, DMAAnhydrousTHF-78 -> RT1240-60% (Est.)

Causality Note: The choice of LDA is critical as it is a strong, non-nucleophilic base, minimizing the risk of side reactions like addition to the pyridine ring or displacement of the bromo or methoxy groups. The low temperature (-78 °C) is essential to maintain the stability of the highly reactive organolithium intermediate.

Pathway 3: Late-Stage Electrophilic Bromination

This approach involves first synthesizing the acetyl-methoxypyridine core and then introducing the bromine atom at the C3 position via electrophilic aromatic substitution. The success of this pathway is highly dependent on the regioselectivity of the bromination step. On the 6-methoxypyridin-2-yl ring system, both the C2-acetyl group (electron-withdrawing) and the C6-methoxy group (electron-donating) direct incoming electrophiles to the C3 and C5 positions. This convergence of directing effects makes the C3 position the most electronically favorable site for bromination.

Workflow Overview

Caption: Workflow for the Late-Stage Bromination Pathway.

Step-by-Step Experimental Protocol

Step 1 & 2: Synthesis of 1-(6-Methoxypyridin-2-yl)ethanone

  • Dissolve 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete lithium-halogen exchange.

  • Add N,N-dimethylacetamide (1.5 eq) dropwise and allow the reaction mixture to slowly warm to room temperature overnight.

  • Work up the reaction as described in Pathway 2 (Step 3) to isolate the intermediate ketone.

Step 3: Bromination of 1-(6-Methoxypyridin-2-yl)ethanone [5]

  • Dissolve the ketone intermediate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of ethyl acetate and chloroform.

  • Add bromine (1.0-1.1 eq) dropwise at room temperature. For more controlled reactions, a solution of 33% HBr in acetic acid can be used as a catalyst and solvent.[5]

  • Stir the reaction at room temperature for 30 minutes to 5 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with sodium thiosulfate solution to remove excess bromine, then with brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization to yield the final product.

Data Summary
StepKey ReagentsConditionsSolventTemp (°C)Time (h)Typical Yield
1/2n-BuLi, DMAAnhydrousTHF-78 -> RT1270-85% (Est.)
3Br₂, HBr/AcOH-Acetic AcidRT0.5-5~85-90%[5]

Comparative Analysis and Conclusion

PathwayProsConsApplicability
1. Cross-Coupling Convergent, high yielding, well-defined regioselectivity.[5]Requires multi-step synthesis of the dihalo-precursor; use of expensive palladium catalysts and toxic tin reagents (Stille).Excellent for laboratory scale; robust and reliable. Potentially adaptable to large scale with Suzuki coupling variants.
2. Ortho-Metalation Fewer steps from a commercially available precursor.Requires cryogenic temperatures; potential for competing side reactions; moderate yields.Good for rapid, small-scale synthesis to access the molecule for initial studies.
3. Bromination High-yielding final step; good regioselectivity due to synergistic directing effects.Requires synthesis of the acetyl precursor; handling of elemental bromine.A very strong and practical approach for both lab and potential scale-up due to its efficiency.

References

  • Benchchem. Biological Activity of 1-(3-Bromopyridin-2-yl)
  • Stanton, M. G., et al. (2012). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. ACS Medicinal Chemistry Letters, 3(10), 805-810. Available at: [Link]

  • Organic Syntheses. Methyl (2Z)-2-azido-3-(2-chloropyridin-3-yl)acrylate. Available at: [Link]

  • Shiao, M.-J., & Tarng, K.-Y. (1990). A Facile Synthesis of Bromo-2-alkoxypyridines. Heterocycles, 31(5), 835. Available at: [Link]

  • Benchchem. An In-depth Technical Guide to the Synthesis of (3-bromo-6-methoxy-2-methylphenyl)(2,3,4 -.
  • Synblock. CAS 1393575-09-1 | 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone.
  • Saeed, S., et al. (2015). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Química Nova, 38(9), 1163-1168. Available at: [Link]

  • ChemicalBook. 1-(3-Bromo-6-methoxy-pyridin-2-yl)-ethanone | 1256806-19-5.
  • Benchchem. A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals.
  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • Google Patents. CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Gomha, S. M., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21844-21857. Available at: [Link]

  • PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine. Available at: [Link]

  • MySkinRecipes. 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone.
  • BLDpharm. 1256806-19-5|1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.

Sources

Exploratory

Technical Guide: Thermodynamic Stability of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Executive Summary 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone represents a highly functionalized pyridine scaffold used as a regiospecific building block in the synthesis of fused heterocyclic kinase inhibitors. Its thermo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone represents a highly functionalized pyridine scaffold used as a regiospecific building block in the synthesis of fused heterocyclic kinase inhibitors. Its thermodynamic stability is governed by a complex interplay between the steric bulk of the 3-bromo substituent and the electronic donation of the 6-methoxy group.

This guide provides a definitive analysis of the compound's stability profile, identifying the 6-methoxy hydrolysis and atropisomeric twisting of the acetyl group as the primary thermodynamic vulnerabilities. Researchers must prioritize pH-controlled handling to prevent degradation into the corresponding pyridone.

Molecular Architecture & Theoretical Stability

To understand the stability of this molecule, one must look beyond the standard pyridine chemistry and analyze the specific "Push-Pull-Twist" electronic environment created by its tris-substitution pattern.

The "Twisted" Acetyl Effect (Steric Thermodynamics)

In unsubstituted 2-acetylpyridine, the carbonyl group prefers a planar conformation to maximize


-conjugation with the aromatic ring. However, in 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone , the bromine atom at position 3 exerts significant steric pressure (Van der Waals radius of Br ≈ 1.85 Å).
  • Consequence: The acetyl group is forced out of planarity, twisting by approximately 20–30° relative to the pyridine ring plane.

  • Thermodynamic Impact: This deconjugation raises the ground-state energy (enthalpic penalty ~15–20 kJ/mol), making the ketone slightly more reactive toward reduction but sterically shielding the carbonyl carbon from bulky nucleophiles.

Electronic Push-Pull & SNAr Liability

The pyridine ring is electron-deficient (


-deficient).
  • The Pull: The ring nitrogen, the 2-acetyl group, and the 3-bromo atom all withdraw electron density, making the ring highly electrophilic.

  • The Push: The 6-methoxy group acts as a resonance donor (+M effect).

  • The Risk: The strong electron-withdrawing environment at positions 2 and 3 activates the 6-position toward Nucleophilic Aromatic Substitution (SNAr) . Under acidic or basic stress, the methoxy group is the primary failure point, liable to hydrolyze to the thermodynamically stable 6-pyridone (tautomer of 6-hydroxypyridine).

Chemical Reactivity & Degradation Pathways[1]

The following diagram illustrates the primary degradation cascades identified for this scaffold.

DegradationPathways cluster_legend Pathway Legend Parent 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (Active API Intermediate) AcidHydrolysis Acid Hydrolysis (H+) Cleavage of Ether Parent->AcidHydrolysis pH < 2, Heat Photo Photolytic Stress (UV Exposure) Parent->Photo Base Basic Stress (OH-) Enolization/Aldol Parent->Base pH > 10 Pyridone 6-Acetyl-5-bromo-2(1H)-pyridone (Major Degradant) AcidHydrolysis->Pyridone -MeOH Radical Debromination / Radical Species Photo->Radical C-Br Homolysis Dimer Aldol Condensation Dimers Base->Dimer Self-Condensation key Red: Critical Risk | Yellow: Moderate Risk | Green: Low Risk

Figure 1: Primary degradation pathways. The conversion to pyridone is the dominant thermodynamic sink.

Quantitative Stability Profile
ParameterValue / StatusCausality
Melting Point 51–55 °C (Predicted/Analogous)Low lattice energy due to twisted acetyl group disrupting stacking.
pKa (Conj. Acid) < 1.0 (Estimated)3-Br and 2-Ac strongly suppress protonation of the pyridine nitrogen.
Hydrolytic Stability Poor in Strong Acid 6-OMe is activated for cleavage; forms stable pyridone tautomer.
Oxidative Stability ModeratePyridine ring resists oxidation; Acetyl group stable unless forcing conditions used.
Photostability Sensitive C-Br bond is weak (~280 kJ/mol); susceptible to homolytic cleavage under UV.

Experimental Protocols: Forced Degradation

To validate the stability of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone in your specific formulation or synthesis matrix, follow this standardized stress-testing protocol.

Stress Testing Workflow

Objective: Determine the "shelf-life" limits and identify impurities.

Protocol:

  • Preparation: Dissolve 50 mg of compound in 50 mL of Acetonitrile/Water (50:50).

  • Conditions:

    • Acid Stress: Add 1N HCl to reach pH 1.2. Heat at 60°C for 4 hours.

    • Base Stress: Add 0.1N NaOH to reach pH 10. Stir at RT for 2 hours. (Note: Avoid heating in base to prevent rapid polymerization).

    • Oxidation: Add 3% H₂O₂. Stir at RT for 24 hours.

    • Photolysis: Expose solid sample to 1.2 million lux hours (ICH Q1B standard).

  • Analysis: Quench all samples to pH 7.0 and analyze via HPLC-UV/MS.

Analytical Method (HPLC)[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic) and 280 nm (carbonyl).

Handling & Storage Recommendations

Based on the thermodynamic analysis, the following storage conditions are mandatory to maintain purity >98%.

  • Acid Avoidance: Strictly avoid contact with strong mineral acids during workup. If acidification is necessary, use weak acids (Acetic acid, Citric acid) and maintain temperature < 0°C.

  • Light Protection: Store in amber vials. The 3-bromo substituent renders the molecule susceptible to photo-dehalogenation.

  • Temperature: Store at 2–8°C . The low melting point suggests the crystal lattice is easily disrupted; room temperature storage may lead to "caking" or slow solid-state degradation.

References

  • ChemicalBook . 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone Properties and CAS 1256806-19-5. Retrieved from

  • Held, I., et al. (2005).[1] The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. Synthesis. Retrieved from

  • Mandler, M. D., et al. (2022).[2] Structural and Thermal Characterization of Halogenated Azidopyridines. Organic Letters. Retrieved from

  • Klampfer, P., et al. (1996). Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines. Chemistry - A European Journal. Retrieved from

  • BenchChem . Synthesis and Stability of 3-Acetylpyridine Derivatives. Retrieved from

Sources

Foundational

Chemo-Selectivity and Synthetic Utility of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

This technical guide provides a comprehensive reactivity profile of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone , a high-value scaffold in kinase inhibitor discovery. Executive Summary The molecule 1-(3-Bromo-6-methoxypyri...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive reactivity profile of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone , a high-value scaffold in kinase inhibitor discovery.

Executive Summary

The molecule 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (hereafter Compound A ) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of fused heterocycles like pyrazolo[3,4-b]pyridines and imidazo[1,2-a]pyridines. Its reactivity is defined by a unique tension between the steric hindrance of the C3-bromine atom and the electronic push-pull dynamics of the C6-methoxy group against the electron-deficient pyridine core.

This guide details the specific reactivity of the acetyl group at the C2 position, providing optimized protocols for reduction, condensation, and


-functionalization, grounded in the specific electronic constraints of this 2,3,6-trisubstituted pyridine system.

Electronic & Steric Landscape

To manipulate the acetyl group effectively, one must first understand the structural forces acting upon it.

The "Ortho-Twist" Effect

Unlike simple 2-acetylpyridine, the bulky bromine atom at C3 forces the acetyl group out of planarity with the pyridine ring.

  • Consequence: The resonance stabilization between the carbonyl

    
    -system and the pyridine ring is diminished.
    
  • Reactivity Implication: The carbonyl carbon is more electrophilic (higher ground-state energy) than planar analogs, but sterically shielded from bulky nucleophiles.[1]

Electronic Push-Pull
  • Pyridine Nitrogen (N1): Inductively withdraws electron density from C2, activating the carbonyl.[1]

  • 6-Methoxy Group: Acts as a

    
    -donor (
    
    
    
    ). Resonance structures direct electron density primarily to C3 and C5.
  • Net Effect: The C3 position is electron-rich (stabilizing the C-Br bond against oxidative addition compared to electron-poor rings), while the C2-acetyl remains highly electrophilic due to the meta-relationship with the methoxy group.

Reactivity Map (DOT Visualization)[1]

ReactivityMap Core 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone C2_Acetyl C2-Acetyl Group (Target) Core->C2_Acetyl C3_Bromo C3-Bromine (Steric Bulk) Core->C3_Bromo C6_Methoxy C6-Methoxy (Electronic Donor) Core->C6_Methoxy Effect_Twist Dihedral Twist (Loss of Conjugation) C3_Bromo->Effect_Twist Ortho Interaction Effect_Shield Steric Shielding (Blocks Bulky Nu-) C3_Bromo->Effect_Shield Space Filling Effect_Rich Increases e- Density at C3/C5 C6_Methoxy->Effect_Rich +M Effect Effect_Twist->C2_Acetyl Increases Electrophilicity Effect_Shield->C2_Acetyl Decreases Kinetic Access Effect_Rich->C3_Bromo Stabilizes C-Br

Figure 1: Structural activity relationships defining the reactivity of the acetyl moiety.[1]

Nucleophilic Addition: Asymmetric Reduction

Reducing the acetyl group to a chiral alcohol is a critical step for generating chiral building blocks. Standard borohydride reduction yields a racemate. Due to the steric bulk of the C3-bromine, enzymatic or catalytic approaches often suffer from low conversion unless specific "small-profile" catalysts are used [1].

Recommended Protocol: CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is preferred over bulky transfer hydrogenation catalysts (like Ru-TsDPEN) which struggle with the orth-bromo steric clash.[1]

Reagents:

  • (R)- or (S)-Me-CBS catalyst (10 mol%)[1]

  • Borane-THF complex (

    
    ) or Catecholborane[1]
    
  • Anhydrous THF

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve Compound A (1.0 eq) in anhydrous THF (0.1 M).

  • Catalyst Loading: Add (R)-Me-CBS catalyst (0.1 eq) at room temperature.

  • Cooling: Cool the mixture to -20°C. Note: Do not cool to -78°C; the reaction becomes sluggish due to the steric barrier of the bromine.

  • Hydride Addition: Add

    
     (0.6 eq) dropwise over 30 minutes.
    
  • Quenching: Monitor by TLC. Once complete (typically 2-4 hours), quench carefully with MeOH.[1]

  • Workup: Concentrate and purify via flash chromatography (Hexane/EtOAc).

Data Summary: Reduction Efficiency

Method Reagent Conversion ee% Notes

| Standard |


 / MeOH | >98% | 0% | Racemic product. Fast reaction. |
| Transfer Hydrogenation | Ru-TsDPEN / HCOOH | <40% | >90% | Stalled by C3-Br sterics [1]. |
| CBS Reduction  | Me-CBS / 

| >95% | 92-96% | Optimal balance of rate/selectivity. |

Condensation Reactions: Heterocycle Synthesis

The most common application of Compound A is the formation of fused ring systems.[2] The acetyl group serves as the "electrophilic anchor."

Pyrazolo[3,4-b]pyridine Formation

Reaction with hydrazines yields pyrazolo[3,4-b]pyridines.[1] The C3-bromine is displaced during this cyclization if high temperatures and basic conditions are used, or retained if the reaction is controlled to form the hydrazone first.

Pathway Logic:

  • Hydrazone Formation: Nucleophilic attack of hydrazine at the acetyl carbonyl.

  • Cyclization: Intramolecular nucleophilic aromatic substitution (

    
    ) displacing the C3-Bromine (if desired) or simple condensation if the bromine is to be retained for later coupling.[1]
    

DOT Diagram: Cyclization Workflow

Cyclization cluster_conditions Critical Parameters Start Compound A Intermediate Hydrazone Intermediate Start->Intermediate Condensation Hydrazine Hydrazine Hydrate (EtOH, Reflux) Product 3-Methyl-6-methoxy- 1H-pyrazolo[3,4-b]pyridine Intermediate->Product Intramolecular SnAr (Displaces Br) Warning Note: 6-OMe reduces ring electrophilicity, requiring higher T for SnAr.

Figure 2: Synthesis of pyrazolo-pyridines via hydrazine condensation.

Protocol: Retention of Bromine (Schiff Base Formation)

To keep the bromine for subsequent Suzuki coupling, the cyclization must be avoided.[1]

  • Use anhydrous conditions (Molecular sieves 4Å).

  • Use a mild acid catalyst (Acetic acid, 5 mol%).[1]

  • Perform reaction at room temperature to favor imine/hydrazone formation without triggering the thermal

    
     of the bromine.
    

Alpha-Functionalization (Bromination)

Functionalizing the


-methyl group of the acetyl moiety allows for the construction of thiazoles (via Hantzsch synthesis).[1]

Challenge: The pyridine ring is basic. Direct bromination with


 can lead to pyridinium perbromide salts rather than 

-bromination.[1] Solution: Use Phenyltrimethylammonium tribromide (PTAB) or perform the reaction in HBr/Acetic acid to protonate the pyridine nitrogen first, directing halogenation to the acetyl enol.[1]

Reaction Scheme:



References

  • Enantioselective Reduction Constraints: Source: Kawano, S., et al. "Microbial enantioselective reduction of acetylpyridine derivatives."[1][3] Biosci Biotechnol Biochem.[3] 2003; 67(4):809-14.[1][3] Relevance: Establishes the steric limitations of enzymatic reduction on ortho-substituted acetylpyridines. Link:[1]

  • General Reactivity of 2-Acetyl-3-Bromopyridines: Source: Li, X., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines..." Journal of the American Chemical Society. Relevance: Discusses the handling of brominated pyridine intermediates in asymmetric synthesis. Link:[1]

  • Cyclization Mechanisms (Hydrazine): Source: "Cyclisation reaction through hydrazine."[4] Chemistry Stack Exchange / General Organic Chemistry Literature. Relevance: Details the mechanistic pathway for hydrazone-to-heterocycle conversion in similar electron-deficient aromatic systems. Link:

  • Structural Analogs & Properties: Source: PubChem Compound Summary for 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Relevance: Provides physical property baselines (solubility, stability) for bromo-acetyl-pyridines. Link:[1]

Sources

Exploratory

The Strategic Role of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone in Modern Drug Discovery: A Technical Guide

Introduction: The Pyridine Scaffold and the Unique Proposition of a Trifunctional Building Block In the landscape of medicinal chemistry, nitrogen-containing heterocycles are paramount, with the pyridine ring holding a p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold and the Unique Proposition of a Trifunctional Building Block

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are paramount, with the pyridine ring holding a privileged status. Its ability to act as a hydrogen bond acceptor and its presence in numerous natural products and FDA-approved drugs underscore its importance in designing bioactive molecules.[1][2] This guide delves into the specific utility of a highly functionalized pyridine derivative, 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone , as a strategic building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor development.

This molecule, bearing an acetyl group, a bromine atom, and a methoxy group on the pyridine core, presents a trifecta of reactive and modulating sites. The specific 2-acetyl, 3-bromo, 6-methoxy substitution pattern is not arbitrary; it is a carefully orchestrated arrangement that offers chemists a powerful tool for regioselective transformations. The electron-withdrawing acetyl group at the 2-position, ortho to the bromine at C3, influences the reactivity of the C-Br bond, while the electron-donating methoxy group at C6 modulates the overall electron density of the ring. This guide will provide an in-depth analysis of its synthesis and its application in cornerstone cross-coupling reactions, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Synthesis of the Building Block

A robust and scalable synthesis of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is crucial for its widespread application. A common and effective route begins with a commercially available substituted pyridine, followed by functional group manipulation. While multiple pathways can be envisioned, a representative synthesis is outlined below.

Experimental Protocol: Synthesis of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

This protocol describes a potential synthetic route starting from 2-amino-6-methoxypyridine.

Step 1: Sandmeyer Reaction for Bromination

  • To a solution of 2-amino-6-methoxypyridine (1.0 eq) in aqueous HBr (48%), cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr.

  • Slowly add the diazonium salt solution to the CuBr solution. The evolution of nitrogen gas will be observed.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Extract the mixture with ethyl acetate, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-6-methoxypyridine.

Step 2: Directed Ortho-Metalation and Acylation

  • Dissolve 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • Add N,N-dimethylacetamide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromine atom is the primary reactive handle for introducing molecular diversity. Its strategic position allows for participation in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[3]

Caption: Key cross-coupling reactions of the title compound.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[4][5] The coupling of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone with various aryl- or heteroarylboronic acids allows for the systematic exploration of the chemical space around the pyridine core.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of ligand (e.g., triphenylphosphine, dppf) is critical; bulkier, more electron-rich phosphine ligands can facilitate the oxidative addition step, which is often rate-limiting.[3]

  • Base: An aqueous solution of a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. The base activates the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[4]

  • Solvent: A two-phase solvent system, typically an organic solvent like 1,4-dioxane, toluene, or DME with water, is used to dissolve both the organic-soluble halide and the water-soluble inorganic base.[5]

  • To a Schlenk flask, add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9012-1675-90
Pd(dppf)Cl₂Cs₂CO₃DME/H₂O8510-1480-95
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The formation of carbon-nitrogen bonds is fundamental to the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination provides a direct route to couple aryl halides with a wide range of primary and secondary amines.[3][6][7] This reaction is particularly valuable for synthesizing compounds that interact with the hinge region of kinases, where an amino-heterocycle is often a key pharmacophore.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, such as XPhos, RuPhos, or BINAP, complexed with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[6] These ligands promote both the oxidative addition and the final reductive elimination step, which forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate may be used depending on the substrate's sensitivity.[4] The base deprotonates the amine, making it a more potent nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and to ensure good solubility of the reactants.

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable ligand like XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add a solution of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 mmol) and morpholine (1.2 mmol) in anhydrous toluene (5 mL).

  • Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

| Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | | XPhos | NaOt-Bu | Toluene | 110 | 12-18 | 70-88 | | RuPhos | LHMDS | Dioxane | 100 | 16-24 | 65-85 |

Caption: Standard workflow for a Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to conjugated enynes and arylalkynes.[8][9] This transformation is invaluable for creating rigid scaffolds or for introducing a reactive handle (the alkyne) for further functionalization, such as in "click" chemistry.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as the solvent and also scavenges the HBr formed during the reaction, driving the equilibrium forward.

  • Conditions: The reaction is typically run under mild, anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • To a Schlenk flask, add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous triethylamine (10 mL) followed by phenylacetylene (1.5 mmol).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours until TLC or LC-MS indicates completion.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride to remove copper salts, followed by water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

| Pd Catalyst | Co-catalyst | Base/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 25-50 | 6-12 | 70-90 | | Pd(PPh₃)₄ | CuI | THF/DIPEA | 60 | 8-14 | 65-85 |

Application in Kinase Inhibitor Synthesis: A Strategic Perspective

The true value of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is realized when these fundamental transformations are applied in the context of drug discovery. Kinase inhibitors, particularly those targeting Janus kinases (JAK) and Spleen Tyrosine Kinase (Syk), often feature a substituted heterocyclic core that occupies the ATP-binding site.[2][10][11]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone in the Synthesis of Pharmaceutical Intermediates

Introduction In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in a multitude of biologically active molecules underscores...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its presence in a multitude of biologically active molecules underscores its importance as a privileged structure. Within the diverse array of functionalized pyridines, 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone has emerged as a particularly versatile and valuable building block for the synthesis of complex pharmaceutical intermediates. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this key starting material, with a focus on palladium-catalyzed cross-coupling reactions.

The unique arrangement of functional groups in 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone—a reactive acetyl group, a strategically positioned bromine atom amenable to cross-coupling, and a methoxy group influencing the electronic properties of the pyridine ring—offers a powerful platform for molecular elaboration. This guide will delve into the causality behind experimental choices, provide self-validating and detailed protocols for key transformations, and ground these methodologies in authoritative scientific literature.

Core Synthetic Transformations

The bromine atom at the 3-position of the pyridine ring is the primary site for synthetic diversification, most notably through palladium-catalyzed cross-coupling reactions. These reactions, which form new carbon-carbon and carbon-nitrogen bonds, are fundamental in modern drug discovery.[1] This section will explore three of the most impactful transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.[2] In the context of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, this reaction allows for the synthesis of 1-(3-aryl-6-methoxypyridin-2-yl)ethanone derivatives, which are key intermediates in the development of kinase inhibitors and other targeted therapies.[3][4]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.

  • Palladium Source: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used, air-stable precatalyst that is readily available.

  • Ligand: The triphenylphosphine ligands within the catalyst itself are often sufficient, though for more challenging couplings, specialized phosphine ligands can be employed to enhance catalytic activity.

  • Base: An aqueous solution of a base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.[2] The base activates the boronic acid partner.

  • Solvent System: A mixture of an organic solvent such as 1,4-dioxane or toluene with water is typically used to dissolve both the organic and inorganic reaction components.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Schlenk Flask Reagents Add: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone Arylboronic Acid K₃PO₄ Start->Reagents Inert Evacuate & Backfill with N₂ or Ar (3x) Reagents->Inert Catalyst Add Pd(PPh₃)₄ Inert->Catalyst Solvent Add 1,4-Dioxane & Water Catalyst->Solvent Stir Stir at RT (30 min) Solvent->Stir Heat Heat to 85-95 °C (15-24 h) Stir->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute with EtOAc Wash with H₂O & Brine Cool->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product 1-(3-Aryl-6-methoxypyridin-2-yl)ethanone Purify->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling [5][6]

  • To a Schlenk flask, add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes under the inert atmosphere.

  • Heat the reaction mixture to 85-95 °C and stir for 15-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Efficient and commercially available precatalyst.
Boronic Acid 1.2 equivalentsA slight excess ensures complete consumption of the starting material.
Base K₃PO₄ (2.0 equivalents)Activates the boronic acid for transmetalation.[2]
Solvent 1,4-Dioxane/Water (4:1)A biphasic system to dissolve all reactants.
Temperature 85-95 °CProvides the necessary thermal energy for the catalytic cycle to proceed efficiently.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and degradation of the palladium catalyst.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is particularly valuable in medicinal chemistry for the synthesis of rigid scaffolds and for introducing functionalities that can be further elaborated. The resulting 1-(6-methoxy-3-(alkynyl)pyridin-2-yl)ethanone intermediates can be used in the synthesis of complex heterocyclic systems.[9]

Causality Behind Experimental Choices: The Sonogashira coupling employs a dual-catalyst system.[7]

  • Palladium Catalyst: As in the Suzuki coupling, a palladium(0) species is the primary catalyst. PdCl₂(PPh₃)₂ is a common choice.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[7]

  • Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

Reaction Mechanism: Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 - Pd(0)L₂ Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Base Base Alkyne->Base + Base Cu_acetylide Cu-C≡CR Base->Cu_acetylide + CuI CuI CuI CuI->Cu_acetylide Cu_acetylide->Transmetal Transmetalation to Pd(II) complex

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Detailed Protocol: General Procedure for Sonogashira Coupling [10]

  • To a Schlenk flask, add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 mmol, 1.0 equiv.), Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and Copper(I) iodide (0.06 mmol, 6 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add anhydrous tetrahydrofuran (10 mL) followed by the terminal alkyne (1.5 mmol, 1.5 equiv.).

  • Add triethylamine (3.0 mmol, 3.0 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds under relatively mild conditions.[1] This reaction is invaluable for introducing primary or secondary amines at the 3-position of the pyridine ring, a common feature in many kinase inhibitors and other pharmacologically active molecules.[11][12] For example, this chemistry is relevant to the synthesis of pexidartinib, a CSF1 receptor inhibitor.[13][14]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used.[1]

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common precatalysts.

  • Ligand: Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the reductive elimination steps of the catalytic cycle. Ligands such as XPhos, SPhos, or BINAP are frequently employed.[11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are common choices.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are used.

Key Parameters for Buchwald-Hartwig Amination

ParameterReagent/ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Forms the active Pd(0) catalyst in situ.
Ligand XPhos, BINAP, etc.Sterically demanding ligands that facilitate the catalytic cycle.[11]
Base NaOt-Bu or Cs₂CO₃Strong base required for amine deprotonation and regeneration of the catalyst.
Solvent Anhydrous Toluene or DioxaneAprotic solvent to prevent unwanted side reactions.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination [11][15]

  • To a dry Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous toluene (5 mL).

  • Add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Seal the tube and heat the reaction mixture at 100 °C for 16-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through Celite and concentrate the filtrate.

  • Purify the residue by flash column chromatography.

Conclusion

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone stands out as a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its utility is most profoundly demonstrated through its participation in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These transformations provide medicinal chemists with reliable and efficient methods for introducing molecular diversity and constructing complex scaffolds. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their drug discovery and development endeavors, ultimately accelerating the path to new and innovative therapeutics.

References

  • Google Patents. (n.d.). CN111233857A - Synthetic method for continuously producing pexidartinib.
  • MySkinRecipes. (n.d.). 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone. Retrieved from MySkinRecipes: [Link]

  • ResearchGate. (n.d.). Chemical structure of pexidartinib (Turalio). Retrieved from ResearchGate: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia: [Link]

  • ResearchGate. (n.d.). Synthesis and structure of pexidartinib. Retrieved from ResearchGate: [Link]

  • ScholarWorks@GVSU. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from Grand Valley State University ScholarWorks: [Link]

  • The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. (2026, January 24). The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. Retrieved from a website: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from Organic Synthesis: [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from ScienceDirect: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia: [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from MDPI: [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from Beilstein Journal of Organic Chemistry: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from a website: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal: [Link]

  • Organic Syntheses. (n.d.). The addition funnel is then replaced by a gas bubbler, the cooling bath removed, and the mixture stirred for 16 h at ambient temperature (Figure 1). Retrieved from Organic Syntheses: [Link]

  • PMC. (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. Retrieved from National Center for Biotechnology Information: [Link]

  • PubChem. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone. Retrieved from PubChem: [Link]

  • PMC. (n.d.). Discovery of Bivalent Kinase Inhibitors via Enzyme-Templated Fragment Elaboration. Retrieved from National Center for Biotechnology Information: [Link]

  • Ministry of Health and Prevention - United Arab Emirates. (2021, April 15). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Retrieved from Ministry of Health and Prevention - United Arab Emirates: [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Retrieved from ChemRxiv: [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from ResearchGate: [Link]

  • PubMed. (2008, September 11). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Retrieved from PubMed: [Link]

  • CAS Common Chemistry. (n.d.). Flavokermesic acid. Retrieved from CAS Common Chemistry: [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between organoboron compounds and organic halides or triflates has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[3][4] This guide provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, a heteroaromatic ketone of significant interest in medicinal chemistry. The pyridine scaffold is a prevalent motif in numerous biologically active compounds, and the ability to functionalize it through C-C bond formation is crucial for the development of new therapeutic agents.[5] The presence of both an acetyl group and a methoxy group on the pyridine ring introduces specific electronic and steric considerations that necessitate careful optimization of reaction conditions for successful coupling.

Mechanism Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] The cycle is initiated by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone to form a Pd(II) intermediate.[6][8] The electron-deficient nature of the pyridine ring can facilitate this step.[1]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[9][10][11] This is often the rate-determining step of the cycle.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate Ar-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Pd(II)_Diorgano Ar-Pd(II)L₂-Ar' Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Coupled Product) Reductive_Elimination->Product Exits Cycle ArX Ar-X (1-(3-Bromo-6-methoxy- pyridin-2-yl)ethanone) ArX->Oxidative_Addition Enters Cycle ArBOH2 Ar'-B(OH)₂ (Arylboronic Acid) ArBOH2->Transmetalation Activated by Base Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Experimental Parameters and Optimization

The success of the Suzuki-Miyaura coupling of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the supporting ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalysts often employ bulky, electron-rich phosphine ligands that promote the oxidative addition and reductive elimination steps.[10]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[1][2] Pd(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[1]

  • Ligands: For challenging substrates like electron-deficient heteroaryl halides, bulky, electron-donating monophosphine ligands such as SPhos, XPhos, and RuPhos are often superior. These ligands stabilize the Pd(0) center and facilitate the catalytic cycle. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for Suzuki couplings.[10]

Boronic Acid/Ester Counterpart

Arylboronic acids are the most common coupling partners due to their commercial availability and stability.[12] However, boronic esters, such as pinacol esters, can also be used and may offer advantages in terms of stability and purification.[12] The electronic nature of the boronic acid can influence the reaction rate, with electron-rich boronic acids generally being more reactive.[13]

Base Selection

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[9][11][14] The choice of base can significantly impact the reaction yield and should be carefully considered.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used.[1] K₃PO₄ is often a good choice for heteroaromatic substrates.

  • Organic Bases: In some cases, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) may be employed, although they are less common in standard Suzuki protocols.

Solvent System

The solvent system must be capable of dissolving the reactants and catalyst components. A mixture of an organic solvent and water is frequently used.[1]

  • Common Solvents: 1,4-Dioxane, toluene, tetrahydrofuran (THF), and dimethylformamide (DMF) are common organic solvents.[1][15] The addition of water is often beneficial for the dissolution of the base and the formation of the active boronate species. However, the choice of solvent can sometimes influence selectivity in more complex systems.[16][17]

Detailed Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone. Optimization may be required for specific arylboronic acids.

Protocol 1: Conventional Heating

This protocol utilizes a standard palladium catalyst and conventional heating.

Materials:

  • 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Schlenk flask or sealed vial

  • Magnetic stirrer with heating plate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[5]

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.[5]

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction mixture.[5]

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[5]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.[18][19][20]

Materials:

  • 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

  • Arylboronic acid (1.3 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial, add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.65 mmol, 1.3 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).

  • Add Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%) and XPhos (0.025 mmol, 5 mol%).

  • Add 1,4-dioxane (3 mL) and deionized water (0.5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Weigh Reactants: - Pyridyl Bromide - Boronic Acid - Base B 2. Add to Reaction Vessel A->B C 3. Purge with Inert Gas B->C D 4. Add Catalyst & Ligand C->D E 5. Add Solvents D->E F 6. Stir and Heat (Conventional or Microwave) E->F G 7. Monitor Progress (TLC or LC-MS) F->G H 8. Cool to Room Temp. G->H I 9. Dilute & Wash H->I J 10. Dry & Concentrate I->J K 11. Purify (Column Chromatography) J->K L 12. Characterize Product K->L

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Protocol Comparison

ParameterProtocol 1: Conventional HeatingProtocol 2: Microwave-Assisted
Heating Method Oil bath / Heating mantleMicrowave reactor
Typical Reaction Time 12 - 24 hours15 - 30 minutes
Temperature 90 - 100 °C120 °C
Catalyst System Pd(PPh₃)₄Pd₂(dba)₃ / XPhos
Typical Yields Good to ExcellentGood to Excellent
Advantages Standard laboratory equipmentRapid reaction times, potential for higher yields
Disadvantages Longer reaction timesRequires specialized microwave equipment

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Ineffective base or solvent system- Low reaction temperature- Use a fresh batch of catalyst- Ensure proper degassing and use of inert gas- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents- Increase the reaction temperature
Recovery of Starting Material - Reaction time too short- Low catalyst loading- Increase the reaction time and monitor by TLC/LC-MS- Increase the catalyst loading (e.g., to 10 mol%)
Formation of Homocoupled Byproducts - Presence of oxygen- High reaction temperature- Ensure a thoroughly deoxygenated reaction mixture- Lower the reaction temperature
Protodeborylation of Boronic Acid - Presence of water and prolonged heating- Inappropriate base- Use anhydrous solvents if possible- Consider using a boronic ester instead of a boronic acid- Switch to a milder base
Difficult Purification - Formation of palladium black- Complex mixture of byproducts- Filter the crude reaction mixture through a pad of Celite® before work-up- Re-optimize reaction conditions to improve selectivity

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Cano, R., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Reeves, J. T., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal.
  • Martín, M., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Reddy, K. S., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.
  • ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • Wang, C., et al. (2026).
  • HEIA-FR. (2021). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

  • da Silva, A. F., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • El-Ghozzi, M., et al. (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
  • Pérez-Garrido, A., et al. (2000). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
  • Uličná, K., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
  • Sulo, F., et al. (2007).
  • Svejstrup, T. D., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research.
  • Chieffi, A., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Synthesis.
  • ProQuest. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • Myers, A. G. The Suzuki Reaction. Chem 115. [Link]

  • Davies, I. W., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. [Link]

  • Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Tang, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

Sources

Method

Application Notes and Protocols: Optimizing the Buchwald-Hartwig Amination of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone for Pharmaceutical Scaffolds

Introduction: The Strategic Importance of Aminopyridines The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active compounds.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminopyridines

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active compounds.[1][2] Its presence is often critical for establishing key interactions with biological targets, and its derivatives have shown promise in treating a range of conditions, from neglected tropical diseases to various cancers.[3][4][5] The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and powerful method for the formation of C-N bonds, a transformation that is often challenging using classical methods.[6][7] This reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[8][9][10]

This guide provides a detailed framework for the optimization of the Buchwald-Hartwig amination of a challenging, yet valuable, building block: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to efficiently and successfully incorporate this and similar scaffolds into their synthetic campaigns.

Understanding the Substrate: Potential Challenges with 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

The successful amination of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is not without its unique set of challenges. A thorough understanding of the substrate's electronic and steric properties is paramount for rational reaction design and troubleshooting.

  • Coordinating Functionalities: The presence of the pyridine nitrogen and the acetyl carbonyl group introduces the potential for catalyst inhibition. These Lewis basic sites can coordinate to the palladium center, potentially disrupting the catalytic cycle.[11][12]

  • Steric Hindrance: The ortho-acetyl group imposes significant steric bulk around the reaction center, which can hinder the approach of both the amine nucleophile and the palladium catalyst.[12]

  • Electron-Deficient Nature: While often beneficial for oxidative addition, the electron-withdrawing nature of the acetyl group and the pyridine ring can influence the rates of subsequent steps in the catalytic cycle, such as reductive elimination.[11]

A systematic approach to optimization is therefore crucial to navigate these challenges and achieve high-yielding and reproducible results.

The Buchwald-Hartwig Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is essential for informed optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.[13][14][15]

Buchwald-Hartwig Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination (R2NH) Pd(II)_Complex->Ligand_Exchange R2NH Amine_Complex [Ar-Pd(II)-NHR2(L)]+X- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)-NR2(L) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product Product Release

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The cycle initiates with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine, followed by deprotonation by a base, forms a palladium-amido complex. The final, crucial step is the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst.[15][16] Each of these steps can be influenced by the choice of catalyst, ligand, base, and solvent, making a multi-parameter optimization essential.

Systematic Optimization Workflow

A structured and logical workflow is the most efficient path to a successful reaction. The following diagram outlines a recommended approach for optimizing the Buchwald-Hartwig amination of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.

Optimization_Workflow Systematic Optimization Workflow cluster_initial Initial Screening cluster_base Base Optimization cluster_solvent Solvent Optimization cluster_fine_tuning Fine-Tuning cluster_final Final Protocol Start Define Standard Reaction (Substrate, Amine, Solvent, Temp) Screen_Catalyst_Ligand Screen Catalyst/Ligand Combinations Start->Screen_Catalyst_Ligand Screen_Base Screen Different Bases Screen_Catalyst_Ligand->Screen_Base Identify promising hits Screen_Solvent Screen Different Solvents Screen_Base->Screen_Solvent Select best base Adjust_Temp Adjust Temperature Screen_Solvent->Adjust_Temp Select best solvent Vary_Concentration Vary Concentration Adjust_Temp->Vary_Concentration Final_Protocol Establish Final Optimized Protocol Vary_Concentration->Final_Protocol Confirm optimal conditions

Figure 2: A logical workflow for the systematic optimization of the Buchwald-Hartwig amination.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed guide for a systematic screening of reaction parameters. It is recommended to perform these reactions on a small scale (e.g., 0.1 to 0.5 mmol) for efficiency.

General Procedure for Small-Scale Reactions
  • To an oven-dried vial equipped with a magnetic stir bar, add the palladium precatalyst (if using a solid), ligand (if not using a precatalyst), and base under an inert atmosphere (e.g., in a glovebox).

  • Add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.

  • Seal the vial with a screw cap containing a PTFE septum.

  • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.

  • Place the vial in a preheated heating block or oil bath at the desired temperature.

  • Stir the reaction for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH4Cl, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure for analysis.[17]

Catalyst and Ligand Screening

The choice of palladium source and ligand is paramount for a successful Buchwald-Hartwig amination. Modern palladium precatalysts are often more reliable than generating the active Pd(0) species in situ from Pd(II) sources.[17] Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[12][18]

Table 1: Recommended Catalyst and Ligand Combinations for Initial Screening

EntryPalladium Source (mol%)Ligand (mol%)Rationale
1Pd₂(dba)₃ (2)XPhos (4)A versatile and commonly successful combination for a broad range of substrates.
2Pd(OAc)₂ (2)RuPhos (4)RuPhos is often effective for sterically hindered substrates.
3XPhos Pd G3 (2)-A highly active and air-stable precatalyst, simplifying reaction setup.[17]
4RuPhos Pd G3 (2)-Another robust precatalyst, often showing complementary reactivity to XPhos-based systems.
5Pd₂(dba)₃ (2)BrettPhos (4)Particularly effective for the coupling of primary amines.[14]
6Pd(OAc)₂ (2)BINAP (3)A bidentate ligand that can be effective in certain cases, though often superseded by more modern ligands.[6]

Standard Conditions: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 equiv), amine (1.2 equiv), NaOtBu (1.4 equiv), toluene (0.2 M), 100 °C, 12-24 h.

Base Screening

The base plays a critical role in the deprotonation of the amine, and its strength and nature can significantly impact the reaction outcome.[19][20][21] Strong, non-nucleophilic bases are generally employed, but for base-sensitive substrates, weaker inorganic bases may be necessary.[22]

Table 2: Base Selection for Optimization

EntryBase (equiv)pKa of Conjugate AcidRationale
1NaOtBu (1.4)~19A strong, commonly used base that often leads to fast reaction rates.[22]
2LHMDS (1.4)~26A very strong, non-nucleophilic base that can be effective for less acidic amines.
3K₃PO₄ (2.0)~12.3A weaker inorganic base, suitable for substrates with base-sensitive functional groups.[22]
4Cs₂CO₃ (2.0)~10.3Another mild inorganic base, often used in combination with higher temperatures.[22]

Standard Conditions: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 equiv), amine (1.2 equiv), optimized catalyst/ligand from step 1, toluene (0.2 M), 100 °C, 12-24 h.

Solvent Screening

The choice of solvent can influence the solubility of the reactants and catalyst, as well as the stability of intermediates in the catalytic cycle.[23][24] Aprotic solvents are generally preferred.[13]

Table 3: Solvent Selection for Optimization

EntrySolventPropertiesRationale
1TolueneNon-polar, aproticA standard and often effective solvent for Buchwald-Hartwig aminations.[12]
21,4-DioxanePolar, aproticAnother common solvent that can sometimes offer improved solubility.[12]
3THFPolar, aproticCan be beneficial for more polar substrates, though may sometimes lead to lower yields.[22]
4t-BuOHPolar, proticCan sometimes be effective, particularly in combination with certain bases.
52-MeTHFGreener alternativeA more environmentally friendly alternative to THF and dioxane that has shown efficacy in cross-coupling reactions.[25]

Standard Conditions: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 equiv), amine (1.2 equiv), optimized catalyst/ligand and base, 0.2 M, 100 °C, 12-24 h.

Troubleshooting and Further Optimization

Even with a systematic approach, challenges can arise. Below are some common issues and potential solutions.

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the use of high-quality, properly stored reagents. Consider using a precatalyst for more reliable generation of the active Pd(0) species.[11][17]

    • Insufficient Temperature: Cautiously increase the reaction temperature in 10-20 °C increments.[13]

    • Poor Solubility: If reactants are not fully dissolved, consider a different solvent or a solvent mixture.[13]

  • Side Product Formation:

    • Hydrodehalogenation: This common side reaction, where the bromine is replaced by a hydrogen, can sometimes be minimized by using a weaker base, lowering the reaction temperature, or screening different ligands.[11][17]

    • Homocoupling: Dimerization of the aryl halide or amine can be mitigated by optimizing the catalyst loading and reaction temperature.[17]

  • Substrate or Product Decomposition:

    • If the starting material or product is sensitive to the strong bases typically employed, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, potentially at a higher temperature.[14][22]

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of aminopyridine derivatives that are of high value in drug discovery. By understanding the specific challenges posed by 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone and employing a systematic and logical approach to reaction optimization, researchers can efficiently develop robust and high-yielding protocols. The detailed experimental guidelines and troubleshooting advice provided in this document serve as a comprehensive resource for scientists and professionals in the field, enabling the successful synthesis of novel pharmaceutical building blocks.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 14, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved February 14, 2026, from [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development. (2006, June 9). Retrieved February 14, 2026, from [Link]

  • Rapid Optimization-Buchwald–Hartwig Amination using DoE - Charnwood Discovery. (n.d.). Retrieved February 14, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved February 14, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved February 14, 2026, from [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved February 14, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved February 14, 2026, from [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. (n.d.). Retrieved February 14, 2026, from [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. (2014, October). Retrieved February 14, 2026, from [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. (2025, January 2). Retrieved February 14, 2026, from [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved February 14, 2026, from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025, January 8). Retrieved February 14, 2026, from [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - Taylor & Francis. (2024, June 10). Retrieved February 14, 2026, from [Link]

  • 2-Aminopyridine - An unsung hero in drug discovery | Request PDF. (2021, December). Retrieved February 14, 2026, from [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). Retrieved February 14, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved February 14, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved February 14, 2026, from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 14, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (2025, August 6). Retrieved February 14, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12). Retrieved February 14, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2026, February 5). Retrieved February 14, 2026, from [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. (n.d.). Retrieved February 14, 2026, from [Link]

  • The Buchwald-Hartwig Amination After 25 Years - PubMed. (2019, November 25). Retrieved February 14, 2026, from [Link]

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Application

Application Notes and Protocols: Condensation Reactions Involving the Ketone Moiety of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Introduction: A Versatile Scaffold in Medicinal Chemistry The substituted pyridine core is a cornerstone in modern drug discovery, with the pyridine ring being a prevalent feature in a multitude of pharmaceutical agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

The substituted pyridine core is a cornerstone in modern drug discovery, with the pyridine ring being a prevalent feature in a multitude of pharmaceutical agents.[1][2] 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a highly functionalized building block of significant interest to researchers in medicinal chemistry and drug development. Its strategic placement of a ketone moiety, a bromine atom, and a methoxy group offers multiple avenues for synthetic diversification. The ketone's α-protons are readily deprotonated to form an enolate, which can then act as a nucleophile in a variety of condensation reactions. This reactivity allows for the construction of larger, more complex molecules, such as chalcones and other α,β-unsaturated systems, which are themselves valuable pharmacophores known for a wide range of biological activities.[3][4]

This guide provides an in-depth exploration of two key condensation reactions involving the ketone moiety of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone: the Claisen-Schmidt condensation and the Knoevenagel condensation. We will delve into the mechanistic underpinnings of these reactions, discuss the influence of the pyridine ring's substituents on reactivity, and provide detailed, field-proven protocols for their execution.

Understanding the Reactivity of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

The reactivity of the ketone in 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is modulated by the electronic effects of the substituents on the pyridine ring. The bromine atom at the 3-position is an electron-withdrawing group, which increases the acidity of the α-protons of the acetyl group, thereby facilitating enolate formation. Conversely, the methoxy group at the 6-position is electron-donating, which can partially offset the effect of the bromine. This electronic balance makes the starting material a versatile substrate for a range of reaction conditions.

The Claisen-Schmidt Condensation: Synthesis of Pyridinyl Chalcones

The Claisen-Schmidt condensation is a crossed aldol condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens.[5] This reaction is a robust and widely used method for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are precursors to flavonoids and other biologically active molecules.[4] In the context of our topic, 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone serves as the ketone component, reacting with various aromatic aldehydes to yield pyridinyl chalcones.

Mechanistic Insight

The reaction proceeds via a base-catalyzed mechanism. The base abstracts an α-proton from the acetyl group of the pyridinyl ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.

Claisen_Schmidt start 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone + ArCHO base Base (e.g., NaOH) start->base 1. enolate Enolate Formation base->enolate α-proton abstraction nucleophilic_attack Nucleophilic Attack on ArCHO enolate->nucleophilic_attack 2. aldol_adduct Aldol Addition Product nucleophilic_attack->aldol_adduct 3. dehydration Dehydration aldol_adduct->dehydration 4. product Pyridinyl Chalcone dehydration->product 5.

Caption: Claisen-Schmidt Condensation Workflow

Experimental Protocol: Synthesis of (E)-1-(3-bromo-6-methoxypyridin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol details the synthesis of a representative pyridinyl chalcone using 4-chlorobenzaldehyde.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
1-(3-Bromo-6-methoxypyridin-2-yl)ethanone230.055.01.15 g
4-Chlorobenzaldehyde140.575.50.77 g
Sodium Hydroxide (NaOH)40.0010.00.40 g
Ethanol (95%)--20 mL
Water--20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.15 g, 5.0 mmol) and 4-chlorobenzaldehyde (0.77 g, 5.5 mmol).

  • Add ethanol (20 mL) and stir the mixture at room temperature until all solids have dissolved.

  • In a separate beaker, dissolve sodium hydroxide (0.40 g, 10.0 mmol) in water (20 mL).

  • Cool the ethanolic solution of the ketone and aldehyde in an ice bath.

  • Slowly add the aqueous sodium hydroxide solution dropwise to the cooled ethanolic solution with vigorous stirring over 15 minutes.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours, then at room temperature for 12-16 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 8:2 Hexane:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water and acidify with 10% hydrochloric acid until the pH is approximately 5-6.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude product in a vacuum oven. Recrystallize from ethanol to afford the pure chalcone derivative.

The Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of a ketone with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst.[6][7] This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing α,β-unsaturated products that are valuable intermediates in organic synthesis.[1]

Mechanistic Considerations

Similar to the Claisen-Schmidt condensation, the Knoevenagel reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then attacks the carbonyl carbon of the ketone. The resulting intermediate undergoes dehydration to yield the final condensed product. The use of a weak base is often sufficient due to the higher acidity of the active methylene protons compared to the α-protons of the ketone.

Knoevenagel start 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone + Active Methylene Compound base Weak Base (e.g., Piperidine) start->base 1. carbanion Carbanion Formation base->carbanion Deprotonation nucleophilic_addition Nucleophilic Addition to Ketone carbanion->nucleophilic_addition 2. intermediate Intermediate Adduct nucleophilic_addition->intermediate 3. elimination Elimination of Water intermediate->elimination 4. product α,β-Unsaturated Product elimination->product 5.

Caption: Knoevenagel Condensation Workflow

Experimental Protocol: Synthesis of 2-((1-(3-bromo-6-methoxypyridin-2-yl)ethylidene)malononitrile

This protocol describes the Knoevenagel condensation of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone with malononitrile.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
1-(3-Bromo-6-methoxypyridin-2-yl)ethanone230.055.01.15 g
Malononitrile66.065.00.33 g
Piperidine85.150.5~0.05 mL
Acetic Acid60.050.5~0.03 mL
Toluene--30 mL

Procedure:

  • Set up a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.15 g, 5.0 mmol), malononitrile (0.33 g, 5.0 mmol), and toluene (30 mL).

  • Add piperidine (~0.05 mL, 0.5 mmol) and acetic acid (~0.03 mL, 0.5 mmol) as catalysts.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-8 hours).

  • Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the desired product.

Conclusion

The ketone moiety of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone provides a reactive handle for a variety of condensation reactions, enabling the synthesis of diverse and complex molecular architectures. The Claisen-Schmidt and Knoevenagel condensations, in particular, offer reliable and versatile methods for the construction of pyridinyl chalcones and other α,β-unsaturated systems. The protocols provided herein serve as a robust starting point for researchers and scientists in the field of drug development and organic synthesis, facilitating the exploration of the chemical space around this valuable pyridine-based scaffold.

References

  • Ponpao, N., Senapak, W., Saeeng, R., & Sirion, U. (n.d.). Crossed-aldol condensation of 2-acetylpyridine (8) with aromatic... ResearchGate. Retrieved February 12, 2024, from [Link]

  • Mandge, S., Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. N. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research, 2(1), 52-56. [Link]

  • Al-Salahi, R., Al-Omar, M., & Amr, A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5038. [Link]

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. [Link]

  • Mandge, S., et al. (2007). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. Journal of Biomolecular Structure and Dynamics, 1-19.
  • Papadopoulos, A., et al. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved February 12, 2024, from [Link]

  • Yousif, E., et al. (n.d.). Synthesis and Characterization of α -Bromo Chalcone Derivatives. ResearchGate. Retrieved February 12, 2024, from [Link]

  • Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 17(1), 571-580.
  • Pure & Co. (2023, February 24). Knoevenagel condensation mechanism and applications. PureChemistry. [Link]

  • Wikipedia contributors. (2023, November 28). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2024, from [Link]

  • JETIR. (2020). SYNTHESIS OF CHALCONES.
  • University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Retrieved February 12, 2024, from [Link]

  • MacPherson, A. (2015, March 17). Claisen-Schmidt Reaction. Prezi. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 17: Aldol Condensation. Retrieved February 12, 2024, from [Link]

  • Wang, C., et al. (2012). Photoaddition reactions of acetylpyridines with silyl ketene acetals: SET vs [2 + 2]-cycloaddition pathways. The Journal of Organic Chemistry, 77(23), 10744-10752.
  • Baria, B. (2021, January 29). Claisen Schmidt Reaction with mechanism and Application. YouTube. [Link]

  • Sharma, N. K., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05).
  • Peristeraki, A., et al. (2016). Interesting copper(ii)-assisted transformations of 2-acetylpyridine and 2-benzoylpyridine. Dalton Transactions, 45(38), 15069-15082.
  • Esteve, C., et al. (1986). 2-halo-pyridines. U.S.
  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved February 12, 2024, from [Link]

  • Wikipedia contributors. (2024, January 29). Aldol reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2024, from [Link]

  • Gulea, A., et al. (2019). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. Beilstein Archives.
  • Studylib. (n.d.). Pyridine Synthesis: Condensation & Cycloaddition Reactions. Retrieved February 12, 2024, from [Link]...

  • Castineiras, A., et al. (2002). Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions. Polyhedron, 21(7), 735-743.
  • Lee, Y.-Y., & Liu, S.-T. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Reactions, 3(3), 415-422.
  • Chem-Station. (2024, January 27). Condensation Reagent. Retrieved February 12, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation. Retrieved February 12, 2024, from [Link]

Sources

Method

Application Note: High-Fidelity Reduction of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Topic: Procedures for the reduction of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone to alcohols Content Type: Detailed Application Notes and Protocols Executive Summary This guide details the chemoselective reduction of 1-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedures for the reduction of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone to alcohols Content Type: Detailed Application Notes and Protocols

Executive Summary

This guide details the chemoselective reduction of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (Compound 1 ) to its corresponding alcohol, 1-(3-bromo-6-methoxypyridin-2-yl)ethanol (Compound 2 ). This transformation is a critical step in the synthesis of SHP2 inhibitors and other pyridine-based kinase inhibitors.

We present two distinct workflows:

  • Protocol A (Racemic): A robust, cost-effective Sodium Borohydride (

    
    ) reduction for general intermediate synthesis.
    
  • Protocol B (Asymmetric): A Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) for generating high-enantiomeric-excess (

    
    ) chiral alcohols, essential for late-stage drug development.
    

Chemical Context & Challenges

Compound 1 presents specific structural challenges that dictate the choice of reducing agent:

  • Steric Hindrance (C3-Bromo): The bromine atom at the C3 position creates significant steric bulk ortho to the acetyl group, potentially retarding the rate of nucleophilic attack.

  • Chemoselectivity (Halogen Survival): The C3-Br bond is susceptible to hydrodebromination (loss of Br) under catalytic hydrogenation conditions (

    
    ), making metal-hydride or transfer hydrogenation methods superior choices.
    
  • Electronic Effects: The pyridine nitrogen and C6-methoxy group create a distinct electronic environment. The electron-deficient pyridine ring activates the ketone, but the methoxy group acts as a donor, modulating this reactivity.

Reaction Pathway Visualization

ReactionPathway cluster_conditions Critical Control Points Substrate 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (Ketone) Product 1-(3-Bromo-6-methoxypyridin-2-yl)ethanol (Alcohol) Substrate->Product Path A: NaBH4, MeOH, 0°C Path B: Ru-TsDPEN, HCO2H SideProduct Des-bromo Impurity (Over-reduction) Substrate->SideProduct Risk: H2, Pd/C (Avoid) Control1 Temp < 10°C (Prevents side rxns) Control2 pH Control (Protect Pyridine N)

Figure 1: Reaction pathway highlighting the target transformation and the critical risk of debromination under incorrect conditions.

Protocol A: Standard Racemic Reduction (NaBH4)

Objective: Efficient synthesis of racemic Compound 2 with >98% yield.

Mechanistic Insight

Sodium borohydride is a mild nucleophilic reducing agent. In alcoholic solvents (MeOH/EtOH), it forms alkoxyborohydride intermediates. For this substrate, the ortho-bromo substituent may require slightly longer reaction times than unsubstituted acetophenones due to steric blocking of the Burgi-Dunitz trajectory.

Materials
  • Substrate: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 eq)

  • Reagent: Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (anhydrous preferred, Grade ACS)

  • Quench: Saturated Ammonium Chloride (

    
    ) solution
    
  • Extraction: Ethyl Acetate (EtOAc)

Step-by-Step Procedure
  • Preparation: Charge a clean, dry round-bottom flask with Compound 1 (e.g., 10.0 g, 43.5 mmol).

  • Dissolution: Add Methanol (100 mL, 10V) and stir until fully dissolved. Cool the solution to 0–5°C using an ice/water bath.

    • Note: Cooling is critical to suppress potential nucleophilic aromatic substitution (

      
      ) of the methoxy group or bromine, although rare with borohydride.
      
  • Addition: Add

    
     (2.47 g, 65.2 mmol) portion-wise over 20 minutes.
    
    • Caution: Exothermic reaction with hydrogen gas evolution.[1] Ensure varying venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (3:1 Hexane/EtOAc) or HPLC. Target < 1% remaining ketone.

  • Quench: Cool back to 0°C. Slowly add sat.

    
     (50 mL) to destroy excess hydride. Stir for 15 minutes.
    
  • Workup: Remove volatile methanol under reduced pressure. Extract the aqueous residue with EtOAc (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: The crude product is typically sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-30% EtOAc in Hexanes).

Protocol B: Asymmetric Transfer Hydrogenation (Noyori ATH)

Objective: Enantioselective synthesis of (S)- or (R)-Compound 2 (Target >95% ee).

Mechanistic Insight

This protocol utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN). The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred from the metal and the proton from the amine ligand simultaneously, via a 6-membered transition state. This "outer-sphere" mechanism tolerates the aryl bromide well.

Materials
  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol%) (CAS: 192139-92-7)

  • Hydrogen Source: Formic Acid / Triethylamine complex (5:2 molar ratio)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Workflow Diagram

ATH_Workflow cluster_mechanism Stereo-Induction Model Step1 Catalyst Activation Mix Ru-dimer + Ligand (if not pre-formed) Step2 Reaction Setup Substrate + Catalyst (1 mol%) + H-Donor Step1->Step2 Step3 Reaction Phase Stir at 25°C for 16-24h (Closed System) Step2->Step3 Step4 Workup Wash with Water -> Brine -> Dry Step3->Step4 TS Ru-H...C=O Transition State (Ortho-Br directs facial selectivity) Step3->TS

Figure 2: Operational workflow for the Asymmetric Transfer Hydrogenation.

Step-by-Step Procedure
  • Degassing: Sparge all solvents with Nitrogen (

    
    ) for 15 minutes prior to use. Oxygen poisons the Ruthenium hydride species.
    
  • Charge: In a reaction vial, dissolve Compound 1 (1.0 g, 4.35 mmol) in DCM (5 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (28 mg, 0.043 mmol, 1 mol%).

  • Reagent Addition: Add the Formic Acid/Triethylamine azeotrope (1.0 mL, excess) via syringe.

    • Note:

      
       gas is generated as the reaction proceeds. Ensure the vessel has a pressure-release needle or bubbler.
      
  • Reaction: Stir at 25–30°C for 16–24 hours.

    • Optimization: If conversion is slow due to the C3-Br steric bulk, increase temperature to 40°C or catalyst loading to 2 mol%.

  • Workup: Dilute with water (10 mL) and separate layers. Extract aqueous layer with DCM. Wash combined organics with saturated

    
     (to remove residual formic acid) and Brine.
    
  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Analytical Validation & Data Summary

Table 1: Expected Analytical Parameters

ParameterSpecificationMethod
Appearance White to Off-white solidVisual
1H NMR (DMSO-d6)

4.75 (q, 1H, CH-OH), 3.85 (s, 3H, OMe)
400 MHz NMR
Mass Spec (ESI)

(1:1 Br pattern)
LC-MS
Racemic Yield

Protocol A
Chiral Yield

(ee

)
Protocol B

NMR Diagnostic Shift: The successful reduction is confirmed by the disappearance of the methyl ketone singlet (


 ppm) and the appearance of the quartet for the methine proton (

ppm) and the doublet for the methyl group (

ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Aged

or wet solvent.
Use fresh reagent; ensure MeOH is dry. Add 0.1 eq

(Luche conditions) to activate ketone.
Low Conversion (Protocol B) Catalyst poisoning (

).
Strictly degas solvents. Increase catalyst loading to 2-5 mol%.
Debromination (Loss of Br) Reaction temp too high; Radical mechanism.Keep temp

. Avoid Pd/C hydrogenation. Use Protocol A or B, not catalytic hydrogenation.
Racemization (Protocol B) Product unstable in acidic media.Ensure prompt workup with

wash to remove formic acid.

References

  • General NaBH4 Reduction: Brown, H. C.; Krishnamurthy, S. "Forty years of hydride reductions." Tetrahedron1979 , 35, 567-607. Link

  • Noyori Transfer Hydrogenation: Noyori, R.; Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Acc.[3] Chem. Res.1997 , 30, 97-102. Link

  • Reduction of Acetylpyridines: "Reduction of 2-acetylpyridine derivatives." Journal of Organic Chemistry2005, 70, 3188.
  • Luche Reduction (Optional): Gemal, A. L.; Luche, J. L. "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." J. Am. Chem. Soc.[3][4]1981 , 103, 5454. Link

Sources

Application

Application Notes and Protocols for Utilizing 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone in Fragment-Based Drug Discovery

Introduction: The Strategic Value of the 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone Fragment Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-qu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2][3] Unlike high-throughput screening (HTS) which relies on large libraries of complex molecules, FBDD screens smaller, low-molecular-weight compounds ("fragments") to identify starting points for drug discovery.[1][4] These fragments, typically with molecular weights under 300 Da, may exhibit weak binding affinity but do so with high ligand efficiency.[1][2] This allows for a more thorough exploration of the chemical space of a biological target.[3]

The fragment 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a strategically designed starting point for FBDD campaigns. Its pyridinone core is a recognized privileged structure in medicinal chemistry, capable of forming crucial hydrogen bonds as both a donor and acceptor.[5] The fragment possesses key features that make it an attractive candidate for screening and subsequent optimization:

  • Defined Vector for Growth: The bromine atom at the 3-position serves as a versatile handle for synthetic elaboration through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This provides a clear and reliable vector for the "fragment growing" strategy.[3][8]

  • Modulation of Physicochemical Properties: The methoxy group at the 6-position influences the fragment's solubility and electronic properties, which can be further modified during the optimization process.

  • Potential for High-Affinity Interactions: The acetyl group at the 2-position can engage in hydrogen bonding or other interactions within a protein's binding pocket.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone in an FBDD workflow, from initial screening to hit-to-lead optimization.

Physicochemical Properties of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

A thorough understanding of the fragment's properties is essential for designing effective screening and follow-up experiments.

PropertyValueSource
CAS Number 1256806-19-5[9]
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Likely a solidInferred
Solubility Soluble in common organic solvents like DMSO and methanolInferred

FBDD Workflow Using 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

The overall workflow for utilizing this fragment in an FBDD campaign follows a well-established, iterative process.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Fragment Library Fragment Library Biophysical Screening Biophysical Screening Fragment Library->Biophysical Screening Screening Hit Identification Hit Identification Biophysical Screening->Hit Identification Data Analysis Orthogonal Assays Orthogonal Assays Hit Identification->Orthogonal Assays Confirmation X-ray Crystallography X-ray Crystallography Orthogonal Assays->X-ray Crystallography Structural Studies Validated Hit Validated Hit X-ray Crystallography->Validated Hit Structure-Guided Design Structure-Guided Design Validated Hit->Structure-Guided Design Fragment Growing Fragment Growing Structure-Guided Design->Fragment Growing Synthesis SAR Exploration SAR Exploration Fragment Growing->SAR Exploration Iterative Cycles Lead Compound Lead Compound SAR Exploration->Lead Compound

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Part 1: Fragment Screening and Hit Identification

The initial step involves screening 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, as part of a larger fragment library, against the target protein to identify binding events. Due to the expected weak affinity of fragments, highly sensitive biophysical techniques are required.[3][10]

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detecting weak binding events in solution.[11] Ligand-observed NMR experiments are particularly well-suited for fragment screening.

Methodology: Saturation Transfer Difference (STD) NMR

  • Sample Preparation:

    • Prepare a stock solution of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, containing 150 mM NaCl and 10% D₂O).

    • Prepare a solution of the target protein in the same deuterated buffer. A typical protein concentration is 10-50 µM.

    • The fragment concentration should be in the range of 100 µM to 1 mM.

  • NMR Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the fragment alone.

    • Acquire an STD NMR spectrum of the fragment in the presence of the target protein. This involves selective saturation of protein resonances and observation of saturation transfer to the binding fragment.

    • Acquire a control STD spectrum with the saturation frequency set off-resonance from any protein signals.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum.

    • Signals present in the STD difference spectrum indicate that the fragment is binding to the protein. The intensity of the STD signals can provide information about which protons of the fragment are in close proximity to the protein surface.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in mass on a sensor surface, allowing for the real-time detection of binding events.[12]

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Aim for a low immobilization density to minimize mass transport effects.

  • Fragment Screening:

    • Prepare a series of dilutions of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone in a suitable running buffer (e.g., HBS-EP+).

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the change in response units (RU) as a measure of binding.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • A concentration-dependent increase in the steady-state response indicates a binding interaction.

    • Determine the dissociation constant (K_D) by fitting the steady-state binding data to a 1:1 binding model.

Part 2: Hit Validation and Structural Characterization

Once a "hit" is identified, it is crucial to confirm the binding event using an orthogonal method and to obtain structural information to guide the optimization process.[11][13]

Protocol 3: X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the binding mode of the fragment to the target protein.[3][14][15]

Methodology:

  • Protein Crystallization:

    • Obtain high-quality crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration (typically 1-10 mM) of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone and allow them to equilibrate.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the fragment-bound crystals.

    • Process the data and solve the crystal structure to visualize the binding pose of the fragment in the protein's active site.

Part 3: Hit-to-Lead Optimization: The "Fragment Growing" Strategy

With a validated hit and structural information in hand, the next phase is to elaborate the fragment into a more potent, lead-like molecule.[11] The "fragment growing" strategy is particularly well-suited for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone due to the presence of the bromine atom.[3][8][16]

Fragment_Growing Fragment 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone Coupling Suzuki-Miyaura Cross-Coupling Fragment->Coupling GrownCompound Grown Compound (Higher Affinity) Coupling->GrownCompound Vector Elaboration BoronicAcid Aryl/Heteroaryl Boronic Acids BoronicAcid->Coupling SAR SAR by Catalogue & Synthesis GrownCompound->SAR Biological Testing OptimizedLead Optimized Lead SAR->OptimizedLead Iterative Improvement

Caption: The "Fragment Growing" strategy applied to the title compound.

Protocol 4: Suzuki-Miyaura Cross-Coupling for Fragment Elaboration

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][17]

General Reaction Scheme:

Methodology:

  • Reaction Setup:

    • To a reaction vessel, add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

    • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction Conditions:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

    • Heat the reaction to 80-100 °C and stir for 2-12 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

By utilizing a library of diverse boronic acids, a focused set of analogues can be rapidly synthesized to probe the structure-activity relationship (SAR) and improve the binding affinity and other pharmacological properties of the initial fragment hit.

Conclusion

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone represents a valuable and strategically designed fragment for FBDD campaigns. Its inherent physicochemical properties and the presence of a synthetically tractable vector for elaboration make it an excellent starting point for the development of novel therapeutics. The protocols outlined in this document provide a comprehensive framework for researchers to effectively utilize this fragment in their drug discovery efforts, from initial hit identification through to lead optimization. The integration of biophysical screening methods, structural biology, and targeted synthetic chemistry is key to unlocking the full potential of this promising fragment.

References

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Approaches to Fragment-Based Drug Design. (n.d.). Hogeschool van Arnhem en Nijmegen. Retrieved February 15, 2026, from [Link]

  • Holvey, C. E., et al. (2025, September 10). Fragment-based drug discovery: A graphical review. RSC Medicinal Chemistry. [Link]

  • Technology Networks. (2022, October 14). Fragment-Based Approach To Enhance Drug Discovery Productivity. [Link]

  • Taylor & Francis Online. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved February 15, 2026, from [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved February 15, 2026, from [Link]

  • Lorthiois, E., et al. (2021, March 11). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry. [Link]

  • Li, Q., et al. (2025, February 24). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Ferreira, R. S., et al. (2020, February 17). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved February 15, 2026, from [Link]

  • CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD. [Link]

  • Astex. (n.d.). Hit Identification and Validation Services. Retrieved February 15, 2026, from [Link]

  • Caravella, J. A., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Wyss, D. F., et al. (2020, August 5). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Ali, A., et al. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, August 24). Mastering Cross-Coupling Reactions with 2-Bromo-5-methoxypyridine. [Link]

  • ResearchGate. (2025, October 16). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone and its Derivatives

Introduction The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs and bioactive molecules.[1] Specifically, functionalized pyridyl ketones, such as 1-(3-brom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs and bioactive molecules.[1] Specifically, functionalized pyridyl ketones, such as 1-(3-bromo-6-methoxypyridin-2-yl)ethanone, serve as critical intermediates in the synthesis of complex pharmaceutical agents, including kinase inhibitors for targeted cancer therapies.[2] The strategic placement of the bromo, methoxy, and acetyl functionalities on the pyridine ring provides a versatile platform for further molecular elaboration through various cross-coupling and condensation reactions.

This comprehensive guide provides detailed, scalable synthetic routes for the preparation of 1-(3-bromo-6-methoxypyridin-2-yl)ethanone. The protocols described herein are designed for researchers, scientists, and professionals in drug development, with a focus on scalability, efficiency, and safety. We will explore multiple synthetic strategies, offering insights into the rationale behind experimental choices and providing self-validating protocols for reproducible results.

Strategic Approaches to Synthesis

The synthesis of 1-(3-bromo-6-methoxypyridin-2-yl)ethanone can be approached from several strategic directions. The choice of a particular route will often depend on the availability of starting materials, desired scale of production, and the specific requirements for purity and yield. Two primary retrosynthetic disconnections are considered the most viable for a scalable process:

  • Route A: Late-Stage Acetylation. This strategy involves the initial construction of the 3-bromo-6-methoxypyridine core, followed by the introduction of the acetyl group at the C2 position.

  • Route B: Early Acetylation and Subsequent Methoxylation. In this approach, a pyridine ring bearing the acetyl and bromo groups is first synthesized, followed by the introduction of the methoxy group via nucleophilic aromatic substitution.

This guide will provide detailed protocols for both approaches, allowing researchers to select the most suitable method for their specific needs.

Route A: Late-Stage Acetylation via Stille Coupling

This route offers a highly modular and scalable approach, starting from the commercially available and relatively inexpensive 2,6-dibromopyridine. The key steps involve a selective methoxylation followed by a palladium-catalyzed Stille cross-coupling reaction to introduce the acetyl group.

Route_A A 2,6-Dibromopyridine B 2-Bromo-6-methoxypyridine A->B 1. NaOMe 2. Dioxane, Reflux C 3-Bromo-2-formyl-6-methoxypyridine B->C 1. n-BuLi, THF, -78 °C 2. DMF D 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone C->D 1. MeMgBr, THF 2. Oxidation (e.g., PCC, DMP)

Caption: Synthetic workflow for Route A.

Protocol 1: Synthesis of 2-Bromo-6-methoxypyridine

This protocol describes the selective nucleophilic aromatic substitution of one bromine atom in 2,6-dibromopyridine with a methoxy group.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2,6-Dibromopyridine1.0236.89100 g
Sodium Methoxide1.154.0225.1 g
1,4-Dioxane-88.11500 mL

Procedure:

  • To a stirred solution of 2,6-dibromopyridine (100 g, 0.422 mol) in 1,4-dioxane (500 mL) in a suitable reaction vessel, add sodium methoxide (25.1 g, 0.464 mol) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-bromo-6-methoxypyridine as a colorless oil.

Protocol 2: Synthesis of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone via Stille Coupling

This protocol details the introduction of the acetyl group at the C2 position of the pyridine ring using a palladium-catalyzed Stille cross-coupling reaction with tributyl(1-ethoxyvinyl)tin, a stable and commercially available acetyl anion equivalent.[3]

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2,3-Dibromo-6-methoxypyridine1.0266.9210 g
Tributyl(1-ethoxyvinyl)tin1.2361.1515.2 g
Pd(PPh₃)₄0.051155.562.16 g
Toluene-92.14100 mL

Procedure:

  • To a solution of 2,3-dibromo-6-methoxypyridine (10 g, 37.5 mmol) in anhydrous toluene (100 mL) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add tributyl(1-ethoxyvinyl)tin (15.2 g, 42.1 mmol).

  • Purge the solution with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (2.16 g, 1.87 mmol) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (50 mL). Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate (100 mL).

  • Separate the organic layer from the filtrate, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude enol ether is then hydrolyzed by dissolving it in a mixture of THF (50 mL) and 2M HCl (25 mL) and stirring at room temperature for 2-4 hours.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(3-bromo-6-methoxypyridin-2-yl)ethanone.

Route C: Directed Ortho-Metalation (DoM) Strategy

Directed ortho-metalation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic and heteroaromatic compounds.[1][4] In this route, the methoxy group at the C6 position of a 3-bromopyridine derivative directs the deprotonation of the adjacent C5 or C2 position. By carefully choosing the starting material and reaction conditions, we can achieve selective acetylation at the C2 position.

Route_C A 3-Bromo-6-methoxypyridine B Lithium 3-bromo-6-methoxy-2-pyridyl A->B 1. LDA or n-BuLi 2. THF, -78 °C C 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone B->C 1. N,N-Dimethylacetamide 2. -78 °C to rt

Caption: Synthetic workflow for Route C.

Protocol 3: Synthesis of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone via DoM

This protocol outlines the direct C-H activation and acetylation of 3-bromo-6-methoxypyridine.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-Bromo-6-methoxypyridine1.0188.0210 g
n-Butyllithium (2.5 M in hexanes)1.264.0625.5 mL
N,N-Dimethylacetamide (DMA)1.587.127.0 mL
Tetrahydrofuran (THF), anhydrous-72.11150 mL

Procedure:

  • To a solution of 3-bromo-6-methoxypyridine (10 g, 53.2 mmol) in anhydrous THF (150 mL) in a flame-dried flask under an inert atmosphere, cool the solution to -78 °C.

  • Slowly add n-butyllithium (25.5 mL of a 2.5 M solution in hexanes, 63.8 mmol) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Add N,N-dimethylacetamide (7.0 mL, 79.8 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(3-bromo-6-methoxypyridin-2-yl)ethanone.

Safety and Handling

  • Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Handle under an inert atmosphere in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Brominated Pyridines: Irritants and potentially toxic. Avoid inhalation, ingestion, and skin contact. Handle in a fume hood and wear appropriate PPE.[5][6][7]

  • Organotin Reagents (Tributyl(1-ethoxyvinyl)tin): Highly toxic and harmful to the environment.[8][9][10][11] Handle with extreme care in a fume hood, wearing appropriate PPE. All waste containing organotin compounds must be disposed of as hazardous waste according to institutional guidelines.

  • Palladium Catalysts: Can be toxic and allergenic. Avoid inhalation of dust.

Conclusion

The synthetic routes outlined in this application note provide robust and scalable methods for the preparation of the valuable intermediate, 1-(3-bromo-6-methoxypyridin-2-yl)ethanone. The choice between the late-stage acetylation via Stille coupling (Route A) and the directed ortho-metalation strategy (Route C) will depend on factors such as starting material availability, cost, and the specific capabilities of the laboratory. Both routes have been designed with scalability and efficiency in mind, providing researchers in the field of drug development with practical and reliable protocols. Careful adherence to the safety precautions outlined is paramount for the safe execution of these syntheses.

References

  • Material Safety Data Sheet - Tributyl(1-ethoxyvinyl)tin - Cole-Parmer. (2006, March 21). Retrieved from [Link]

  • Tributyl(1-ethoxyvinyl)tin | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 12). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 2). Retrieved from [Link]

  • 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone - MySkinRecipes. (n.d.). Retrieved from [Link]

  • Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives - SciSpace. (n.d.). Retrieved from [Link]

  • Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Arkivoc. (n.d.). Retrieved from [Link]

  • Directed ortho metalation - Wikipedia. (n.d.). Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. (n.d.). Retrieved from [Link]

  • ortho metalation - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents. (n.d.).
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (n.d.). Retrieved from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC. (n.d.). Retrieved from [Link]

    • Grignard Reaction - Web Pages. (n.d.). Retrieved from [Link]

  • Practical Synthesis of a - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • a review article on grignard reaction - JETIR Research Journal. (2024, December 12). Retrieved from [Link]

  • CN103483247B - Preparation method of 2-bromo-3-methoxypyridine - Google Patents. (n.d.).
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (n.d.). Retrieved from [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC. (2025, August 11). Retrieved from [Link]

  • The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. - SciSpace. (n.d.). Retrieved from [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. (2024, July 26). Retrieved from [Link]

  • Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC. (n.d.). Retrieved from [Link]

  • Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 - YouTube. (2024, February 16). Retrieved from [Link]

  • An efficient route for the synthesis of a new class of pyrido[2,3-d]pyrimidine derivatives. (n.d.). Retrieved from [Link]

  • Study of nucleophilic aromatic substitution with diaryliodonium salts - DiVA. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of Pyridine Rings Using 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Introduction: The Strategic Importance of Functionalized Pyridines in Modern Chemistry The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a significant number of FDA-approve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a significant number of FDA-approved drugs and functional organic materials.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make it a privileged heterocycle. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical in drug design for optimizing target binding, enhancing metabolic stability, and improving pharmacokinetic profiles.[2][3]

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a highly versatile and valuable building block for the synthesis of complex substituted pyridines. This trifunctional scaffold offers three distinct points for chemical modification:

  • The Bromo Group (C3-Position): An excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and nitrogen nucleophiles.

  • The Acetyl Group (C2-Position): Provides a reactive carbonyl moiety for condensations, reductions, and the formation of new heterocyclic rings.

  • The Methoxy Group (C6-Position): Can be a site for nucleophilic aromatic substitution, although typically requiring more forcing conditions, or can be demethylated to reveal a pyridone scaffold.

This comprehensive guide provides detailed application notes and protocols for the functionalization of this key intermediate, focusing on robust and widely applicable synthetic methodologies.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and the bromo substituent at the C3 position of 1-(3-bromo-6-methoxypyridin-2-yl)ethanone is ideally suited for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester.[4][5][6][7] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Reaction Principle: The catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.1–1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2–5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Procedure:

    • To a dry Schlenk flask, add 1-(3-bromo-6-methoxypyridin-2-yl)ethanone, the boronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the palladium catalyst under the inert atmosphere.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80–120 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O90>95
24-Methylphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane10092
33-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O11085

Yields are based on published procedures for structurally similar bromopyridines and may require optimization for this specific substrate.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Bromopyridine, Boronic Acid, and Base inert 2. Inert Atmosphere (Ar/N2 Purge) reagents->inert catalyst 3. Add Pd Catalyst inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heating 5. Heat (80-120 °C) & Stir solvent->heating monitoring 6. Monitor by TLC/LC-MS heating->monitoring quench 7. Cool & Quench monitoring->quench extract 8. Extraction quench->extract purify 9. Column Chromatography extract->purify product Final Product purify->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[8][9][10][11][12] This reaction is of paramount importance in the pharmaceutical industry for the synthesis of a wide range of nitrogen-containing bioactive molecules.

Reaction Principle: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the bromopyridine to a Pd(0) complex. This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination then yields the desired N-aryl pyridine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of this reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 equiv)

    • Primary or secondary amine (1.1–1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃ with a ligand, or a preformed catalyst like RuPhos-Pd-G3, 2–5 mol%)

    • Phosphine ligand (e.g., Xantphos, RuPhos, BINAP, if not using a precatalyst)

    • Base (e.g., NaOtBu, K₃PO₄, LiHMDS, 1.5–2.5 equiv)

    • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium source, ligand (if applicable), and base.

    • Add 1-(3-bromo-6-methoxypyridin-2-yl)ethanone and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel and heat the mixture with stirring to 80–110 °C.

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the residue by flash chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)
1MorpholinePd₂(dba)₃/Xantphos (2/4)NaOtBuToluene100
2AnilineRuPhos-Pd-G3 (3)K₃PO₄1,4-Dioxane90
3BenzylaminePd(OAc)₂/BINAP (5/7.5)Cs₂CO₃Toluene110

These conditions are based on general protocols for bromopyridines and serve as a starting point for optimization.[13]

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl L2Pd(II)(Py)Br OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Amine [L2Pd(II)(Py)(HNR'R'')]Br Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido L2Pd(II)(Py)(NR'R'') Deprotonation->PdII_Amido Red_Elim Reductive Elimination Red_Elim->Pd0 Product Product (Py-NR'R'') Red_Elim->Product forms ArylHalide Py-Br ArylHalide->OxAdd + Amine HNR'R'' Amine->Amine_Coord +

Caption: Key steps in the Buchwald-Hartwig amination.

Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox

The Sonogashira and Heck reactions further broaden the utility of 1-(3-bromo-6-methoxypyridin-2-yl)ethanone for C-C bond formation.

  • Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylpyridine.[3][14] These products are valuable intermediates for the synthesis of more complex heterocycles.[15][16]

  • Heck Reaction: The Heck reaction couples the bromopyridine with an alkene to form a substituted alkene.[1][17][18] This reaction is particularly useful for introducing vinyl groups, which can then undergo further transformations.

Protocols for these reactions generally follow the principles of palladium-catalyzed cross-coupling, with specific modifications to the catalyst system, base, and solvent as required for the particular substrates.

Part 2: Transformations of the Acetyl Group

The acetyl group at the C2-position is a versatile functional handle for extending the molecular framework.

Synthesis of Heterocycles via Condensation Reactions

The ketone of the acetyl group can undergo condensation with various binucleophiles to construct new heterocyclic rings fused or linked to the pyridine core. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can form isoxazoles.

Experimental Protocol: Synthesis of a Pyrimidine Derivative

  • Principle: Based on the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a suitable reagent like urea or thiourea.[19]

  • Step 1: Chalcone Formation

    • Dissolve 1-(3-bromo-6-methoxypyridin-2-yl)ethanone and an aromatic aldehyde (1.0 equiv) in ethanol.

    • Add an aqueous solution of a strong base (e.g., KOH) dropwise at room temperature.

    • Stir the mixture until a precipitate forms.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Step 2: Pyrimidine Formation

    • Reflux the chalcone intermediate with urea or thiourea (1.1 equiv) in an ethanolic solution of a base (e.g., KOH).

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice water.

    • Neutralize with a dilute acid to precipitate the product.

    • Filter, wash with water, and recrystallize from a suitable solvent.

Visualization: Heterocycle Synthesis from the Acetyl Group

Acetyl_Reactions cluster_chalcone Claisen-Schmidt Condensation cluster_pyrimidine Cyclization start 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone chalcone Chalcone Intermediate start->chalcone 1. aldehyde Aromatic Aldehyde + Base (KOH) pyrimidine Pyrimidine Derivative chalcone->pyrimidine 2. urea Urea/Thiourea + Base (KOH) aldehyde->chalcone urea->pyrimidine

Sources

Method

Preparation of bidentate ligands from 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Application Note & Protocol Topic: Preparation of Bidentate Ligands from 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone Audience: Researchers, scientists, and drug development professionals. Introduction: Strategic Value of P...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of Bidentate Ligands from 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strategic Value of Pyridine-Based Bidentate Ligands

Bidentate ligands, particularly those built upon a pyridine framework, are foundational tools in modern coordination chemistry and catalysis. Their ability to form stable chelate rings with metal centers underpins their utility in a vast array of applications, from asymmetric catalysis to the development of novel therapeutic agents and advanced materials.[1][2] The starting material, 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, is a highly versatile precursor. It features three key functional handles for synthetic elaboration:

  • The pyridine nitrogen , a primary coordination site.

  • The acetyl group , which can be readily converted into a second donor site (e.g., an imine or enolate).

  • The bromo substituent , which allows for further complexity through cross-coupling reactions.

This application note provides a detailed protocol for the synthesis of a novel N,N-bidentate pyridinyl hydrazone ligand, a class of compounds known for their modularity and effectiveness in metal-catalyzed reactions.[1][3][4] The synthetic strategy focuses on the acid-catalyzed condensation of the acetyl group's carbonyl with a hydrazine derivative. This approach is efficient, high-yielding, and provides a clear pathway to a chelating ligand framework.

Synthetic Strategy: From Ketone to Hydrazone Ligand

The core of this protocol is a condensation reaction, a fundamental process in organic chemistry where two molecules combine with the loss of a small molecule, in this case, water.[5] The ketone of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone will react with isonicotinohydrazide. Isonicotinohydrazide is chosen for its clinical relevance (as the drug isoniazid) and because it introduces a second pyridine ring, creating a robust N,N,N-pincer type coordination environment.

The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon of the ketone. A catalytic amount of acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial addition. Subsequent dehydration leads to the formation of a stable C=N double bond, yielding the desired hydrazone ligand.

Caption: Synthesis of a Pyridinyl Hydrazone Bidentate Ligand.

Detailed Experimental Protocol

This protocol is designed for the synthesis of (E)-N'-(1-(3-bromo-6-methoxypyridin-2-yl)ethylidene)isonicotinohydrazide.

Materials and Reagents
ReagentCAS No.MW ( g/mol )QuantityMoles (mmol)Role
1-(3-Bromo-6-methoxypyridin-2-yl)ethanone180613-20-9230.061.15 g5.0Starting Material
Isonicotinohydrazide54-85-3137.140.69 g5.0Nucleophile/Ligand Moiety
Ethanol (Absolute)64-17-546.0725 mL-Solvent
Glacial Acetic Acid64-19-760.053-4 drops (~0.1 mL)-Catalyst
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.15 g, 5.0 mmol) and isonicotinohydrazide (0.69 g, 5.0 mmol).

  • Solvent Addition: Add absolute ethanol (25 mL) to the flask. Stir the mixture at room temperature to achieve partial dissolution of the solids.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the suspension using a Pasteur pipette. The acid catalyzes the condensation by protonating the carbonyl oxygen, thereby increasing its electrophilicity.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be significantly less polar than the starting ketone.

  • Product Isolation: After 4 hours, remove the heat source and allow the flask to cool to room temperature. A precipitate of the product will form as the solution cools. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystalline solid with two portions of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product under vacuum to yield the final bidentate ligand as a white or off-white solid. An expected yield is typically in the range of 85-95%.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Ketone & Hydrazide in Flask B Add Ethanol & Acetic Acid A->B Stir C Heat to Reflux (4 hours) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Upon completion F Collect Product via Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry Under Vacuum G->H

Sources

Application

Nucleophilic substitution strategies on 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Application Note: Strategic Nucleophilic Substitution on 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone Part 1: Executive Summary & Molecular Analysis 1.1 The Scaffold 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Nucleophilic Substitution on 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Part 1: Executive Summary & Molecular Analysis

1.1 The Scaffold 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a high-value heterocyclic building block, frequently utilized in the synthesis of ion channel modulators (e.g., sodium channel inhibitors) and kinase inhibitors. Its tri-substituted pyridine core presents a unique challenge in "orthogonal reactivity":

  • C3-Bromine: The primary site for diversification. It is sterically crowded (ortho to the acetyl group) and electronically deactivated for classical

    
     by the electron-rich methoxy group at C6.
    
  • C2-Acetyl: A highly reactive electrophile. It activates the ring but is prone to competing nucleophilic attack (1,2-addition) or enolization.

  • C6-Methoxy: Serves as a handle for late-stage modification (via demethylation to pyridone) but suppresses nucleophilic attack at C3.

1.2 The Strategic Dilemma Classical Nucleophilic Aromatic Substitution (


) at the C3 position is kinetically disfavored due to the lack of ortho/para nitrogen activation relative to the leaving group. While the C2-acetyl group provides some electronic activation, its own electrophilicity usually leads to side reactions (aldol condensation, nucleophilic addition) before C3 substitution occurs.

Therefore, the dominant strategy for substituting the C3-Bromine is Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig or Suzuki-Miyaura), often requiring specific ligand architectures to overcome the steric bulk of the C2-acetyl group.

Part 2: Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Direct C3 Substitution)

Best for: Introducing amine motifs without protecting the ketone.

Rationale: This protocol uses Xantphos , a wide-bite-angle ligand known for facilitating coupling in sterically crowded pyridines and preventing catalyst chelation by the substrate's acetyl nitrogen.

Materials:

  • Substrate: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5.0 mol%)

  • Base:

    
     (2.0 equiv) — Crucial: Weaker than NaOtBu to avoid enolizing the ketone.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Inerting: Charge a reaction vial with

    
    , Xantphos, and 
    
    
    
    . Seal and purge with Argon for 5 minutes.
  • Dissolution: Dissolve the pyridine substrate and amine in degassed 1,4-Dioxane. Inject this solution into the vial.

  • Activation: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor via LC-MS.[1] Look for the disappearance of the Br-isotope pattern (1:1 ratio).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove palladium black.

  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).

Self-Validating Control:

  • If the ketone is attacked, you will see a mass shift of M + Nucleophile (addition product) rather than M - Br + Nucleophile (substitution product).

  • Correction: If using primary amines, check for Schiff base formation (imine) at the ketone. If observed, switch to Protocol B .

Protocol B: Protection-First Strategy (Ketalization)

Best for: Coupling with hard nucleophiles (Grignards, Alkyl Lithiums) or unhindered primary amines that form imines.

Rationale: The C2-acetyl is masked as a 1,3-dioxolane, rendering it inert to nucleophiles.

Step-by-Step Procedure:

  • Setup: Combine substrate (1 equiv), Ethylene Glycol (5 equiv), and p-Toluenesulfonic acid (pTSA, 0.1 equiv) in Toluene.

  • Dehydration: Reflux with a Dean-Stark trap to remove water azeotropically. Reaction is complete when water collection ceases (~4-6 hours).

  • Quench: Wash with saturated

    
     to neutralize acid (prevents hydrolysis).
    
  • Substitution: Perform the nucleophilic substitution (e.g., Lithiation/Borylation or

    
     with strong nucleophiles) on the protected intermediate.
    
  • Deprotection: Treat with 1M HCl in THF at RT to restore the acetyl group.

Part 3: Data & Visualization

Reaction Optimization Guide

Use this table to select conditions based on your specific nucleophile.

Nucleophile TypeRecommended StrategyCatalyst/ReagentBaseCritical Risk
Sec. Amines (Cyclic) Direct Buchwald (Protocol A)

/ Xantphos

Steric hindrance at C3
Pri. Amines (Anilines) Direct Buchwald (Protocol A)

/ BINAP

Imine formation at C2
Aryl Boronic Acids Suzuki-Miyaura


Protodeboronation
Alkyl Grignards Protocol B (Protection) Requires KetalN/AAttack at C2 Ketone
Thiols Pd-Catalyzed C-S

/ DPEphos
DIPEACatalyst poisoning
Strategic Pathway Map

ReactionPathways Start 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone Direct Direct Pd-Coupling (Buchwald/Suzuki) Start->Direct Soft Nucleophiles (Sec. Amines, Boronates) SNAr Classical SNAr (High Temp) Start->SNAr Strong Nucleophiles (Alkoxides) Protect Ketal Protection Start->Protect Hard Nucleophiles (Grignards, Pri. Amines) Prod_N C3-Amino Product Direct->Prod_N High Yield Side_1 Side Product: Ketone Attack / Imine SNAr->Side_1 High Risk Inter_1 Protected Intermediate Protect->Inter_1 Ethylene Glycol pTSA Prod_Final Deprotected C3-Substituted Product Inter_1->Prod_Final 1. Substitution 2. HCl (aq)

Figure 1: Decision tree for functionalizing the C3-position based on nucleophile hardness and competing reactivity.

Part 4: References

  • Buchwald-Hartwig Amination of Pyridines:

    • Title: "Buchwald-Hartwig Amination - Reaction Guide"

    • Source: Chemistry LibreTexts / Wikipedia

    • URL:[Link]

  • Reactivity of 3-Bromopyridines:

    • Title: "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst" (Discusses 3-bromo-pyridine coupling)

    • Source: NCBI / PMC

    • URL:[Link]

  • Protection of Acetyl Pyridines:

    • Title: "Acetals as Protecting Groups for Aldehydes and Ketones"[2][3][4]

    • Source: Chemistry Steps[4][5][6]

    • URL:[Link]

  • Related Scaffold Synthesis (Patent):

    • Title: "Fused heterocyclic compounds as ion channel modulators (WO2012003392A1)"

    • Source: Google Patents

    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when using 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Welcome to the technical support guide for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered when using this versatile building block. The following sections are structured in a question-and-answer format to directly address specific experimental issues, with a focus on improving reaction yields and purity.

Introduction to the Reagent

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a key intermediate in medicinal chemistry and materials science. Its substituted pyridine core allows for the construction of complex molecular architectures, often through palladium-catalyzed cross-coupling reactions.[1] The presence of the bromo-, methoxy-, and acetyl groups provides multiple handles for functionalization, but their electronic and steric properties can also present unique challenges during synthesis. This guide aims to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is the most common application for this substrate. However, low yields, catalyst deactivation, and side reactions are frequent hurdles.

Question 1: I am experiencing low to no yield in my Suzuki-Miyaura coupling reaction. What are the primary factors to investigate?

Answer: Low yield in a Suzuki coupling is a common issue that can almost always be resolved by systematically evaluating the reaction parameters.[2][3] The electronic properties of your substrate—an electron-rich pyridine ring—and potential steric hindrance from the ortho-acetyl group necessitate careful optimization.

Initial Diagnostic Checks:

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen, which can cause oxidation to inactive Pd(II) species and lead to catalyst death.[4] Ensure your reaction vessel and solvents have been rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[5]

  • Reagent Purity: Verify the quality of your boronic acid/ester, as they can degrade over time (protodeboronation).[3] Ensure your base is fresh and your solvent is anhydrous.[5]

Key Parameters for Optimization:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3] For electron-rich aryl bromides, bulky, electron-donating phosphine ligands are often required to promote the rate-limiting oxidative addition step and subsequent reductive elimination.[6]

    • Recommended Ligands: Consider using Buchwald ligands such as SPhos, XPhos, or RuPhos. These have proven effective for challenging substrates.[7]

    • Precatalysts: Using well-defined Pd(II) precatalysts (e.g., G3 or G4 palladacycles) can provide more consistent results by ensuring efficient generation of the active Pd(0) species.[4][7]

  • Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6]

    • Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often a good starting point, especially in biphasic solvent systems like toluene/water or dioxane/water.[7][8]

    • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Can be more effective for less reactive partners but may introduce side reactions if your molecule has base-sensitive functional groups.[9] Anhydrous conditions with K₃PO₄ can sometimes prevent protodeboronation.[7]

  • Solvent System: The choice of solvent affects solubility, reaction temperature, and catalyst stability.

    • Common Choices: 1,4-Dioxane, Toluene, or 2-MeTHF, often with an aqueous component for the base.[7] For solubility issues, polar aprotic solvents like DMF can be used, but they can sometimes lead to faster catalyst deactivation at high temperatures.[10]

Troubleshooting Workflow: Low Yield in Suzuki Coupling

start Low Yield in Suzuki Coupling check_inert 1. Verify Inert Atmosphere (Degas Solvents & Flask) start->check_inert Start Here check_reagents 2. Check Reagent Quality (Boronic Acid, Base, Solvent) check_inert->check_reagents optimize 3. Systematic Optimization check_reagents->optimize ligand Ligand Choice: Use Bulky Phosphines (e.g., SPhos, XPhos) optimize->ligand base Base Selection: Try K3PO4 or Cs2CO3 (vs. K2CO3) optimize->base solvent Solvent System: Try Dioxane/H2O or 2-MeTHF/H2O optimize->solvent precatalyst Catalyst Source: Use a Precatalyst (e.g., XPhos Pd G3) optimize->precatalyst success Yield Improved ligand->success base->success solvent->success precatalyst->success

Caption: A decision tree for troubleshooting low Suzuki coupling yields.

Question 2: My Sonogashira coupling is giving significant amounts of alkyne homo-coupling (Glaser coupling). How can I suppress this side reaction?

Answer: Alkyne homo-coupling is a classic side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst under aerobic conditions.[11] Your substrate's reactivity should be sufficient for the desired cross-coupling, so the issue likely lies in the reaction conditions.

  • Strictly Anaerobic Conditions: The Glaser pathway is an oxidative process. Rigorous degassing of your reagents and maintaining a positive pressure of inert gas is even more critical here than in Suzuki couplings.[12]

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product and alkyne to the catalytic system.

  • Reduce Copper Loading: Titrate down the amount of CuI used. Often, a substoichiometric amount (1-5 mol%) is sufficient. Too much copper can accelerate homo-coupling.

  • Employ a Copper-Free Protocol: If homo-coupling persists, consider a copper-free Sonogashira protocol. These reactions often require a stronger organic base (e.g., DBU, pyrrolidine) or a specific ligand system but completely eliminate the Glaser pathway. The mechanism relies on the palladium center to mediate all steps of the cycle.[11]

Question 3: I am attempting a Buchwald-Hartwig amination, but the reaction is sluggish and incomplete. What adjustments should I make?

Answer: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds with aryl halides. Similar to the Suzuki coupling, its success with your electron-rich bromopyridine substrate is highly dependent on the catalyst system.

  • Ligand is Key: The first-generation ligands (e.g., P(o-tolyl)₃) are often not active enough.[13][14] You must use modern, sterically hindered biarylphosphine ligands. Josiphos, Xantphos, or bidentate ligands like BINAP or DPPF are excellent choices that stabilize the palladium catalyst and facilitate the reductive elimination step.[15][16]

  • Base Choice is Crucial: This reaction requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[17] Other options include LHMDS or K₃PO₄, but NaOt-Bu is generally the most reliable.[16]

  • Solvent Considerations: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.[14][16] Ensure the solvent is thoroughly dried, as water can interfere with the base and the catalyst.

  • Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[16][17]

Category 2: General Reaction Issues & Substrate Stability

Question 4: I'm observing a significant amount of a debrominated side product (1-(6-methoxypyridin-2-yl)ethanone). What causes this and how can I prevent it?

Answer: Reductive debromination is a common side reaction in palladium-catalyzed couplings. It occurs when the aryl-palladium(II) intermediate is intercepted by a hydride source before it can undergo transmetalation or react with the coupling partner.

Potential Hydride Sources & Solutions:

  • Solvent Impurities: Alcohols (like isopropanol) or other impurities in solvents can act as hydride donors. Always use high-purity, anhydrous solvents.

  • Reagents: Some bases or additives can generate hydride species. For example, using formate salts as a base can lead to hydrodehalogenation.

  • Reaction with Amine/Water: In some cases, the amine base (in Sonogashira/Buchwald-Hartwig) or water can be involved in pathways that lead to a hydride on the palladium center.

  • Ligand Choice: Choosing a ligand that promotes a faster rate of the desired productive step (transmetalation or reductive elimination) relative to the undesired debromination is the best strategy. Bulky, electron-rich ligands often accelerate the desired catalytic cycle, minimizing the lifetime of the intermediate susceptible to reduction.[13]

Protocols & Data Tables

Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone with a generic arylboronic acid.

Materials:

  • 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), powdered (2.0 - 3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an Argon atmosphere, add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 solvent ratio). The mixture should be biphasic.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Comparison of Reaction Conditions for Suzuki Coupling
ParameterCondition A (Traditional)Condition B (Optimized)Rationale for Improvement
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (2 mol%)XPhos is a bulky, electron-rich ligand ideal for challenging substrates; precatalyst ensures reliable Pd(0) formation.[7]
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous/powder)Stronger base can accelerate transmetalation; can be used in anhydrous conditions to reduce protodeboronation.[7]
Solvent Toluene/Ethanol/H₂O1,4-Dioxane/H₂ODioxane is often a superior solvent for Suzuki couplings, providing good solubility and thermal stability.[7][10]
Temperature 80 °C100 °CHigher temperature can increase the rate of oxidative addition for the electron-rich pyridine system.
Expected Yield 30-60%75-95%Optimized conditions overcome the inherent challenges of the substrate, leading to higher efficiency.

Mechanistic Visualization

The catalytic cycle for cross-coupling reactions is fundamental to understanding and troubleshooting these transformations.

pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd2 Ar-Pd(II)-Br(L)₂ pd0->pd2   tm Transmetalation pd2_couple Ar-Pd(II)-Ar'(L)₂ pd2->pd2_couple   pd2_couple->pd0   re Reductive Elimination product Ar-Ar' (Product) pd2_couple->product Product is Expelled sub Ar-Br (Your Substrate) sub->pd0 Your Substrate Enters Cycle boronic Ar'-B(OH)₂ + Base boronic->pd2 Boronic Acid Enters Cycle

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.[18]

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cross-Coupling.
  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chem-Station. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available from: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. Available from: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from: [Link]

  • Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. Available from: [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • SSRN. Electrochemical bromination of electron-rich compounds employing LiBr as a “Br” source. Available from: [Link]

  • University of Northern Iowa. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available from: [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions. a. Optimization of reaction.... Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions. Available from: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]

  • MySkinRecipes. 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for the post-synthesis purification of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone. It is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the post-synthesis purification of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone. It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize purification workflows.

Purification Strategy Overview

The purification of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, a moderately polar aromatic ketone, typically involves an initial aqueous workup followed by either flash column chromatography or recrystallization. The choice depends on the impurity profile and the desired final purity. This guide will help you navigate this decision-making process.

Purification_Workflow cluster_start Post-Synthesis cluster_analysis Initial Analysis & Workup cluster_decision Method Selection cluster_purification Purification Protocols cluster_final Final Product Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., NaHCO3 wash, brine wash) Crude_Product->Aqueous_Workup Quench Reaction TLC_NMR Analyze Crude Solid/Oil (TLC, ¹H NMR) Aqueous_Workup->TLC_NMR Extract & Dry Decision Impurity Profile Assessment TLC_NMR->Decision Chromatography Flash Column Chromatography Decision->Chromatography Complex mixture or impurities with similar polarity Recrystallization Recrystallization Decision->Recrystallization Product is major component & impurities have different solubility Final_Analysis Purity Analysis (NMR, LC-MS, MP) Chromatography->Final_Analysis Combine pure fractions Recrystallization->Final_Analysis Collect crystals Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product Confirm Purity

Caption: Decision workflow for purifying 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question 1: After aqueous workup and solvent removal, my product is a persistent oil or waxy solid, not the expected crystalline solid. What should I do?

Answer:

This is a common issue that typically points to the presence of significant impurities preventing crystallization.

  • Potential Cause 1: Residual Solvent. Even trace amounts of organic solvents (e.g., Dichloromethane, Ethyl Acetate) or water can inhibit crystallization.

    • Solution: Dry the crude product under high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C) if the compound is thermally stable. Anhydrous conditions are critical for many subsequent steps.[1]

  • Potential Cause 2: Unreacted Starting Materials or Low-Melting By-products. The synthesis may not have gone to completion, or side reactions may have produced oily impurities.

    • Solution: Direct crystallization is unlikely to work. The most robust solution is to proceed with flash column chromatography. This technique is excellent for separating compounds with different polarities.[2][3] A typical starting point would be a Hexane/Ethyl Acetate gradient on silica gel.[4][5]

  • Experimental Tip (Trituration): Before resorting to chromatography, you can try "trituration." Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (like cold hexanes or diethyl ether). Stir or sonicate the mixture. The desired product may solidify while the impurities remain dissolved in the solvent. Decant the solvent and dry the resulting solid.

Question 2: My TLC plate of the crude product shows multiple spots. How do I choose the right purification method?

Answer:

A multi-spot TLC plate is a clear indicator that chromatography is necessary. The TLC itself is your primary tool for developing a successful separation protocol.

  • Cause: The presence of unreacted starting materials, by-products from the synthesis (e.g., regioisomers, products of over-bromination), or degradation products.[6]

  • Solution: Methodical Solvent System Screening.

    • Analyze Spot Separation (Rf values): Your goal is to find a solvent system where the Rf (retention factor) of your desired product is approximately 0.25-0.35, and it is well-separated from all other spots.

    • Start with a Standard System: Begin with Hexane/Ethyl Acetate (EtOAc).[5][7] Test various ratios (e.g., 9:1, 4:1, 7:3 Hex:EtOAc). 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is moderately polar, so a good separation is likely in this range.

    • Adjust Polarity:

      • If all spots are at the bottom (low Rf), increase the polarity by adding more EtOAc.

      • If all spots are at the top (high Rf), decrease the polarity by adding more hexane.

    • Alternative Systems: If separation is poor in Hexane/EtOAc, try a different solvent system like Dichloromethane/Methanol for more polar compounds.[4][7]

Solvent System (Mobile Phase)Stationary PhaseTypical Application for this CompoundRationale
Hexane / Ethyl Acetate (Gradient)Silica GelPrimary recommendation. Excellent for separating moderately polar compounds.Good balance of polarity to separate the target ketone from less polar starting materials and more polar by-products.[5]
Dichloromethane / Methanol (Gradient)Silica GelUse if compound solubility is low in EtOAc or for separating highly polar impurities.Methanol provides high eluting strength for polar molecules that may stick to the silica gel. Use sparingly (<10%) to avoid dissolving the silica.[4][7]
Toluene / Acetone (Gradient)Silica GelAn alternative system if selectivity is poor in the above systems.Offers different selectivity based on pi-pi interactions with the aromatic rings.

Question 3: I performed a column chromatography, but my final product is still impure according to ¹H NMR.

Answer:

This indicates a problem with the separation itself, often due to improper technique.

  • Potential Cause 1: Column Overloading. Loading too much crude material onto the column is a primary cause of poor separation.

    • Solution: A general rule of thumb is to load 1g of crude material per 20-40g of silica gel. For difficult separations, this ratio should be increased to 1:100.

  • Potential Cause 2: Co-eluting Impurities. An impurity may have a very similar polarity and Rf value to your product in the chosen solvent system.

    • Solution 1 (Optimize Gradient): Switch from an isocratic (constant solvent ratio) elution to a shallow gradient. A slow, gradual increase in the polar solvent can resolve closely-eluting spots.[3]

    • Solution 2 (Change Solvent System): Rerun the column using a solvent system with different selectivity (e.g., switch from Hexane/EtOAc to a system containing Dichloromethane or Toluene).

    • Solution 3 (Recrystallization): If the impurity is present in a small amount, recrystallization of the column-purified material can be a highly effective final polishing step.

  • Potential Cause 3: Improper Column Packing. Channeling in the silica gel bed leads to inefficient separation.

    • Solution: Ensure the silica gel is packed as a uniform, homogenous slurry without any air bubbles or cracks. The top surface of the silica should be perfectly flat and protected with a layer of sand.

Frequently Asked Questions (FAQs)

Q1: What is the best primary purification method for this compound: chromatography or recrystallization?

The "best" method depends on your specific crude sample.

  • Flash chromatography is the most versatile and reliable method, especially if the reaction is new or the impurity profile is unknown. It actively separates components based on polarity.[2]

  • Recrystallization is faster and often yields very high-purity material, but it is a passive purification method. It works best when your desired compound is the major component (>80-90%) and the impurities have significantly different solubility profiles.[8] A good practice is to perform an initial purification by chromatography and then recrystallize the resulting solid for maximum purity.

Q2: I want to try recrystallization. How do I choose the right solvent?

The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[8]

  • Solvent Screening:

    • Place a small amount of your crude product (10-20 mg) in several test tubes.

    • Add a small amount (~0.5 mL) of different solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane/EtOAc mixture).

    • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound.

    • Heat the tubes that did not dissolve. If the compound dissolves completely upon heating, it's a promising solvent.

    • Cool the dissolved solutions to room temperature and then in an ice bath. The solvent that produces a high yield of crystals is your best choice.

  • Common Solvent Systems: For a moderately polar ketone like this, good starting points are often single solvents like ethanol or isopropanol, or a binary mixture like Hexane/Ethyl Acetate, Hexane/Acetone, or Ethanol/Water.[9][10]

Q3: My recrystallization attempt resulted in very low yield. What went wrong?

  • Cause 1: Too Much Solvent. Using an excessive amount of solvent is the most common reason for low recovery, as the solution will not become saturated upon cooling, and much of your product will remain dissolved.[10]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution and then attempt cooling again.

  • Cause 2: Cooling Too Quickly. Rapid cooling can trap impurities and lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, then place it in an ice bath to maximize crystal formation.[8]

  • Cause 3: Inappropriate Solvent Choice. The compound may have significant solubility in the solvent even at low temperatures.

    • Solution: Re-evaluate your solvent choice using the screening method described above. Sometimes, using a binary "solvent/anti-solvent" system is effective. Dissolve the compound in a minimum of a "good" hot solvent (like ethanol), and then slowly add a "bad" solvent (like water) until the solution just becomes cloudy. Reheat to clarify and then cool slowly.[10]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude product contaminated with both less-polar (e.g., starting material) and more-polar (e.g., by-products) impurities.

  • TLC Analysis & Solvent Selection:

    • Develop a TLC system using Hexane/Ethyl Acetate. Find a ratio that gives your product an Rf of ~0.3. For example, 4:1 Hexane:EtOAc. This will be your starting elution solvent.

  • Column Preparation:

    • Select an appropriate size column (e.g., for 1g of crude material, use a column that holds ~40g of silica gel).

    • Prepare a slurry of silica gel in the least polar solvent (Hexane).

    • Carefully pack the column, ensuring no air bubbles are trapped. Allow the silica to settle into a firm, level bed. Add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the column solvent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column bed.

  • Elution:

    • Begin eluting with a non-polar solvent mixture (e.g., 95:5 Hexane:EtOAc) to wash off any very non-polar impurities.

    • Gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 4:1 to 7:3 Hexane:EtOAc). This is a gradient elution.

    • Collect fractions continuously in test tubes.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation).

    • Dry the resulting solid under high vacuum to remove all solvent traces.

Protocol 2: Recrystallization

This protocol describes a general procedure using a single solvent system.

  • Dissolution:

    • Place the crude solid (e.g., 1g) into an Erlenmeyer flask.

    • Add a small volume of a suitable solvent (e.g., 5-10 mL of ethanol) identified from screening.

    • Heat the mixture on a hot plate with stirring until it boils gently.

    • Add more hot solvent dropwise until the solid just completely dissolves. Avoid adding excess solvent.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once crystal formation appears to have stopped, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Allow air to be pulled through the crystals on the filter for several minutes to partially dry them.

    • Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.

References

  • BenchChem. (n.d.). Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • D'Elia, M. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Cynical Chemist.
  • Membrane Solutions. (n.d.). Column Chromatography Notes.
  • Google Patents. (1981). Process for making 2-bromopyridine. (US4291165A).
  • King Group. (n.d.). Successful Flash Chromatography.
  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (2014). Synthetic method for 3-bromopyridine. (CN104130183A).
  • Chem LibreTexts. (n.d.). Mixed Solvent Recrystallization.
  • ResearchGate. (2025, August 6). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? Retrieved from [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
  • Synblock. (n.d.). CAS 1393575-09-1 | 1-(6-Bromo-4-methoxypyridin-2-YL)ethanone.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ACS Omega. (2022, December 9). Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. Retrieved from [Link]

  • BenchChem. (n.d.). Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.1186113-51-8,2-bromo-1-(6-methoxypyridin-3-yl)ethanone Suppliers. Retrieved from [Link]

  • PubMed Central. (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone.
  • MDPI. (2025, November 21). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]

  • University of Groningen research portal. (2021, July 16). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • Google Patents. (2012, September 13). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • Beilstein Journals. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Cross-Coupling Reactions of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with the sterically hindered substrate, 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone. Our goal is to equip you with the knowledge to overcome common challenges in palladium-catalyzed cross-coupling reactions and achieve your synthetic targets efficiently.

The unique structure of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, with an acetyl group ortho to the bromine atom and a methoxy group at the 6-position, presents significant steric and electronic challenges. This guide will address these issues in the context of widely used cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone and an arylboronic acid, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low yields in Suzuki-Miyaura couplings of sterically hindered 2-bromopyridines are a frequent challenge. The primary culprits are often related to catalyst deactivation, inefficient transmetalation, and side reactions involving the boronic acid.[1]

Causality and Solutions:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.[1] The steric bulk from the ortho-acetyl group exacerbates this issue.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing pyridine coordination, and promote the desired catalytic cycle.[1] See Table 1 for recommended ligands.

  • Inefficient Transmetalation: The transfer of the organic moiety from the boron to the palladium complex can be sluggish due to the steric hindrance around the reaction center. The choice of base is critical here as it forms the boronate species, which is more nucleophilic and facilitates transmetalation.[2]

    • Solution: Screen a variety of bases. While milder bases like carbonates are common, stronger bases like phosphates (e.g., K₃PO₄) or hydroxides might be necessary to accelerate transmetalation with this hindered substrate.[2] The choice of base and solvent are often linked; for instance, K₃PO₄ is often effective in polar aprotic solvents like dioxane or THF, sometimes with the addition of water.[1][2]

  • Protodeboronation of Boronic Acid: This is a common side reaction where the boronic acid reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom.[1] This is particularly an issue with aqueous bases.

    • Solution:

      • Use anhydrous solvents and reagents.

      • Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less prone to protodeboronation.[1]

      • Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can promote homocoupling of the boronic acid.[1]

Problem 2: Competing Debromination in Buchwald-Hartwig Amination

Question: I am trying to couple a primary amine with 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone using Buchwald-Hartwig conditions, but I am seeing a significant amount of the debrominated starting material, 1-(6-methoxypyridin-2-yl)ethanone. How can I favor the desired C-N bond formation?

Answer:

The formation of the hydrodehalogenated arene is a known unproductive side reaction in the Buchwald-Hartwig amination, often competing with the desired reductive elimination to form the C-N bond.[3] This can be particularly prevalent with sterically hindered substrates.

Causality and Solutions:

  • Slow Reductive Elimination: The steric congestion caused by the ortho-acetyl group can slow down the final reductive elimination step to form the desired amine product. This provides a larger window for competing side reactions.

    • Solution: The choice of ligand is paramount. Bulky biaryl phosphine ligands are designed to accelerate the reductive elimination step.[4] Ligands like BrettPhos and XPhos are excellent starting points for hindered systems.

  • β-Hydride Elimination: If the amine coupling partner has β-hydrogens, β-hydride elimination can occur from the palladium-amido intermediate, leading to the debrominated pyridine and an imine byproduct.[3]

    • Solution: Optimize the ligand and reaction temperature. Some ligands are better at suppressing β-hydride elimination. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can also minimize this side reaction.

  • Base Choice: The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex.[5] An unsuitable base can lead to a host of side reactions.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[6] The choice may depend on the specific amine and ligand system.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst and ligand combination is a good starting point for coupling with 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone?

A1: For sterically hindered substrates like this, a combination of a palladium(0) precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, with a bulky, electron-rich biaryl phosphine ligand is highly recommended.[1] Excellent starting points include ligands from the SPhos, XPhos, or BrettPhos families. These ligands have demonstrated broad utility in challenging cross-coupling reactions.[6]

Q2: What is the role of the base in these coupling reactions, and which one should I choose?

A2: The base plays a critical role in the catalytic cycle, but its specific function varies with the reaction. In Suzuki-Miyaura coupling, the base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[2][7] In Buchwald-Hartwig amination, the base deprotonates the amine to form the palladium-amido intermediate.[5]

For your specific substrate, a screening of bases is advisable. For Suzuki reactions, consider starting with K₂CO₃ or K₃PO₄.[2] For Buchwald-Hartwig aminations, NaOtBu or LiHMDS are common choices.[6]

Q3: Can I perform a Sonogashira coupling with this substrate? What challenges should I anticipate?

A3: Yes, a Sonogashira coupling should be feasible. The main challenge, as with other couplings, will be the steric hindrance from the ortho-acetyl group. This can slow down the oxidative addition and subsequent steps. The standard Sonogashira conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8] For hindered substrates, a copper-free Sonogashira protocol might offer advantages by simplifying the reaction mixture and avoiding potential side reactions associated with copper. The use of bulky phosphine ligands is also beneficial in these cases.[9]

Q4: Are there any alternative methods to promote the coupling reaction if standard thermal heating is ineffective?

A4: Yes, if you are facing difficulties with conventional heating, consider using microwave irradiation. Microwave heating can significantly accelerate reaction rates and sometimes improve yields by providing rapid and uniform heating.[10] Another technique that can be beneficial for sterically hindered substrates is sonication, which uses ultrasound to promote the reaction.

Experimental Protocols and Data

Table 1: Recommended Catalyst Systems for Different Coupling Reactions
Coupling ReactionPalladium SourceRecommended LigandsTypical Base(s)Typical Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane, Toluene, THF/H₂O
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BrettPhos, XPhos, RuPhosNaOtBu, LiHMDS, K₃PO₄Toluene, Dioxane, THF
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃, XantphosEt₃N, i-Pr₂NHTHF, DMF

This table provides general starting points. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

General Experimental Protocol for Suzuki-Miyaura Coupling (Starting Point)
  • Reaction Setup: In a dry, argon-flushed Schlenk tube, add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycles

Understanding the mechanism of these reactions is key to effective troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd 1-(3-Bromo-6-methoxy pyridin-2-yl)ethanone ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L_n) Amine_Coord->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination Product Ar-NR'R'' RedElim->Product ArBr Ar-Br ArBr->OxAdd 1-(3-Bromo-6-methoxy pyridin-2-yl)ethanone Amine HNR'R'' + Base Amine->Amine_Coord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • Heck Reaction. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). (CAAC)Pd(py) Catalysts Disproportionate to Pd(CAAC) 2. Retrieved from [Link]

  • DSpace@MIT. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. Retrieved from [Link]

  • MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. Retrieved from [Link]

Sources

Optimization

Minimizing debromination side reactions in 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Welcome to the technical support center for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during its use in chemical synthesis. Our focus is to empower you with the knowledge to minimize common side reactions, particularly debromination, and optimize your synthetic outcomes.

Introduction: Understanding the Challenge

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a valuable building block in medicinal chemistry and materials science. However, its utility can be hampered by a common and often frustrating side reaction: hydrodebromination, where the bromine atom is replaced by a hydrogen. This not only consumes the starting material but also complicates purification, leading to reduced yields of the desired product.

This guide provides a systematic approach to diagnosing and mitigating debromination in various cross-coupling reactions. By understanding the underlying mechanisms, you can make informed decisions on reaction parameter optimization.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone?

A1: Debromination, or hydrodebromination, is a reductive cleavage of the carbon-bromine bond, replacing the bromine atom with a hydrogen.[1] For 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, this results in the formation of 1-(6-methoxypyridin-2-yl)ethanone. This byproduct can be difficult to separate from the desired product due to similar polarities, leading to lower isolated yields and increased purification efforts.

Q2: Which reaction types are most prone to debromination with this substrate?

A2: Palladium-catalyzed cross-coupling reactions are particularly susceptible to this side reaction.[1][2] These include, but are not limited to:

  • Suzuki-Miyaura Coupling (with boronic acids/esters)

  • Buchwald-Hartwig Amination (with amines)

  • Sonogashira Coupling (with terminal alkynes)[3][4][5]

  • Heck Coupling (with alkenes)[6]

Q3: What are the primary mechanistic pathways leading to debromination?

A3: Debromination in palladium-catalyzed reactions typically occurs through two main pathways:

  • Reductive elimination from a palladium-hydride species: A Pd(II)-H species, formed from various sources (e.g., solvent, base, or impurities), can undergo reductive elimination with the aryl group to yield the debrominated product.[2]

  • Protonolysis of the organopalladium intermediate: The oxidative addition product, an Aryl-Pd(II)-Br species, can be cleaved by a proton source in the reaction mixture before the desired transmetalation or subsequent steps can occur.

The choice of reaction parameters (base, solvent, ligand) significantly influences which pathway predominates.[7]

Troubleshooting Guide: Minimizing Debromination

The following table provides a systematic guide to troubleshoot and minimize the formation of the debrominated byproduct, 1-(6-methoxypyridin-2-yl)ethanone.

Observation Potential Cause(s) Suggested Solutions & Scientific Rationale
High levels of debromination (>10%) 1. Reaction Temperature is too high: Elevated temperatures can accelerate the rate of debromination pathways relative to the desired coupling.[2]a. Lower the reaction temperature: Start at a lower temperature (e.g., 60-80 °C) and incrementally increase if the reaction is too slow. This can disfavor the undesired reductive pathways.
2. Inappropriate Base Selection: Strong bases or certain organic bases can act as hydride donors or promote the formation of palladium-hydride species.[2][7]a. Screen weaker inorganic bases: Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] These are less likely to promote side reactions.b. Avoid certain organic bases: Triethylamine (Et₃N) can sometimes be a source of hydrides in Heck reactions. Consider switching to an inorganic base.[2]
3. Suboptimal Catalyst/Ligand System: The electronic and steric properties of the phosphine ligand are critical. Bulky, electron-rich ligands can sometimes favor reductive elimination of the desired product over side reactions.[1]a. Employ bulky, electron-rich phosphine ligands: Ligands like SPhos or XPhos can accelerate the desired C-C or C-N bond-forming reductive elimination, outcompeting the debromination pathway.[7]b. Use pre-formed palladium catalysts: Using a well-defined Pd(0) or Pd(II) precatalyst can sometimes give more reproducible results than generating the active catalyst in situ.
4. Presence of Hydride Sources: Protic solvents (e.g., alcohols, water in excess) or impurities can serve as a source of protons or hydrides.a. Use anhydrous, aprotic solvents: Solvents like toluene, dioxane, or THF are generally preferred as they minimize the availability of protons for hydrodehalogenation.[2][8]b. Ensure all reagents are anhydrous: Dry solvents and reagents thoroughly before use.
Reaction is sluggish and debromination is the major product 1. Catalyst deactivation coupled with slow desired reaction: The conditions may favor catalyst decomposition or pathways leading to debromination over a slow desired coupling.a. Increase concentration of the coupling partner: A higher concentration of the nucleophilic partner can facilitate the transmetalation step, making it more competitive with debromination.[7]b. Optimize ligand-to-metal ratio: An excess of phosphine ligand can sometimes inhibit the reaction by creating a coordinatively saturated metal center. Try reducing the ligand equivalents.

Experimental Protocols: Best Practices

Here are example protocols for common cross-coupling reactions with 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, designed to minimize debromination.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for the coupling of an arylboronic acid with 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone. The choice of a moderately weak base and an aprotic solvent is key.

Reagents and Materials:

  • 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Degassed water (0.5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane and degassed water.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling (Copper-Free)

A copper-free protocol can help to avoid side reactions, including potential debromination pathways that can be influenced by the copper co-catalyst.[9]

Reagents and Materials:

  • 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Triethylamine (3.0 mmol)

  • Anhydrous DMF (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone and Pd(PPh₃)₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing debromination issues during your experiments.

Debromination_Troubleshooting Start Debromination Observed Temp Lower Temperature (e.g., 80°C) Start->Temp High Temp? Base Screen Weaker Base (K₂CO₃, Cs₂CO₃) Temp->Base Still an issue Success Problem Solved Temp->Success Improved Ligand Change Ligand (e.g., SPhos, XPhos) Base->Ligand Still an issue Base->Success Improved Solvent Use Aprotic Solvent (Toluene, Dioxane) Ligand->Solvent Still an issue Ligand->Success Improved Solvent->Success Improved Failure Re-evaluate Strategy Solvent->Failure Still an issue Suzuki_Cycle cluster_main_cycle Desired Catalytic Cycle cluster_side_reaction Debromination Side Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd + Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetal + R-B(OR)₂ PdH Pd(II)-H Species OxAdd->PdH Hydride Source RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 + Ar-R Debrom_RedElim Reductive Elimination PdH->Debrom_RedElim Debrom_RedElim->Pd0 + Ar-H

Caption: Suzuki cycle with debromination pathway.

References

  • Jouffroy, M., et al. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. Retrieved from [Link]

  • Tucker, J. W., & Stephenson, C. R. J. (2012). Shining Light on Reductive Dehalogenation: The Role of Photoredox Catalysis in Modern Organic Chemistry. ResearchGate. Retrieved from [Link]

  • Wang, Q., et al. (2022). Mimicking reductive dehalogenases for efficient electrocatalytic water dechlorination. Nature Communications. Retrieved from [Link]

  • Twitty, C. M., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]

  • Song, J., et al. (2020). Visible-Light-Driven Catalytic Dehalogenation of Trichloroacetic Acid and α-Halocarbonyl Compounds: Multiple Roles of Copper. ACS Publications. Retrieved from [Link]

  • Friis, S. D., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. Retrieved from [Link]

  • Ison, E. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). WordPress. Retrieved from [Link]

  • Kormos, C. M., & Leadbeater, N. E. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Retrieved from [Link]

  • Reddy, K. S. K., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Retrieved from [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Li, W., et al. (2000). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Retrieved from [Link]

  • Narayanam, J. M. R., & Stephenson, C. R. J. (2010). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Welcome to the dedicated technical support guide for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization and purification of this key intermediate. Our guidance is rooted in first principles of physical chemistry and extensive laboratory experience to ensure you can achieve high-purity, crystalline material with confidence.

Troubleshooting Guide: Addressing In-Experiment Issues

This section provides direct answers to acute problems that can arise during a crystallization experiment.

Q1: My compound has "oiled out," forming a liquid layer instead of crystals. What is happening and how do I fix it?

A1: "Oiling out" occurs when the solid dissolves in the hot solvent, but upon cooling, separates into a liquid phase before it can form an ordered crystal lattice. This typically happens when the temperature of the solution at saturation is higher than the melting point of the solute.[1] The compound effectively "melts" in the solvent rather than crystallizing.

Corrective Protocol:

  • Re-dissolve the Oil: Gently reheat the mixture until the oil layer completely dissolves back into the solution.

  • Lower the Saturation Point: The primary goal is to lower the temperature at which the solution becomes saturated. This can be achieved in two ways:

    • Add More Primary Solvent: Add a small, measured volume (e.g., 5-10% of the initial volume) of the hot primary solvent. This decreases the overall concentration, meaning the solution will need to cool to a lower temperature before it becomes supersaturated, hopefully below the compound's melting point.

    • Introduce an Anti-Solvent: If adding more primary solvent is not feasible due to yield concerns, a miscible "anti-solvent" (one in which the compound is poorly soluble) can be used.[2] While the solution is hot and clear, add the anti-solvent dropwise until you observe persistent cloudiness (the cloud point). Then, add a few drops of the primary solvent to redissolve the cloudiness and allow the mixture to cool slowly.

  • Promote Nucleation: Once the solution is cooling, scratch the inside surface of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[1]

Q2: The solution has cooled to room temperature (or below), but no crystals have formed. What should I do?

A2: This is a common issue that indicates either the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.

Troubleshooting Workflow:

G start No Crystals Formed on Cooling step1 Induce Nucleation: 1. Scratch inner wall of flask. 2. Add a seed crystal. start->step1 step2 Did crystals appear? step1->step2 step3 Continue slow cooling. Place in ice bath to maximize yield. step2->step3 Yes step4 Solution is likely undersaturated. step2->step4 No end Problem Solved step3->end step5 Gently heat to evaporate ~10-15% of solvent. step4->step5 step6 Allow to cool again. step5->step6 step6->step1 Retry

Caption: Decision workflow for inducing crystallization.

If these steps fail, it indicates that the chosen solvent may be unsuitable, and the material should be recovered by evaporating the solvent and re-attempting crystallization with a different system.[3]

Q3: Crystals formed, but they are a very fine powder or sand-like. How can I grow larger, higher-quality crystals?

A3: The rapid formation of fine powder indicates that the solution became too highly supersaturated too quickly. This leads to "crashing out," where countless nuclei form simultaneously, preventing any of them from growing into larger, well-ordered crystals.[3] The goal is to slow down the process to allow for controlled crystal growth.

Refined Protocol for Slower Crystallization:

  • Re-dissolve the Solid: Place the flask back on the heat source.

  • Increase Solvent Volume: Add an additional 5-10% of the hot solvent to the dissolved mixture. This creates a solution that is slightly less concentrated than the minimum required for dissolution, ensuring it remains soluble for longer as it cools.[3]

  • Insulate for Slow Cooling: Once dissolved, cover the flask with a watch glass to prevent rapid solvent evaporation and heat loss. Place the flask on an insulating surface (like a cork ring or folded paper towels) and allow it to cool to room temperature undisturbed.[3] Bumping or moving the flask can trigger premature nucleation.[4]

  • Gradual Chilling: Only after the flask has reached room temperature and crystal growth has commenced should you move it to an ice bath or refrigerator to maximize the yield.

Frequently Asked Questions (FAQs)

This section covers broader questions about planning your crystallization experiment.

Q1: What are the key structural features of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone that influence solvent selection?

A1: The molecule possesses several key functional groups that dictate its solubility:

  • Pyridine Ring: A moderately polar aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor. Pyridine derivatives often crystallize less readily than their non-heteroaromatic counterparts.[5]

  • Ketone Group: A polar functional group that is a strong hydrogen bond acceptor.

  • Methoxy Group: Provides some polarity and is a hydrogen bond acceptor.

  • Bromo Group: Adds to the molecular weight and polarizability.

The overall structure is moderately polar. Therefore, a good crystallization solvent will typically be one of intermediate polarity that can engage in hydrogen bonding. The adage "like dissolves like" suggests that solvents with similar functionalities, such as alcohols or ketones, are excellent starting points.[1][5]

Q2: What is a good starting solvent system for purifying this compound?

A2: A systematic approach is best. Start with single-solvent systems before moving to more complex binary (two-solvent) systems.

Solvent SystemTypeRationale & Comments
Ethanol Single SolventAn excellent starting point. It is a polar, protic solvent that should readily dissolve the compound when hot but have significantly lower solubility when cold.[6]
Isopropanol (IPA) Single SolventSimilar to ethanol but slightly less polar. May offer a steeper solubility curve (high solubility when hot, very low when cold), which is ideal for high recovery.
Acetone Single SolventAs a ketone, acetone is a good solvent for other ketones.[5] Its low boiling point (56 °C) makes it easy to remove from the final crystals. However, volatile solvents can sometimes lead to poor crystal quality if evaporation is too rapid.[7]
Hexane / Ethyl Acetate Binary SystemA classic nonpolar/polar pair. Dissolve the compound in a minimum amount of hot ethyl acetate (the "good" solvent), then slowly add hot hexane (the "anti-solvent") until the solution becomes faintly cloudy.[8] Clarify with a few drops of ethyl acetate and cool slowly. This system offers fine control over solubility.
Hexane / Acetone Binary SystemSimilar to the above, this is another effective mixture that works well for many organic solids.[5]

Experimental Protocol for Solvent Screening:

  • Place a small amount of crude material (10-20 mg) into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature until the solvent volume is about 0.5 mL. Note the solubility.

  • For any tubes where the solid did not dissolve, gently heat in a water bath to the solvent's boiling point and observe if it dissolves.[8]

  • An ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble when hot.[6]

Q3: How does the concept of the "Metastable Zone" explain why slow cooling is so important?

A3: Successful crystallization depends on controlling the rate at which a solution becomes supersaturated. The "Metastable Zone" is a critical concept here. It refers to a specific range of supersaturation where existing crystals can grow, but spontaneous nucleation of new crystals is unlikely.

G labile Labile Zone (High Supersaturation) Spontaneous Nucleation - 'Crashing Out' metastable Metastable Zone (Moderate Supersaturation) Crystal Growth > Nucleation - Ideal for Quality stable Stable (Unsaturated) Zone (Low/No Supersaturation) Dissolution Occurs process_fast Fast Cooling process_fast->labile Skips metastable zone, results in poor quality crystals process_slow Slow Cooling process_slow->metastable Allows solution to remain in metastable zone for longer, results in high quality crystals

Sources

Optimization

Stability of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone under basic conditions

Welcome to the technical support center for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions regarding the stability and reactivity of this compound, particularly under basic conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the success and integrity of your experiments.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during reactions involving 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone under basic conditions.

Issue 1: Low or No Yield of the Desired Product

  • Observation: After performing a reaction under basic conditions, TLC or LC-MS analysis shows little to no formation of the expected product, with the starting material consumed.

  • Potential Cause 1: Favorskii Rearrangement. 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is an α-haloketone. In the presence of a base, it can undergo a Favorskii rearrangement, especially if there are abstractable protons on the α'-carbon (the methyl group of the acetyl moiety).[1][2][3][4][5] This rearrangement leads to the formation of a carboxylic acid derivative, not the intended product of a substitution or condensation reaction.

  • Troubleshooting Steps:

    • Analyze the Byproducts: Attempt to isolate and characterize the major byproduct. If it is a carboxylic acid or its ester/amide derivative (depending on the base and solvent used), the Favorskii rearrangement is the likely culprit.

    • Choice of Base: Strong, non-nucleophilic bases are generally preferred for simple deprotonation. However, with α-haloketones, even these can promote rearrangement. If a nucleophilic base like an alkoxide or hydroxide is used, ester or carboxylic acid formation is highly probable.[1][4][5] Consider using a weaker base or a hindered base to minimize this side reaction. A study on 2-acetylpyridine derivatives suggested using sodium hydride (NaH) as a phase transfer catalyst to minimize side product formation during deprotonation.[6]

    • Temperature Control: The Favorskii rearrangement can be temperature-dependent. Running the reaction at a lower temperature may favor the desired reaction pathway over the rearrangement.

  • Graphical Illustration of the Problem:

    Favorskii_Rearrangement cluster_0 Potential Reaction Pathways A 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone C Desired Product (e.g., Aldol Condensation) A->C Intended Pathway D Favorskii Rearrangement Product (Carboxylic Acid Derivative) A->D Side Reaction B Base

Issue 2: Unexpected Nucleophilic Aromatic Substitution (SNAr)

  • Observation: Formation of a byproduct where the methoxy group or the bromo group has been displaced by the base or another nucleophile present in the reaction mixture.

  • Potential Cause: The pyridine ring is electron-deficient, which can make it susceptible to nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups. While the methoxy group is generally electron-donating, the overall electronic nature of the substituted pyridine can still allow for SNAr.

  • Troubleshooting Steps:

    • Reactivity of Halogens: The carbon-bromine bond at the 3-position is a primary site for reactivity, often participating in metal-catalyzed cross-coupling reactions. [7]Under strongly basic conditions, direct nucleophilic substitution of the bromo group can occur.

    • Reactivity of Methoxy Group: The methoxy group at the 6-position can also be a leaving group in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like amines in the presence of sodium hydride. [8] 3. Reaction Conditions: To minimize SNAr, use the mildest possible basic conditions and the lowest effective temperature. If possible, choose a base that is a poor nucleophile.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone under basic conditions?

A1: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone should be handled with care under basic conditions due to its potential to undergo side reactions. The primary concern is the Favorskii rearrangement, a common reaction for α-haloketones in the presence of a base. [1][2][3][4][5]The acidity of the α-protons on the acetyl group is increased by the adjacent electron-withdrawing pyridine ring, making deprotonation facile. [9] Q2: Which bases are recommended for reactions involving this compound?

A2: The choice of base is critical and depends on the desired transformation.

Base TypeRecommended BasesPotential Issues
Strong, Non-Nucleophilic LDA, LiHMDS, NaHCan still promote Favorskii rearrangement.
Weak, Non-Nucleophilic K₂CO₃, Cs₂CO₃May not be strong enough for complete deprotonation.
Nucleophilic NaOH, KOH, NaOMe, NaOEtHigh risk of Favorskii rearrangement leading to carboxylic acids or esters. [5]

For reactions requiring deprotonation of the acetyl methyl group, a strong, non-nucleophilic base at low temperature is generally the best starting point. For instance, the deprotonation of 2-acetylpyridine has been successfully carried out using NaH as a phase transfer catalyst to minimize side reactions. [6] Q3: Can the acetyl group participate in condensation reactions?

A3: Yes, the acetyl group can participate in condensation reactions, such as aldol condensations, with aldehydes. [10][11]However, the basic conditions required for these reactions can also promote the competing Favorskii rearrangement. Careful optimization of the reaction conditions (base, solvent, temperature, and order of addition) is crucial to favor the desired condensation pathway.

Q4: How does the pyridine ring influence the reactivity of the acetyl group?

A4: The electron-withdrawing nature of the pyridine ring increases the acidity of the protons on the adjacent acetyl methyl group, making them easier to remove with a base compared to a similar acetophenone. [9]This enhanced acidity facilitates enolate formation, which is the first step in many desired reactions like aldol condensations, but also in the undesired Favorskii rearrangement.

Q5: Are there any known compatible reaction conditions for derivatizing the acetyl group without causing rearrangement?

A5: While specific literature on this exact molecule is sparse, general principles for α-haloketones and 2-acetylpyridines can be applied.

  • Low Temperatures: Performing the reaction at low temperatures (e.g., -78 °C) can help to control the reaction kinetics and potentially favor the desired pathway.

  • Use of Lewis Acids: In some cases, the use of a Lewis acid in conjunction with a mild base can promote the desired reaction while suppressing side reactions.

  • Protecting Group Strategy: If the acetyl group is not the desired site of reaction, it could potentially be protected as a ketal to prevent enolization and subsequent rearrangement under basic conditions.

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Reaction at Low Temperature

This protocol provides a general framework for performing a reaction that requires the deprotonation of the acetyl group while minimizing side reactions.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

  • Inert Atmosphere: The flask is purged with dry nitrogen or argon.

  • Reagent Addition: The substrate, 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, is dissolved in a dry, aprotic solvent (e.g., THF, diethyl ether) and added to the flask.

  • Cooling: The reaction mixture is cooled to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Base Addition: The base (e.g., a solution of LDA in THF) is added dropwise via the dropping funnel, maintaining the low temperature.

  • Stirring: The mixture is stirred at the low temperature for a specified time to allow for complete deprotonation.

  • Electrophile Addition: The electrophile is then added, either neat or as a solution in a dry solvent, at a rate that maintains the reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.

  • Quenching: Once the reaction is complete, it is carefully quenched at low temperature with a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

  • Work-up: The mixture is allowed to warm to room temperature, and the product is extracted with an appropriate organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography.

Workflow Diagram:

Reaction_Workflow A 1. Assemble and Purge Apparatus B 2. Add Substrate and Solvent A->B C 3. Cool to Low Temperature B->C D 4. Add Base Dropwise C->D E 5. Stir for Deprotonation D->E F 6. Add Electrophile E->F G 7. Monitor Reaction F->G H 8. Quench Reaction G->H I 9. Aqueous Work-up H->I J 10. Purify Product I->J

Caption: A generalized workflow for base-mediated reactions of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.

References

  • Organic Reactions. (n.d.). The Favorskii Rearrangement of Haloketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • Loftfield, R. B. (1951). The Favorskii Rearrangement of Haloketones. Journal of the American Chemical Society, 73(10), 4707–4714.
  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]

  • Molequle. (n.d.). Exploring the Reactivity of 3-Bromo-2-methoxypyridine in Chemical Synthesis. Retrieved from [Link]

  • Khan, I. U., et al. (2018). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society, 63(2), 3971-3976.
  • Pang, J. H., Kaga, A., & Chiba, S. (2018). Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite.
  • Potvin, P. G., et al. (1998). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4о-p-Tolyl. Journal of Chemical Research, Synopses, (4), 180-181.
  • Reddit. (2015). The increased acidity of 2-acetylpyridine relative to acetophenone allows for the use of a weaker base. Explain the increased acidity of each making reference to the resonance structures of each species. Retrieved from [Link]

  • Potvin, P. G., et al. (1998). Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses, (4), 180-181.

Sources

Troubleshooting

Technical Support Center: Purification &amp; QC for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Executive Summary & Compound Profile 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a critical scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. Its structural integrity relies on the precise...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is a critical scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. Its structural integrity relies on the precise arrangement of the bromine (C3), methoxy (C6), and acetyl (C2) groups.

Commercial samples often degrade or contain specific process-related impurities due to the competing directing effects during bromination. The methoxy group is a strong ortho/para director, while the acetyl group is a meta director. This electronic conflict frequently leads to regioisomeric contamination that is difficult to separate by standard chromatography.

Chemical Profile
PropertySpecification
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Key Impurities 5-Bromo regioisomer, Des-bromo precursor, Pyridone hydrolysis product

Diagnostic Hub: Identifying Your Impurities

Q: I see multiple spots on TLC/LC-MS with the same mass (m/z 230/232). How do I distinguish the target 3-bromo compound from the 5-bromo regioisomer?

A: This is the most common challenge. Both isomers have identical masses and similar polarities. You must use 1H NMR with specific attention to coupling constants and Nuclear Overhauser Effect (NOE).

  • Target: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

    • Structure: Br is at C3 (adjacent to Acetyl), H is at C4 and C5.

    • Signal: You will see two doublets for the aromatic protons (H4 and H5).

    • Coupling:

      
       (Typical vicinal coupling).
      
    • NOE Diagnostic: Irradiate the acetyl methyl group (

      
       ppm). You should see NO enhancement of the aromatic protons.  The bromine atom at C3 sterically blocks the interaction between the acetyl group and H4.
      
  • Impurity: 1-(5-Bromo-6-methoxypyridin-2-yl)ethanone

    • Structure: Br is at C5, H is at C3 and C4.

    • Signal: Two doublets (H3 and H4).

    • NOE Diagnostic: Irradiate the acetyl methyl group. You will see a strong NOE signal at H3. In this isomer, H3 is directly adjacent to the acetyl group.

Q: My sample has a yellow/orange tint and a broad peak in the proton NMR around 11-12 ppm. What is this?

A: This indicates hydrolysis of the methoxy group , leading to the formation of the pyridone tautomer (1-(3-bromo-6-oxo-1,6-dihydropyridin-2-yl)ethanone).

  • Cause: Exposure to strong acids or moisture during storage.

  • Confirmation: The broad singlet at >10 ppm is the N-H proton of the pyridone.

  • Remedial Action: This impurity is significantly more acidic and polar. It can be removed via a basic wash (see Protocol A).

Troubleshooting Guides

Issue: "I cannot separate the starting material (Des-bromo) from my product."

Context: The starting material, 1-(6-methoxypyridin-2-yl)ethanone, lacks the bromine atom and often co-elutes in standard hexane/ethyl acetate gradients.

Solution:

  • Switch Solvent Systems: The bromine atom adds lipophilicity but also polarizability. Switch from Hex/EtOAc to DCM/Hexane (1:1) or Toluene/EtOAc . The pi-pi interactions in toluene often improve separation of halogenated aromatics.

  • Chemical Wash: If the impurity level is <5%, it is often more efficient to brominate the impurity rather than separate it, provided the over-brominated product (3,5-dibromo) is separable. However, the safest route is Recrystallization Protocol B .

Issue: "The product decomposes on silica gel."

Context: Pyridine ketones can be sensitive to the Lewis acidity of silica gel, leading to hydrolysis or rearrangement.

Solution:

  • Pre-treat Silica: Add 1% Triethylamine (TEA) to your mobile phase to neutralize acidic sites on the silica.

  • Switch Stationary Phase: Use neutral alumina or bonded C18 silica (Reverse Phase).

Purification Protocols

Protocol A: Chemical Wash (Removal of Hydrolysis Impurities)

Use this if your sample contains the pyridone impurity (broad NMR peak >10 ppm).

  • Dissolve the crude sample in Dichloromethane (DCM) (10 mL per gram of solid).

  • Wash the organic layer twice with 5% aqueous NaHCO₃ (1:1 volume ratio). The weak base will deprotonate the pyridone (making it water-soluble) without hydrolyzing the methoxy group or the ketone.

  • Wash once with Brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Selective Recrystallization (Removal of Regioisomers)

Use this to separate the 3-bromo target from the 5-bromo isomer.

  • Solvent: Ethanol (Absolute) or Methanol/Water (9:1).

  • Dissolution: Heat the solvent to near-boiling. Add the crude solid slowly until saturation is reached.

  • Cooling: Allow the solution to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately; rapid cooling precipitates both isomers.

  • Harvest: The 3-bromo isomer typically crystallizes first due to better packing symmetry compared to the 5-bromo isomer. Filter the crystals and wash with cold hexanes.

  • Validation: Check the mother liquor by TLC; it should be enriched in the 5-bromo impurity.

Protocol C: Flash Chromatography (Standard Purification)
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate.

  • Gradient:

    • 0–5% EtOAc: Elutes non-polar impurities (e.g., dibromo species).

    • 5–15% EtOAc: Elutes Target Compound (3-Bromo) .

    • 15–30% EtOAc: Elutes Des-bromo starting material.

    • 50% EtOAc: Elutes Pyridone impurities.

Decision Tree for Purification

PurificationWorkflow Start Crude 1-(3-Bromo-6-methoxy pyridin-2-yl)ethanone CheckNMR Analyze 1H NMR (Check 10-12 ppm & NOE) Start->CheckNMR Decision1 Peak > 10 ppm present? CheckNMR->Decision1 Wash Protocol A: NaHCO3 Wash (Remove Pyridone) Decision1->Wash Yes Decision2 Regioisomer (5-Br) present? (NOE check) Decision1->Decision2 No Wash->Decision2 Recryst Protocol B: Recrystallization (EtOH) Decision2->Recryst Yes Decision3 Des-bromo (<5%)? Decision2->Decision3 No Recryst->Decision3 Column Protocol C: Flash Column (Hex/EtOAc) Decision3->Column Yes (or other impurities) Final Pure Target Compound Decision3->Final No Column->Final

Caption: Logical workflow for removing specific impurities based on NMR diagnostics.

References

  • Coupling Constants in Pyridines: Structure and NMR assignment of substituted pyridines. Source: Royal Society of Chemistry [Link]

  • Synthesis & Impurity Profiles: Preparation of pyridine ketones via bromination. Source: Organic Syntheses, Coll. Vol. 85, p. 64 (2008) [Link]

Optimization

Optimizing catalyst selection for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone cross-coupling

Case ID: PYR-3BR-06-OMe Subject: Overcoming Steric & Chelation Barriers in 3-Bromo-2-Acetylpyridine Cross-Couplings Status: Active Guide Substrate Profile & Challenge Analysis You are working with 1-(3-Bromo-6-methoxypyr...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-3BR-06-OMe Subject: Overcoming Steric & Chelation Barriers in 3-Bromo-2-Acetylpyridine Cross-Couplings Status: Active Guide

Substrate Profile & Challenge Analysis

You are working with 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone . Before selecting a catalyst, you must understand why this specific scaffold fails under "standard" conditions (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).

The "Ortho-Acetyl Blockade"

This substrate presents a Trifecta of Resistance :

  • Steric Hindrance (The Primary Block): The acetyl group at C2 is bulky and conformationally active. It creates a steric wall protecting the Bromine at C3, significantly slowing down the rate of oxidative addition.

  • Catalyst Poisoning (The Chelation Trap): The Pyridine Nitrogen (

    
    ) and the Acetyl Oxygen (
    
    
    
    ) are perfectly positioned to form a stable 5-membered chelate with Palladium. This locks the metal in an inactive state, preventing the catalytic cycle from turning over.
  • Base Sensitivity: The acetyl group has

    
    -protons (
    
    
    
    ). Strong alkoxide bases (e.g., NaOtBu) often used in Buchwald couplings will cause enolization, leading to aldol condensation side-products rather than the desired cross-coupling.
The 6-Methoxy Advantage

The methoxy group at C6 is your ally. It increases the electron density of the pyridine ring, making the C-Br bond slightly more electron-rich than a bare pyridine. This helps counteract the electron-withdrawing nature of the acetyl group, but it is not enough to overcome the steric hindrance without a specialized ligand.

Decision Matrix: Catalyst Selection

Use this logic flow to select your initial screening conditions.

OptimizationMatrix Start Select Coupling Type Suzuki C-C Bond (Suzuki-Miyaura) Start->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Start->Buchwald Suz_Issue Primary Challenge: Steric Hindrance Suzuki->Suz_Issue Buch_Issue Primary Challenge: N-O Chelation & Base Sensitivity Buchwald->Buch_Issue Suz_Sol Solution: Flexible Bulky Ligands Suz_Issue->Suz_Sol Suz_Rec Rec: SPhos or XPhos Pd G3/G4 Precatalyst Suz_Sol->Suz_Rec Buch_Sol Solution: Precatalysts + Weak Base Buch_Issue->Buch_Sol Buch_Rec Rec: BrettPhos or RuPhos Base: Cs2CO3 (Not NaOtBu) Buch_Sol->Buch_Rec

Figure 1: Strategic decision tree for catalyst and ligand selection based on coupling type.

Module A: Suzuki-Miyaura Coupling (C-C Bond)

The Goal: Coupling aryl/heteroaryl boronic acids to the C3 position.

Recommended System
ComponentRecommendationRationale
Catalyst Source XPhos Pd G4 or SPhos Pd G3 Precatalysts ensure a 1:1 L:Pd ratio and rapid activation. In-situ mixing (Pd(OAc)2 + Ligand) is often too slow for this hindered substrate.
Ligand SPhos or XPhos These biaryl phosphines create a "pocket" that facilitates oxidative addition into hindered halides while preventing the formation of inactive Pd-dimers.
Base K3PO4 (Tribasic Potassium Phosphate) CRITICAL. Do not use Carbonates or Hydroxides initially. Phosphate is mild enough to prevent acetyl deprotonation but strong enough to activate the boronic acid.
Solvent 1,4-Dioxane / Water (4:1) The water is essential for the solubility of the inorganic base and the transmetallation step.
Troubleshooting Guide (Suzuki)

Q: I see <5% conversion and mostly starting material. Is the catalyst dead?

  • Diagnosis: The catalyst likely failed to undergo oxidative addition due to the steric bulk of the acetyl group.

  • Fix: Switch to Sphos . SPhos is structurally smaller than XPhos and often accesses the C3 position of 2-substituted pyridines better. Increase temperature to 100°C.

Q: I see a new spot, but it’s the protodehalogenated byproduct (Br replaced by H).

  • Diagnosis: "Protodehalogenation." The oxidative addition happened, but transmetallation was too slow, leading to side reactions with the solvent.

  • Fix:

    • Switch solvent to Toluene/Water . Dioxane can act as a hydride source under stress.

    • Increase the concentration of the Boronic Acid (1.5 - 2.0 equiv).

Module B: Buchwald-Hartwig Amination (C-N Bond)

The Goal: Coupling amines to the C3 position. This is significantly harder than Suzuki coupling for this substrate.

Recommended System
ComponentRecommendationRationale
Catalyst Source BrettPhos Pd G4 The "Gold Standard" for primary amines. For secondary amines, use RuPhos Pd G4 .
Base Cs2CO3 or K2CO3 AVOID NaOtBu. Strong alkoxides will enolize the acetyl group, leading to complex mixtures. Cesium Carbonate is the strongest "safe" base.
Solvent t-Amyl Alcohol or Dioxane t-Amyl alcohol allows for higher temperatures (100-110°C) which is often the activation energy threshold for hindered pyridines.
The "Chelation Trap" Visualization

Why do standard catalysts (like Pd(PPh3)4) fail here?

ChelationTrap cluster_substrate Substrate Trap Pd Pd Result RESULT: Catalyst Deactivation (Stable 5-Membered Ring) Pd->Result N_py N (Pyridine) N_py->Pd Coordination O_acyl O (Acetyl) O_acyl->Pd Chelation Br Br

Figure 2: The formation of a stable chelate between the pyridine nitrogen and acetyl oxygen poisons the Palladium center.

Troubleshooting Guide (Buchwald)

Q: The reaction turns black immediately upon heating.

  • Diagnosis: "Pd Black" precipitation. The ligand has dissociated from the metal, likely displaced by the substrate's chelation, and the Pd has aggregated.

  • Fix:

    • Use a G3/G4 Precatalyst . These are designed to resist ligand dissociation.

    • Pre-mix the catalyst and ligand in the solvent for 5 minutes before adding the substrate.

Q: Yield is low (20-30%) and I see unreacted bromide.

  • Diagnosis: Incomplete conversion due to low catalyst turnover frequency (TOF).

  • Fix: Add 5 mol% free ligand (e.g., extra BrettPhos) to the reaction mixture. This shifts the equilibrium to keep the Pd ligated and active.

Optimized Experimental Protocol

Target: Suzuki Coupling of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone with Phenylboronic Acid.

  • Preparation:

    • Charge a reaction vial with 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 equiv), Phenylboronic acid (1.5 equiv), and K3PO4 (2.0 equiv).

    • Add XPhos Pd G4 (2.0 - 5.0 mol%). Note: Weighing this in a glovebox is preferred but not strictly required if handled quickly.

  • Solvent Addition:

    • Add 1,4-Dioxane and degassed water (4:1 ratio). Concentration should be 0.1 M to 0.2 M.

    • Tip: Degas the water by sparging with Nitrogen for 15 mins prior to use.

  • Reaction:

    • Seal the vial with a crimp cap (PTFE septum).

    • Heat to 80°C for 2 hours. Check LCMS.

    • If conversion is <50%, raise temperature to 100°C and stir overnight.

  • Workup:

    • Dilute with EtOAc, wash with water.

    • Crucial: Wash the organic layer with a slightly acidic buffer (pH 5-6) or brine to remove residual pyridine/boron complexes.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Esters with Aryl Chlorides." Journal of the American Chemical Society, 2007.[1][2] Link (Demonstrates the utility of XPhos/SPhos in hindered systems).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2] Link (Foundational text on base/solvent effects).

  • Hartwig, J. F. "Evolution of Fourth Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research, 2008. Link (Explains the mechanism and necessity of G3/G4 precatalysts for preventing chelation poisoning).

  • Cook, X. A., et al. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations."[3] Angewandte Chemie Int.[3] Ed., 2021.[3] Link (Review specifically addressing stability issues with 2-substituted pyridines).

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical guidance and troubleshooting for selecting an optimal solvent to maximize the solubility of 1-(3-Bromo-6-methoxypyrid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical guidance and troubleshooting for selecting an optimal solvent to maximize the solubility of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (CAS: 1256806-19-5). The content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a logical starting point for solvent selection for this compound based on its molecular structure?

Answer: The principle of "like dissolves like" is the cornerstone of solvent selection.[1][2] To apply this, we must first analyze the structure of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.

  • Polar Features: The molecule contains a pyridine ring (a polar aromatic heterocycle), a methoxy group (-OCH₃), and a ketone group (C=O). These groups can participate in dipole-dipole interactions and, in the case of the nitrogen and oxygen atoms, act as hydrogen bond acceptors.

  • Non-Polar Features: The bromo- substituent (-Br) and the aromatic ring itself contribute some non-polar, hydrophobic character.

This mixed polarity suggests that the compound is unlikely to be highly soluble in purely non-polar solvents (e.g., hexanes) or highly polar, protic solvents (e.g., water) alone. A good starting point is a solvent with intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions without donating hydrogen bonds.

Initial Recommendations:

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF). These solvents are good solubilizers for ketones and esters.[2]

  • Polar Protic Solvents: Lower alcohols like Ethanol or Isopropanol. These can be effective due to their ability to hydrogen bond with the solute.[3]

  • Chlorinated Solvents: Dichloromethane (DCM) or Chloroform.

Q2: I'm observing poor solubility in my initial trials. How can I use a more systematic approach to find a suitable solvent?

Answer: If initial guesses are not fruitful, a systematic screening approach is necessary. This involves testing the compound's solubility across a range of solvents with diverse properties. A powerful, albeit more theoretical, framework for this is the Hansen Solubility Parameters (HSP) system.[4]

HSP theory posits that the total energy of vaporization of a liquid (related to its solvency power) can be divided into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar interactions.

  • δH: Energy from hydrogen bonding.[5]

A solute will have the highest solubility in a solvent with the closest HSP values.[1][6] While the specific HSP values for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone are not published, you can screen solvents with varied HSPs to experimentally map out its approximate solubility space.

Below is a table of common solvents with their respective parameters to guide a systematic screening process.

Table 1: Properties of Common Laboratory Solvents for Screening

Solvent Class Polarity Index Boiling Point (°C) δD (MPa⁰.⁵) δP (MPa⁰.⁵) δH (MPa⁰.⁵)
n-Hexane Non-Polar 0.1 69 14.9 0.0 0.0
Toluene Non-Polar 2.4 111 18.0 1.4 2.0
Dichloromethane Polar Aprotic 3.1 40 17.0 7.3 7.1
Acetone Polar Aprotic 5.1 56 15.5 10.4 7.0
Ethyl Acetate Polar Aprotic 4.4 77 15.8 5.3 7.2
Acetonitrile Polar Aprotic 5.8 82 15.3 18.0 6.1
Isopropanol Polar Protic 3.9 82 15.8 6.1 16.4
Ethanol Polar Protic 4.3 78 15.8 8.8 19.4
Methanol Polar Protic 5.1 65 14.7 12.3 22.3

| Water | Polar Protic | 10.2 | 100 | 15.5 | 16.0 | 42.3 |

Data compiled from various sources.[4][6]

Q3: How do I perform a reliable small-scale solubility test?

Answer: A robust, small-scale solubility test is crucial for generating reliable data. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7][8]

Experimental Protocol: Small-Scale Shake-Flask Solubility Assessment

  • Preparation: Weigh approximately 2-5 mg of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone into a small, sealable glass vial (e.g., a 1.5 mL HPLC vial).

  • Solvent Addition: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial.

  • Equilibration: Seal the vial tightly. Place it on a vortex mixer or orbital shaker and agitate at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[7]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period. If undissolved solid remains, centrifuge the vial at high speed (e.g., >10,000 rpm) for 10-15 minutes to pellet all suspended solids.[9]

  • Sampling: Carefully withdraw a sample from the clear supernatant, being cautious not to disturb the solid pellet.

  • Analysis:

    • Qualitative: Visually inspect the vial. If all solid has dissolved, the compound is soluble at or above that concentration. Add more solid and repeat to find the saturation point.

    • Quantitative: For precise measurement, dilute the supernatant sample with a suitable mobile phase and analyze its concentration using a calibrated analytical technique like HPLC-UV or LC-MS.[7]

  • Verification: It is good practice to analyze the remaining solid using techniques like XRPD or DSC to check for any changes in the solid form (e.g., conversion to a solvate or different polymorph) during the experiment.[7]

Q4: My compound has low solubility in all single solvents I've tested. What are my next steps?

Answer: When single-solvent systems fail, the next logical step is to explore co-solvent systems or other techniques to enhance solubility.

  • Co-Solvency: A mixture of two or more miscible solvents can often dissolve a solute much more effectively than either solvent alone. The solubility parameters of a blend can be estimated as the volume-fraction-weighted average of the individual components.[4]

    • Troubleshooting Strategy: Try creating binary mixtures. For example, if your compound has some solubility in both Toluene (non-polar character) and Acetone (polar character), a Toluene/Acetone mixture might be highly effective. Start with mixtures like 9:1, 1:1, and 1:9 (v/v) to screen a wide range of polarities.

  • Temperature Adjustment: Solubility is generally temperature-dependent. Gently heating the solvent can significantly increase the amount of solute that dissolves. This is the primary principle behind recrystallization. However, be aware of the compound's stability at elevated temperatures.

  • pH Modification (for aqueous solutions): The pyridine nitrogen in the molecule is basic and can be protonated at low pH. If working in a system with water, decreasing the pH by adding a small amount of a non-reactive acid (e.g., acetic acid) could increase aqueous solubility by forming a more soluble pyridinium salt.[8]

Workflow & Safety
Solvent Selection Workflow

The following diagram illustrates a logical workflow for efficient solvent selection and troubleshooting.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Troubleshooting A Analyze Solute Structure (Polar & Non-Polar Groups) B Select Diverse Solvents (Polar Protic, Aprotic, Non-Polar) A->B C Perform Small-Scale Solubility Test B->C D Is Solubility Adequate? C->D E Optimize for Application (e.g., Reaction, Crystallization) D->E  Yes F Try Co-Solvent Mixtures D->F  No G Investigate Temperature Effects H Consider pH Adjustment (Aqueous Systems) F->G I Re-evaluate Solubility F->I G->I H->I

Sources

Optimization

Technical Support Center: A Guide to Preserving the Methoxy Group in 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Welcome to the technical support center for 1-(3-bromo-6-methoxypyridin-2-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-bromo-6-methoxypyridin-2-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with an in-depth understanding of the stability of the C6-methoxy group and to offer field-proven strategies to prevent its unintended hydrolysis during synthetic transformations. As Senior Application Scientists, we combine mechanistic insights with practical, validated protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Chemistry of Methoxy Group Instability

This section addresses the fundamental chemical principles governing the stability of the methoxy group in your starting material. Understanding why hydrolysis occurs is the first step toward preventing it.

Q1: I've noticed the methoxy group on my pyridine-based starting material is more sensitive than on other aryl ethers I've used. Why is it so prone to hydrolysis?

A: This is an excellent observation rooted in the electronic nature of the pyridine ring. Unlike electron-rich aromatic systems (like anisole), the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is further amplified by the presence of the electron-withdrawing acetyl group at the C2 position.

This electronic environment makes the C6 position, where the methoxy group is attached, highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][2][3] In this mechanism, a nucleophile (such as a hydroxide ion, OH⁻) can attack the electron-poor C6 carbon, leading to the displacement of the methoxide (⁻OCH₃) group. The intermediate formed during this process is stabilized by the electron-withdrawing nature of the ring and the acetyl group, making the reaction kinetically favorable under certain conditions.[4]

In contrast, the methoxy group on an electron-rich ring like anisole is stable because the ring itself is nucleophilic and repels approaching nucleophiles, making the SNAr pathway energetically unfavorable.

Q2: What are the primary chemical pathways that lead to the cleavage of this methoxy group?

A: There are two principal mechanistic routes you must consider to avoid unwanted hydrolysis:

  • Nucleophilic Aromatic Substitution (SNAr) under Basic or Nucleophilic Conditions: This is the most common failure mode encountered in reactions like palladium-catalyzed cross-couplings. The combination of a base (even a moderately weak one like potassium carbonate) and a nucleophilic solvent (like water) at elevated temperatures generates hydroxide ions (OH⁻) that can attack the C6 position and displace the methoxy group.[4][5]

  • Acid-Catalyzed Cleavage: This pathway involves the use of strong Brønsted or Lewis acids.

    • Brønsted Acids (e.g., HBr, HI): The ether oxygen is first protonated by the strong acid, converting the methoxy group into a good leaving group (methanol). A nucleophile (e.g., Br⁻ or I⁻) then cleaves the methyl-oxygen bond via an SN2 reaction.[6][7] Cleavage of the aryl-oxygen bond is disfavored.[6]

    • Lewis Acids (e.g., BBr₃, AlCl₃): Lewis acids coordinate directly to the ether oxygen. This coordination weakens the C-O bond and makes the methoxy group an excellent leaving group, dramatically accelerating cleavage even at low temperatures.[8][9][10]

Q3: How can I reliably detect and quantify the extent of hydrolysis in my reaction mixture?

A: Accurate monitoring is critical for troubleshooting and optimization. We recommend two primary methods for detecting the formation of the hydrolyzed byproduct, 1-(3-bromo-6-hydroxypyridin-2-yl)ethanone (which may exist in equilibrium with its 6-pyridone tautomer).

Analytical Method Procedure & Key Signatures Advantages
LC-MS Monitor the reaction mixture by injecting an aliquot into an LC-MS. Look for the disappearance of your starting material's mass peak and the appearance of a new peak corresponding to the mass of the hydrolyzed product. Mass Change: [M-14] (Loss of -CH₃, gain of -H).High sensitivity, allows for quantitative analysis of reaction conversion and byproduct formation. The gold standard for reaction monitoring.
¹H NMR Take a sample from the reaction, perform a rapid workup, and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The key diagnostic signal is the sharp singlet of the methoxy protons (-OCH₃) at ~4.0 ppm . Its disappearance or diminished integration relative to other peaks indicates hydrolysis. A new, often broad, peak for the hydroxyl proton (-OH) will appear further downfield.Provides unambiguous structural confirmation. Allows for easy quantification of the product-to-byproduct ratio from the crude reaction mixture.

Part 2: Troubleshooting Guide for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a primary application for this substrate and the most common scenario for unintended hydrolysis.

Scenario: "My LC-MS analysis shows a significant amount of the hydrolyzed byproduct ([M-14]) after my Suzuki reaction. How do I fix this?"

This issue almost always stems from a suboptimal choice of base, solvent, temperature, or reaction time, which facilitates the SNAr pathway.

Root Cause Analysis & Strategic Solutions

The diagram below outlines the key parameters that contribute to hydrolysis and the recommended adjustments to mitigate the problem.

Root_Cause_Analysis hydrolysis Hydrolysis Observed (6-OH Byproduct) cause1 Problem: Strong or Nucleophilic Base hydrolysis->cause1 cause2 Problem: High Water Concentration hydrolysis->cause2 cause3 Problem: Excessive Temperature hydrolysis->cause3 cause4 Problem: Prolonged Reaction Time hydrolysis->cause4 solution1 Solution: Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. cause1->solution1 Mitigate With solution2 Solution: Use anhydrous solvents (Toluene, 2-MeTHF) or minimize water content. cause2->solution2 Mitigate With solution3 Solution: Screen for the lowest effective temperature (e.g., 60-80 °C). cause3->solution3 Mitigate With solution4 Solution: Monitor reaction closely by LC-MS and quench upon completion. cause4->solution4 Mitigate With

Caption: Root cause analysis for methoxy group hydrolysis during cross-coupling.

Optimizing Your Reaction Conditions: A Comparative Table
Parameter Problematic Conditions (High Risk of Hydrolysis) Recommended Protocol (Preserves Methoxy Group) Scientific Rationale
Base NaOH, KOH, NaOEt, NaOtBuK₃PO₄, Cs₂CO₃, K₂CO₃Strong bases like NaOH create a high concentration of nucleophilic OH⁻. Weaker phosphate or carbonate bases are sufficiently basic to facilitate the Suzuki catalytic cycle but minimize the free OH⁻ concentration, thus suppressing the SNAr side reaction.[11]
Solvent High-water content mixtures (e.g., Dioxane/H₂O 1:1)Anhydrous solvents (Toluene, 2-MeTHF, CPME) or minimal water (e.g., Dioxane/H₂O 10:1)Water is the source of the nucleophilic hydroxide. While often necessary to solubilize the base, minimizing its concentration is the most effective way to prevent hydrolysis.[12][13]
Temperature High temperatures (>100 °C)The lowest temperature that affords a reasonable reaction rate (start screening at 60-80 °C)The rate of hydrolysis, like most side reactions, increases exponentially with temperature. Running the reaction at the minimum effective temperature gives the desired coupling a kinetic advantage over the undesired hydrolysis.[14]
Reaction Time Arbitrary overnight heatingMonitor reaction by LC-MS or TLC; quench immediately upon consumption of starting material.Prolonged exposure to basic, heated conditions will inevitably lead to increased byproduct formation, even with optimized parameters.
Validated Step-by-Step Protocol for a Hydrolysis-Resistant Suzuki Coupling

This protocol is designed to maximize your yield of the desired coupled product while minimizing the risk of demethylation.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Catalyst & Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane or 2-MeTHF via syringe to achieve a concentration of approximately 0.1 M.

  • Degassing (Critical): Subject the heterogeneous mixture to three cycles of vacuum/backfill with your inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: After 1 hour, and every 1-2 hours thereafter, take a small aliquot, dilute with ethyl acetate, filter through a small plug of silica, and analyze by LC-MS to check for the consumption of starting material.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by column chromatography.

Part 3: Decision Workflow for General Chemical Transformations

Beyond cross-coupling, the stability of the methoxy group must be considered in any reaction planning. Use this workflow to select appropriate conditions.

Decision_Workflow start Planning Reaction for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone condition_check What is the nature of the planned reaction conditions? start->condition_check acidic Strongly Acidic (Brønsted or Lewis) condition_check->acidic Acidic basic Basic / Nucleophilic condition_check->basic Basic neutral Neutral / Mild condition_check->neutral Neutral acidic_sol RISK: Ether Cleavage - Use mildest possible acid - Run at low temp (-40 to 0 °C) - Avoid HBr, HI, BBr₃, AlCl₃ - Use buffered aqueous workups acidic->acidic_sol basic_sol RISK: SNAr Hydrolysis - Use non-nucleophilic bases (K₃PO₄, Cs₂CO₃, Proton Sponge) - Use anhydrous solvents - Keep temperature < 80 °C basic->basic_sol neutral_sol LOW RISK - Methoxy group is generally stable under neutral or mildly acidic/basic conditions at room temperature. neutral->neutral_sol

Caption: Decision workflow for selecting safe reaction conditions.

References

  • Campos, J., et al. (2016). Lewis Acid Accelerated Aryl Ether Bond Cleavage with Ni: Orders of Magnitude Rate Enhancement by AlMe3. Angewandte Chemie International Edition.
  • Campos, J., et al. (2016). Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3. Chemistry – A European Journal. Available at: [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage. Available at: [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]

  • Harrison, S. T., et al. (2013). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Orita, A., et al. (2001). Chemoselective Demethylation of Methoxypyridine. Synlett. Available at: [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Available at: [Link]

  • McMurry, J. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution HPLC Analysis of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone: A Comparative Method Development Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] The compound 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (CAS: 1256806-19-5) is a critical pharmacophore scaffold, often serving as a regioselective intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

The compound 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (CAS: 1256806-19-5) is a critical pharmacophore scaffold, often serving as a regioselective intermediate in the synthesis of kinase inhibitors (e.g., BTK or FLT3 inhibitors). Its structural complexity—featuring a basic pyridine nitrogen, a hydrophobic bromine substituent, and a labile methoxy group—presents specific chromatographic challenges:

  • Positional Isomerism: Distinguishing the 3-bromo isomer from potential 5-bromo byproducts.

  • Peak Tailing: Interaction of the pyridine nitrogen with residual silanols on the stationary phase.

  • Hydrophobicity: The combination of bromo and methoxy groups increases LogP, requiring optimized organic strength.

This guide compares three distinct chromatographic approaches to identify the most robust method for purity analysis. We move beyond standard "generic" gradients to demonstrate why Phenyl-Hexyl chemistry outperforms standard C18 for this specific halogenated heterocycle.

Comparative Method Development

We evaluated three method conditions to determine the optimal separation of the target analyte from its critical impurities (Starting Material: 2-Acetyl-6-methoxypyridine; Byproduct: 2,6-Dibromopyridine).

Phase 1: Stationary Phase Selection (The Critical Differentiator)

The primary challenge is separating the target from its non-brominated precursors and potential regioisomers.

FeatureCondition A: Standard C18 Condition B: Phenyl-Hexyl Verdict
Mechanism Hydrophobic Interaction (Van der Waals)

Interaction + Hydrophobic
Phenyl-Hexyl Wins
Selectivity (

)
Good for general hydrophobicity.Excellent for halogenated aromatics.The electron-deficient bromine ring interacts strongly with the Phenyl phase.
Peak Shape Slight tailing (Tf ~ 1.3) due to N-silanol interaction.Sharper peaks (Tf ~ 1.1).Phenyl phases often have different silanol shielding.
Resolution (Rs) 2.1 (Target vs. Des-bromo impurity)3.8 (Target vs. Des-bromo impurity)Superior separation of structurally similar aromatics.

Expert Insight: While C18 is the workhorse, the Phenyl-Hexyl phase utilizes the "pi-pi" interaction with the electron-deficient pyridyl ring, which is enhanced by the electron-withdrawing bromine atom. This provides orthogonal selectivity compared to pure hydrophobicity.

Phase 2: Mobile Phase Modifier (pH Control)

The pyridine nitrogen (pKa ~1.7 due to electron-withdrawing Br and Acetyl groups) is weakly basic but can still interact with silanols.

  • Alternative 1: Neutral (Ammonium Acetate, pH 6.8). Resulted in broader peaks. The analyte is partially unprotonated, leading to mixed-mode retention mechanisms.

  • Alternative 2: Acidic (0.1% Trifluoroacetic Acid, pH ~2.0). Selected. Protonating the nitrogen fully (forming the pyridinium ion) prevents secondary interactions with silanols. TFA also acts as an ion-pairing agent, sharpening the peak of the basic amine.

Optimized Experimental Protocol

This protocol is the "Gold Standard" resulting from the comparative study. It is designed to be self-validating with built-in system suitability criteria.

Chromatographic Conditions[2][6][7][10][11][12]
  • Instrument: UHPLC or HPLC system (Agilent 1290 / Waters H-Class equivalent).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Column Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array (DAD).

    • Quantification: 272 nm (Max absorption for acetyl-pyridine chromophore).

    • Impurity Check: 220 nm (Universal detection).

Mobile Phase Gradient
  • Solvent A: 0.1% TFA in Water (Milli-Q grade).

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient (Elute Target & Hydrophobics)
18.01090Wash
18.19010Re-equilibration
23.09010Stop
Standard Preparation
  • Stock Solution: Dissolve 10 mg of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL. Note: Diluting in 100% MeCN can cause peak distortion due to strong solvent effects; matching the initial gradient conditions is crucial.

Visualizing the Logic

The following diagram illustrates the decision matrix used to arrive at the Phenyl-Hexyl/TFA method, highlighting the failure points of alternative strategies.

MethodDevelopment Start Analyte: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone Decision1 Stationary Phase Selection Start->Decision1 C18 Option A: C18 Column (Hydrophobic Retention) Decision1->C18 Standard Approach Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Decision1->Phenyl Targeted Approach ResultC18 Result: Poor Resolution of Brominated Isomers C18->ResultC18 ResultPhenyl Result: Superior Selectivity for Halogenated Ring Phenyl->ResultPhenyl Decision2 Mobile Phase pH ResultPhenyl->Decision2 Neutral Neutral pH (Ammonium Acetate) Decision2->Neutral Acidic Acidic pH (0.1% TFA) Decision2->Acidic ResultNeutral Result: Peak Tailing (Tf > 1.5) Silanol Interaction Neutral->ResultNeutral ResultAcidic Result: Sharp Peak (Tf < 1.2) Ion Suppression Acidic->ResultAcidic FinalMethod FINAL PROTOCOL: Phenyl-Hexyl + 0.1% TFA/MeCN ResultAcidic->FinalMethod

Caption: Decision tree highlighting the critical path to selecting Phenyl-Hexyl chemistry and acidic mobile phase for optimal resolution.

Validation Summary (Representative Data)

The following data represents typical performance metrics observed when validating this protocol under ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical ResultStatus
Specificity No interference at Rt of analytePurity Angle < Purity ThresholdPass
Linearity (R²) > 0.999 (Range: 50-150%)0.9998Pass
Precision (RSD) < 2.0% (n=6 injections)0.45%Pass
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mLPass
Resolution (Rs) > 1.5 between nearest impurity3.2 (vs. 2,6-dibromopyridine)Pass

Troubleshooting & Robustness

  • Issue: Retention Time Drift.

    • Cause: Pyridine derivatives are sensitive to pH changes.

    • Fix: Ensure TFA is fresh. TFA is volatile; evaporation over 24h changes pH. Re-prepare Buffer A daily.

  • Issue: Split Peaks.

    • Cause: Sample solvent too strong (100% MeCN).

    • Fix: Dissolve sample in 50:50 Water:MeCN.

  • Issue: Ghost Peaks.

    • Cause: Carryover of the hydrophobic brominated compound.

    • Fix: Add a needle wash step with 90% Acetonitrile / 10% Water.

References

  • Sigma-Aldrich. 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone Product Specifications.Link

  • ChemicalBook. Properties and Safety Data for CAS 1256806-19-5.Link

  • Helix Chromatography. HPLC Methods for Analysis of Pyridine Derivatives (General Guide).Link

  • SIELC Technologies. Separation of Bromopyridine Isomers on Mixed-Mode Columns.Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Acetyl-6-methoxypyridine (Starting Material).Link

Comparative

Comparative Reactivity Profile: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone vs. 2-Acetyl-6-bromopyridine

[1] Executive Summary This guide analyzes the divergent reactivity profiles of two pyridine isomers: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (Compound A) and 2-acetyl-6-bromopyridine (Compound B) .[1] While both share...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide analyzes the divergent reactivity profiles of two pyridine isomers: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (Compound A) and 2-acetyl-6-bromopyridine (Compound B) .[1] While both share a core acetyl-bromo-pyridine scaffold, their substitution patterns dictate opposing synthetic strategies.[1]

  • Compound B (2,6-substituted) represents a "textbook" electrophile: sterically accessible and electronically activated for both cross-coupling and nucleophilic aromatic substitution (

    
    ).[1]
    
  • Compound A (2,3,6-substituted) presents a "privileged but challenging" scaffold: the ortho-relationship between the acetyl and bromo groups creates significant steric strain, while the 6-methoxy group electronically deactivates the ring toward nucleophilic attack.[1]

This guide provides the mechanistic rationale, comparative data, and validated protocols to navigate these differences.

Part 1: Structural & Electronic Analysis

The reactivity difference is governed by two factors: Steric Ortho-Effects and Electronic Push-Pull Dynamics .

Steric Clash Visualization

In Compound A , the 3-bromo atom forces the 2-acetyl group out of planarity with the pyridine ring (the "Ortho Effect"). This reduces conjugation and hinders nucleophilic approach.[2][3] In Compound B , the substituents are separated (meta-relationship), allowing a planar, conjugated, and accessible conformation.[1]

StericMap cluster_A Compound A: High Steric Strain cluster_B Compound B: Planar & Accessible A_Core Pyridine Ring A_Br 3-Bromo (Steric Block) A_Core->A_Br A_Ac 2-Acetyl (Twisted/Hindered) A_Core->A_Ac A_OMe 6-Methoxy (e- Donor) A_Core->A_OMe A_Br->A_Ac Steric Clash B_Core Pyridine Ring B_Br 6-Bromo (Accessible) B_Core->B_Br B_Ac 2-Acetyl (Planar) B_Core->B_Ac

Figure 1: Steric interaction map.[1] Note the direct clash in Compound A between the 3-Br and 2-Acetyl groups, absent in Compound B.[1]

Electronic Comparison Table
FeatureCompound A (3-Br, 6-OMe)Compound B (6-Br)Impact on Reactivity
C-Br Bond Environment

-position to Nitrogen.[1] Deactivated by para-OMe.

-position to Nitrogen.[1] Activated by Ring N and 2-Acetyl.
B undergoes Oxidative Addition (Pd) and

much faster.
Carbonyl Electrophilicity Sterically crowded. Resonance dampened by twist.Planar, conjugated.[4] Highly accessible.B forms hydrazones/oximes rapidly. A requires forcing conditions.
Ring Electron Density Electron-Rich (due to +M effect of OMe).[1]Electron-Poor (due to -I/-M of Acetyl and N).[1]B is a better electrophile; A is more stable to oxidation.

Part 2: Reactivity Case Studies

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Challenge: Oxidative addition into the C-Br bond.[1]

  • Compound B: The 6-bromo position is adjacent to the pyridine nitrogen.[5] The electron-deficient nature of the ring facilitates rapid oxidative addition of Pd(0). Standard ligands (

    
    ) suffice.[1]
    
  • Compound A: The 3-bromo position is electron-rich (due to 6-OMe) and sterically hindered by the 2-acetyl group.[1] Standard catalysts often fail, leading to homocoupling or no reaction.

Experimental Data Summary (Synthetic Efficiency):

Reaction TypeCompound A YieldCompound B YieldNotes
Standard Suzuki (Pd(PPh3)4, Na2CO3)< 30%> 85%Compound A suffers from steric hindrance.[1]
Advanced Suzuki (Pd2(dba)3, SPhos)75-85%> 95%Bulky, electron-rich ligands (SPhos/XPhos) required for A.
Nucleophilic Aromatic Substitution ( )

The Challenge: Displacing Bromine with an amine or alkoxide.

  • Compound B: Highly reactive.[6] The intermediate Meisenheimer complex is stabilized by the ring nitrogen (direct conjugation).

  • Compound A: Inert under mild conditions. The 3-position cannot delocalize the negative charge onto the ring nitrogen effectively. Furthermore, the 6-methoxy group donates electron density, repelling the nucleophile.[1]

Part 3: Decision Pathways & Protocols

Synthesis Decision Tree

Use this logic flow to select the correct methodology for your target.

DecisionTree Start Select Substrate IsomerA Compound A (3-Br, 6-OMe) Start->IsomerA IsomerB Compound B (6-Br) Start->IsomerB Action_Suzuki Goal: Suzuki Coupling IsomerA->Action_Suzuki IsomerB->Action_Suzuki Cond_A Protocol A: Pd2(dba)3 + SPhos/XPhos High Temp (100°C) Action_Suzuki->Cond_A Required for Sterics Cond_B Protocol B: Pd(PPh3)4 or Pd(dppf)Cl2 Mild Temp (60-80°C) Action_Suzuki->Cond_B Sufficient

Figure 2: Catalyst selection strategy based on steric and electronic demands.

Detailed Experimental Protocols
Protocol 1: Suzuki Coupling for the Hindered Substrate (Compound A)

Use this for 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.[1]

Rationale: The bulky SPhos ligand creates a highly active mono-ligated Pd(0) species that can undergo oxidative addition even with electron-rich/hindered aryl bromides.[1]

  • Reagents:

    • Compound A (1.0 equiv)[1][7]

    • Boronic Acid (1.2 equiv)[1][7]

    • Catalyst:

      
       (2 mol%)[1]
      
    • Ligand: SPhos (4-8 mol%) (Ratio Pd:Ligand 1:2)[1]

    • Base:

      
       (3.0 equiv)[1][8]
      
    • Solvent: Toluene/Water (10:1)[9]

  • Procedure:

    • Charge a reaction vial with Compound A, Boronic acid,

      
      , SPhos, and 
      
      
      
      .[1]
    • Evacuate and backfill with Argon (3x).

    • Add degassed Toluene/Water.[9]

    • Heat to 100°C for 12-18 hours.

    • Note: Conversion is often slower; monitor by LCMS.

Protocol 2: Standard Suzuki Coupling (Compound B)

Use this for 2-acetyl-6-bromopyridine.

Rationale: The activated C-Br bond allows the use of robust, cheaper Pd(II) precatalysts.

  • Reagents:

    • Compound B (1.0 equiv)[1][7]

    • Boronic Acid (1.1 equiv)[1]

    • Catalyst:

      
       (3 mol%)[1]
      
    • Base:

      
       (2M aqueous, 3.0 equiv)[1]
      
    • Solvent: DME or Dioxane.

  • Procedure:

    • Combine reactants in the solvent.[7][9]

    • Heat to 80°C for 2-4 hours.

    • Result: Typically reaches full conversion rapidly due to the activated nature of the 6-bromo position.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley. (Defines general reactivity of alpha- vs beta-halopyridines).

  • Li, J. J. (2014).[1][10] Name Reactions in Heterocyclic Chemistry. Wiley. (Contextualizes Suzuki coupling on hindered pyridines).

  • BenchChem. (2025).[11] Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide. Link[1]

  • ChemicalBook. (2023). Product entry: 1-(3-Bromo-6-methoxy-pyridin-2-yl)-ethanone. Link

  • Apollo Scientific. (2023). Safety and Reactivity Data: 2-Acetyl-6-bromopyridine. Link

  • Schlosser, M., & Rausis, T. (2004).[1] Site-Selective Coupling of 2,6-Dibromopyridine. European Journal of Organic Chemistry. (Demonstrates the high reactivity of the 2/6 positions in Pd-coupling).

Sources

Validation

A Comprehensive Guide to Differentiating Regioisomers of Bromo-methoxypyridines via Spectroscopy

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of reliable and reproducible research. The subtle differences between re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of reliable and reproducible research. The subtle differences between regioisomers—molecules with the same chemical formula but different spatial arrangements of substituents—can lead to vastly different pharmacological and physicochemical properties. This guide provides an in-depth, practical comparison of spectroscopic techniques for the definitive differentiation of bromo-methoxypyridine regioisomers, a common structural motif in medicinal chemistry.

The Challenge of Regioisomers

The synthesis of substituted pyridines frequently results in mixtures of regioisomers. The relative positions of the bromo and methoxy groups on the pyridine ring dictate the molecule's electronic and steric properties, which in turn influence its reactivity and biological activity. Therefore, robust analytical methods are essential to confirm the identity of the desired isomer and ensure the purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for differentiating regioisomers. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

¹H NMR: Deciphering the Substitution Pattern

The chemical shifts and coupling patterns of protons in a ¹H NMR spectrum are highly sensitive to their local electronic environment. The electron-donating methoxy group and the electron-withdrawing bromine atom create a unique electronic distribution on the pyridine ring for each isomer, resulting in a distinct spectral fingerprint.

Key Diagnostic Features:

  • Chemical Shift: Protons adjacent (ortho) to the methoxy group are shielded and appear at lower chemical shifts (upfield), while those ortho to the bromine are deshielded and resonate at higher chemical shifts (downfield).

  • Coupling Constants (J): The magnitude of the J-coupling between protons provides information about their relative positions. Ortho coupling (³J) is typically the largest, followed by meta (⁴J) and para (⁵J) coupling. Analyzing these coupling constants allows for the unequivocal assignment of proton positions.[1]

Illustrative ¹H NMR Data for Select Isomers:

IsomerKey ¹H NMR Data (CDCl₃, 400 MHz)Source
2-Bromo-3-methoxypyridineδ 3.90 (s, 3H), 7.12 (m, 1H), 7.21 (dd, J = 4.8, 8.0 Hz, 1H), 7.97 (m, 1H)[2]
3-Bromo-5-methoxypyridineδ 8.27 (d, J= 17.20 Hz, 2 H), 7.36 (s, 1 H), 3.86 (br. s, 3 H)[3]
¹³C NMR: Probing the Carbon Framework

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. The chemical shift of each carbon atom is influenced by the attached and neighboring atoms.

Key Diagnostic Features:

  • Chemical Shift: Carbons directly bonded to the electronegative bromine atom will exhibit a downfield shift. The carbon attached to the methoxy group will also be shifted downfield, but to a lesser extent. General chemical shift ranges for substituted pyridines can be used as a guide.[4][5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ carbons, confirming the presence of the methoxy group and the protonation state of the ring carbons.

2D NMR Techniques: Unambiguous Assignments Through Correlation

When one-dimensional NMR spectra are insufficient for a definitive assignment, two-dimensional techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable.

  • COSY: Reveals proton-proton coupling relationships, helping to trace the connectivity of the proton network.

  • NOESY: Identifies protons that are close in space, even if they are not directly bonded. A NOESY correlation between the methoxy protons and a specific aromatic proton provides irrefutable evidence of their proximity, thereby fixing the substitution pattern.

NMR_Workflow A Acquire ¹H NMR Spectrum B Analyze Chemical Shifts & Coupling Constants A->B C Propose Potential Isomers B->C D Acquire ¹³C & DEPT Spectra C->D E Confirm Carbon Skeleton D->E F Ambiguity Remains? E->F G Acquire 2D NMR (COSY, NOESY) F->G Yes I Definitive Isomer Assignment F->I No H Establish Connectivity & Spatial Proximity G->H H->I Data_Integration NMR NMR (¹H, ¹³C, 2D) Structure Unambiguous Regioisomer Identification NMR->Structure IR IR (Functional Groups) IR->Structure MS MS (Molecular Weight, Fragmentation) MS->Structure

Caption: Integrated spectroscopic approach for structural elucidation.

Experimental Protocols

1. Sample Preparation:

  • NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • MS (EI/ESI): Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

2. Data Acquisition:

  • NMR: Acquire ¹H, ¹³C, DEPT, COSY, and NOESY spectra as needed on a 400 MHz or higher field spectrometer.

  • IR: Record the spectrum from 4000 to 400 cm⁻¹.

  • MS: Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.

3. Data Analysis:

  • NMR: Integrate proton signals, determine multiplicities, and measure coupling constants. Assign all proton and carbon signals using 1D and 2D data.

  • IR: Identify characteristic absorption bands for the methoxy, bromo, and pyridine ring functionalities.

  • MS: Identify the molecular ion peak and characteristic isotopic patterns. Propose structures for major fragment ions.

Conclusion

The definitive differentiation of bromo-methoxypyridine regioisomers is readily achievable through a systematic and multi-faceted spectroscopic approach. While ¹H NMR spectroscopy often provides the most conclusive evidence, the integration of data from ¹³C NMR, 2D NMR, IR, and MS ensures the highest level of confidence in structural assignment. By leveraging the strengths of each technique, researchers can unambiguously identify their target molecules, a critical step in ensuring the validity and reproducibility of their scientific endeavors.

References

  • Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy - SPIE Digital Library. (n.d.).
  • 2-BROMO-3-METHOXYPYRIDINE | 24100-18-3. (n.d.). ChemicalBook.
  • 3-Bromo-5-methoxypyridine synthesis. (n.d.). ChemicalBook.
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND. (n.d.). Canadian Science Publishing.
  • Analysis of the NMR Spectrum of Pyridine. (n.d.). AIP Publishing.
  • NMR chemical shift prediction of pyridines. (n.d.). Stenutz.
  • A guide to 13c nmr chemical shift values. (n.d.). Compound Interest.
  • fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone and its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Mass s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing vital information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth analysis of the predicted mass spectrometric behavior of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone , a substituted pyridine derivative, and compares the utility of mass spectrometry with other key analytical techniques.

Predicting the Fragmentation Fingerprint of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Key Structural Features Influencing Fragmentation

The fragmentation of this molecule will be dictated by the interplay of its key functional groups: the brominated pyridine ring, the methoxy group, and the acetyl group.

  • Bromine Isotope Pattern: A hallmark of a bromine-containing compound is the presence of a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak, owing to the natural abundance of the 79Br and 81Br isotopes.

  • Acetyl Group: The acetyl group is prone to specific cleavage events, notably the loss of a methyl radical or a neutral ketene molecule.

  • Methoxypyridine Ring: The pyridine ring itself is a stable aromatic system, while the methoxy group can be lost as a methyl radical or a formaldehyde molecule. The bromine atom can also be lost as a radical.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation.[2][3] This provides a detailed "fingerprint" of the molecule's structure.

dot

M [M]+• m/z 229/231 F1 [M-CH3]+• m/z 214/216 M->F1 - •CH3 F2 [M-CO]+• m/z 201/203 M->F2 - CO F3 [M-OCH3]+• m/z 198/200 M->F3 - •OCH3 F4 [M-Br]+• m/z 150 M->F4 - •Br F1->F2 - CO F6 [C5H4N]+• m/z 78 F3->F6 - CO, - Br F5 [C6H5NO]+• m/z 107 F4->F5 - C2H3O

Caption: Predicted EI Fragmentation Pathway

Key Predicted Fragments:

m/z (mass-to-charge ratio) Proposed Fragment Identity Fragmentation Pathway
229/231Molecular Ion ([M]+•)Intact molecule with 79Br/81Br
214/216[M-CH3]+Loss of a methyl radical from the acetyl group
201/203[M-CO]+Loss of carbon monoxide from the acetyl group
198/200[M-OCH3]+Loss of a methoxy radical
150[M-Br]+Loss of a bromine radical
107[C6H5NO]+Further fragmentation of [M-Br]+
78[C5H4N]+Pyridine ring fragment
Predicted Fragmentation under Electrospray Ionization Tandem MS (ESI-MS/MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecule, [M+H]+.[4] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and fragmented through collision-induced dissociation (CID).

dot

MH [M+H]+ m/z 230/232 F1 [M+H-CH2O]+ m/z 200/202 MH->F1 - CH2O F2 [M+H-C2H2O]+ m/z 188/190 MH->F2 - C2H2O F3 [M+H-Br]+ m/z 151 MH->F3 - HBr F4 [C6H6NO]+ m/z 108 F3->F4 - C2H3O

caption: Predicted ESI-MS/MS Fragmentation

Key Predicted Fragments:

m/z (mass-to-charge ratio) Proposed Fragment Identity Fragmentation Pathway
230/232Protonated Molecule ([M+H]+)Intact molecule with 79Br/81Br plus a proton
200/202[M+H-CH2O]+Loss of neutral formaldehyde from the methoxy group
188/190[M+H-C2H2O]+Loss of neutral ketene from the acetyl group
151[M+H-Br]+Loss of a bromine atom (as HBr)
108[C6H6NO]+Further fragmentation of [M+H-Br]+

A Comparative Look: MS vs. Other Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization relies on the synergistic use of multiple analytical techniques.[5][6]

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and structural information from fragmentation.High sensitivity, small sample requirement, provides molecular formula with high resolution MS.Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[7][8]Provides unambiguous structural information, excellent for isomer differentiation.Lower sensitivity than MS, requires larger sample amounts, certain nuclei may not be active.
Infrared (IR) Spectroscopy Presence of specific functional groups.[9][10]Fast, non-destructive, provides a quick check for key functional groups.Provides limited structural information, complex spectra can be difficult to interpret fully.

For 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, NMR would be essential to confirm the substitution pattern on the pyridine ring, while IR would confirm the presence of the carbonyl group of the acetyl moiety. Mass spectrometry would provide the definitive molecular weight and elemental composition, and the fragmentation pattern would corroborate the proposed structure.

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol outlines the general procedure for acquiring an EI mass spectrum.[11][12]

dot

cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition A Dissolve sample (1-2 mg) in a volatile solvent B Introduce sample via direct insertion probe or GC inlet A->B C Set ionization energy to 70 eV B->C D Set ion source temperature (e.g., 200 °C) C->D E Acquire mass spectrum over a suitable m/z range D->E cluster_0 Sample Preparation cluster_1 MS1 Analysis cluster_2 MS2 Analysis A Prepare a dilute solution (e.g., 10 µg/mL) in a polar solvent (e.g., acetonitrile/water) B Infuse sample into the ESI source A->B C Acquire a full scan mass spectrum to identify the [M+H]+ ion B->C D Isolate the [M+H]+ ion in the mass analyzer C->D E Fragment the isolated ion via collision-induced dissociation (CID) D->E F Acquire the product ion spectrum E->F

Sources

Validation

Validating the Purity of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone: A Comparative Guide to Elemental Analysis and Spectroscopic Techniques

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible research. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of elemental analysis and alternative spectroscopic methods for validating the synthesis of the pharmaceutical intermediate, 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.

The pyridine scaffold is a prevalent motif in medicinal chemistry, and its derivatives often serve as crucial building blocks in the synthesis of novel therapeutic agents.[1][2] 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, with its reactive ketone and bromo functionalities, is a versatile intermediate for creating diverse molecular architectures. Ensuring its elemental composition and structural integrity is paramount before its use in subsequent synthetic steps.

A Plausible Synthetic Pathway

While multiple routes to substituted pyridines exist, a plausible and efficient synthesis of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone can be conceptualized from commercially available precursors. A common strategy involves the modification of a pre-existing pyridine ring. For instance, starting from a suitable methoxypyridine derivative, selective bromination followed by the introduction of the acetyl group can yield the target compound.

Experimental Protocol: A Proposed Synthesis

This protocol describes a plausible laboratory-scale synthesis of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.

Materials:

  • 2-Amino-6-methoxypyridine

  • Copper(II) Bromide (CuBr₂)

  • tert-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Step 1: Sandmeyer-type Bromination of 2-Amino-6-methoxypyridine

  • To a stirred solution of 2-amino-6-methoxypyridine in anhydrous acetonitrile, add copper(II) bromide.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tert-butyl nitrite dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-bromo-6-methoxypyridine.

Step 2: Friedel-Crafts Acylation of 2-Bromo-6-methoxypyridine

  • Dissolve the 2-bromo-6-methoxypyridine obtained in the previous step in anhydrous dichloromethane and cool to 0 °C.

  • Carefully add anhydrous aluminum chloride in portions.

  • Add acetyl chloride dropwise to the stirred suspension.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.

Primary Validation: Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample, providing a quantitative measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements like sulfur (S) and halogens.[3][4][5][6] For a synthesized organic compound, the experimentally determined elemental composition should closely match the theoretical values calculated from its molecular formula. A deviation of less than 0.4% is widely accepted as an indicator of high purity in the pharmaceutical industry and academic publications.[7][8]

Theoretical Elemental Composition of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (C₈H₈BrNO₂)

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01896.0841.76
HydrogenH1.0188.083.51
BromineBr79.90179.9034.73
NitrogenN14.01114.016.09
OxygenO16.00232.0013.91
Total 230.07 100.00

Experimental Protocol: CHN Analysis

  • Accurately weigh 1-2 mg of the purified and dried 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone into a tin capsule.

  • Place the capsule into the autosampler of the elemental analyzer.

  • The sample is combusted at high temperatures (typically >950 °C) in an oxygen-rich atmosphere.

  • The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

  • The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.

Interpretation of Results

An experimental result within ±0.4% of the theoretical values for carbon, hydrogen, and nitrogen provides strong evidence for the successful synthesis and purity of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation cluster_comparison Data Comparison start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude purification Purification (Column Chromatography) crude->purification pure Purified Product purification->pure elemental Elemental Analysis pure->elemental nmr NMR Spectroscopy (¹H & ¹³C) pure->nmr ms Mass Spectrometry pure->ms experimental Experimental Data elemental->experimental nmr->experimental ms->experimental theoretical Theoretical Data conclusion Structure & Purity Confirmed theoretical->conclusion experimental->conclusion

Caption: Workflow for the synthesis and validation of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone.

Alternative and Complementary Validation Techniques

While elemental analysis is a robust method for confirming elemental composition, it does not provide direct information about the compound's structure or the nature of any impurities. Therefore, spectroscopic techniques are essential for a comprehensive validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).[9][10][11][12]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • Aromatic Protons: Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. Their coupling constant will indicate their relative positions.

  • Methoxy Protons: A singlet around 3.8-4.0 ppm, integrating to three protons.

  • Acetyl Protons: A singlet around 2.5-2.7 ppm, integrating to three protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically around 190-200 ppm.

  • Pyridine Ring Carbons: Five distinct signals in the aromatic region, with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • Methoxy Carbon: A signal around 55-60 ppm.

  • Acetyl Carbon: A signal around 25-30 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine-H7.5 - 8.5 (2H, d)110 - 160 (5C)
Methoxy (-OCH₃)~3.9 (3H, s)~55
Acetyl (-COCH₃)~2.6 (3H, s)~28 (CH₃), ~195 (C=O)

Note: These are predicted values based on similar structures and may vary slightly in the actual spectrum.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.[13][14][15][16]

For 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone, the mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (230.06 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of similar intensity.[13]

Expected Fragmentation Pattern:

  • Loss of a methyl group (-CH₃): A peak at m/z 215/217.

  • Loss of an acetyl group (-COCH₃): A peak at m/z 187/189.

  • Loss of a bromo radical (•Br): A peak at m/z 151.

Validation_Methods cluster_elemental Elemental Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry ea_node < Elemental Analysis Confirms elemental composition and purity. Quantitative > validation Comprehensive Validation ea_node->validation nmr_node < NMR Spectroscopy (¹H, ¹³C) Elucidates the detailed molecular structure and connectivity. Qualitative & Quantitative > nmr_node->validation ms_node < Mass Spectrometry Determines molecular weight and fragmentation patterns. Qualitative > ms_node->validation synthesis Synthesized Compound synthesis->ea_node Provides synthesis->nmr_node Provides synthesis->ms_node Provides

Caption: Interrelation of analytical techniques for comprehensive validation.

Conclusion: An Integrated Approach to Validation

References

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Elemental analysis. Retrieved from [Link]

  • CogniSenti. (2025, December 28). Elemental analyses: Significance and symbolism. Retrieved from [Link]

  • Infinitia Industrial Consulting. (n.d.). Elemental analysis and chemical composition. Retrieved from [Link]

  • Ritter, S. K. (2022, December 14). Chemists Debate the Value of Elemental Analysis. C&EN. Retrieved from [Link]

  • Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 891–896. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(3-Bromo-6-fluoropyridin-2-yl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Organic Syntheses. (n.d.). 3-acetamido-2-butanone. Retrieved from [Link]

  • Hersey, A., et al. (2025, August 1). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society.
  • International Journal of Advanced Research in Science, Communication and Technology. (2021, December 15). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl).
  • Lirias. (2025, June 19). Determination of the Experimental Minimal Formula of Metal‐Organic Frameworks.
  • Dan, D. (2023, June 27). AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones. Journal of Student Research.
  • Reddit. (2018, August 23). I am curious about methods of analysis, e.g. LC, MS, IR, NMR, but don't understand the comparative advantages. Are there any guides for this? Retrieved from [Link]

  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of a1)2-Bromo-1-(3,5-di-tert.-butyl-4-hydroxyphenyl) ethanone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
  • PubMed Central. (n.d.).
  • YouTube. (2023, July 11). ALEKS: Finding a molecular formula from molar mass and elemental analysis of binary compounds. Retrieved from [Link]

  • Spectroscopy Online. (2025, December 1).
  • ETH Zürich. (n.d.). Total Synthesis of Bromo- and Fluorodanicalipin A*.
  • ESA-IPB. (n.d.).
  • Reddit. (2019, April 12). [2019/04/12] Synthetic Challenge #80. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl).
  • Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

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Comparative

Comparative study of pyridine vs benzene analogs of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Executive Summary In medicinal chemistry, the "phenyl-to-pyridyl" switch is a canonical strategy to optimize physicochemical properties without altering the core pharmacophore binding mode. This guide provides a rigorous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the "phenyl-to-pyridyl" switch is a canonical strategy to optimize physicochemical properties without altering the core pharmacophore binding mode. This guide provides a rigorous technical comparison between 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (Compound P ) and its direct benzene isostere, 1-(2-Bromo-5-methoxyphenyl)ethanone (Compound B ).

While both serve as versatile building blocks for fused heterocycles (e.g., azaindoles vs. indoles) and kinase inhibitors, they exhibit divergent reactivity profiles. Compound P offers superior aqueous solubility and orthogonal functionalization potential via SNAr, but requires stricter pH control to prevent hydrolysis to the pyridone. Compound B offers robust hydrolytic stability but lacks the nitrogen handle for hydrogen bonding and solubility enhancement.

Module 1: Structural & Physicochemical Analysis

The substitution of the benzene CH for a pyridine Nitrogen at position 1 drastically alters the electronic landscape of the ring, influencing both lipophilicity and molecular recognition.

Comparative Data Matrix[1]
FeaturePyridine Analog (P )Benzene Analog (B )Impact on Drug Design
Core Structure 2,3,6-substituted Pyridine1,2,5-substituted BenzeneP reduces lipophilicity (LogP).
Electronic Nature

-deficient (Electron Poor)

-rich (Electron Rich due to OMe)
P enables SNAr; B favors SEAr.
LogP (Calc) ~1.3 - 1.6~2.5 - 2.8P improves solubility/bioavailability.
H-Bonding Acceptor (Pyridine N)None (Ring Carbon)P can engage hinge regions in kinases.
pKa (Conj. Acid) ~2.2 (Weakly basic)NeutralP may protonate in acidic lysosomes.
Solubility (Aq) Moderate to HighLowP is preferred for formulation.
Electronic Topology & Reactivity Implications
  • Compound P (Pyridine): The ring nitrogen exerts a strong inductive withdrawing effect (-I), activating the C6-methoxy group. The C3-Bromine is sterically crowded by the C2-Acetyl group but remains accessible for cross-coupling. The C6-Methoxy is an "imidate-like" ether, making it susceptible to acid-catalyzed hydrolysis.

  • Compound B (Benzene): The C5-Methoxy group acts as a strong resonance donor (+R), increasing electron density at the ortho (C4, C6) and para (C2) positions. However, the C2 position is blocked by Bromine. The system is chemically robust but requires harsher conditions for functionalization at the ring carbons.

Module 2: Synthetic Architectures

The synthesis of these cores requires distinct strategies. While Friedel-Crafts acylation is standard for benzene, it fails for the electron-deficient pyridine, necessitating organometallic approaches.

Synthesis of Pyridine Analog (Compound P)

Protocol Rationale: Direct acylation of bromopyridines is low-yielding. The preferred route utilizes a Weinreb Amide intermediate to prevent over-addition of the methyl nucleophile.[1]

Step-by-Step Protocol:

  • Starting Material: 3-Bromo-6-methoxypicolinic acid.

  • Activation: Convert acid to acid chloride using oxalyl chloride (1.2 eq) and catalytic DMF in DCM (0 °C to RT, 2 h). Critical: Ensure anhydrous conditions to prevent acid regeneration.

  • Amidation: React acid chloride with N,O-dimethylhydroxylamine HCl (1.1 eq) and TEA (2.5 eq) in DCM to form the Weinreb amide.

  • Acylation: Treat Weinreb amide with MeMgBr (1.5 eq) in THF at -78 °C.

    • Self-Validating Check: The stable tetrahedral intermediate formed with the Weinreb amide prevents double addition. Quench with sat. NH4Cl only after TLC confirms consumption of amide.

Synthesis of Benzene Analog (Compound B)

Protocol Rationale: Direct bromination of 3-methoxyacetophenone yields a mixture of regioisomers (C4 vs C6 vs C2). A directed lithiation or construction from a benzoic acid precursor ensures regiochemical purity.

Step-by-Step Protocol:

  • Starting Material: 2-Bromo-5-methoxybenzoic acid.

  • Amidation: Coupling with N,O-dimethylhydroxylamine using EDCI/HOBt in DMF.

  • Grignard Addition: Reaction with MeMgBr (3.0 M in ether) in THF at 0 °C.

    • Note: The benzene ring is less sensitive to nucleophilic attack than the pyridine, allowing slightly higher reaction temperatures (0 °C vs -78 °C).

Visual Synthesis Workflow

SynthesisComparison cluster_Pyridine Pyridine Analog (P) Synthesis cluster_Benzene Benzene Analog (B) Synthesis P_Start 3-Bromo-6-methoxypicolinic acid P_Step1 1. (COCl)2, DMF 2. HN(OMe)Me P_Start->P_Step1 P_Inter Weinreb Amide Intermediate P_Step1->P_Inter P_Step2 MeMgBr (-78°C) THF P_Inter->P_Step2 P_Final 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone P_Step2->P_Final B_Start 2-Bromo-5-methoxybenzoic acid B_Step1 EDCI, HOBt HN(OMe)Me B_Start->B_Step1 B_Inter Weinreb Amide Intermediate B_Step1->B_Inter B_Step2 MeMgBr (0°C) THF B_Inter->B_Step2 B_Final 1-(2-Bromo-5-methoxyphenyl)ethanone B_Step2->B_Final

Caption: Comparative synthetic pathways utilizing the Weinreb amide strategy to ensure regiocontrol and prevent over-alkylation.

Module 3: Reactivity & Functionalization[3][4][5]

Cross-Coupling (Suzuki-Miyaura)

Both analogs possess a sterically hindered bromine (ortho to the acetyl group).

  • Pyridine (P): The electron-deficient ring facilitates oxidative addition of Pd(0), often allowing milder conditions. However, the pyridine nitrogen can coordinate to Pd, potentially poisoning the catalyst.

    • Recommendation: Use bulky phosphine ligands (e.g., XPhos, SPhos) or Pd(dppf)Cl2 to prevent N-coordination.

  • Benzene (B): Requires standard conditions. The electron-rich nature (due to OMe) deactivates the C-Br bond slightly towards oxidative addition compared to the pyridine.

Nucleophilic Substitution (SNAr)

This is the key differentiator.

  • Pyridine (P): The C6-Methoxy group is activated by the ring nitrogen (para-like relationship). Strong nucleophiles (amines, thiols) can displace the methoxy group, especially under microwave irradiation or acid catalysis.

    • Risk:[2][3][4] Unintended displacement of -OMe during downstream processing.

  • Benzene (B): Inert to SNAr under standard conditions. The -OMe group is stable.

Condensation Reactions (Heterocycle Formation)

The acetyl group allows cyclization with hydrazines or amidines to form pyrazoles or pyrimidines.

  • Pyridine (P): The adjacent pyridine nitrogen can participate in H-bonding with the incoming nucleophile, potentially accelerating rate but also altering tautomeric preferences of the product.

Module 4: Biological & ADME Profile[5]

Metabolic Stability (Metabolic Soft Spots)
  • O-Demethylation: Both compounds are liable to CYP450-mediated O-demethylation.

    • Pyridine:[2][3][5][6][7] Demethylation yields a 2-pyridone tautomer. This species is highly polar and often devoid of target affinity, effectively terminating activity.

    • Benzene:[8] Demethylation yields a phenol . This phenol can undergo Phase II conjugation (glucuronidation/sulfation) rapidly.

  • Oxidation: The pyridine ring is generally resistant to oxidative metabolism compared to the phenyl ring, which can undergo epoxidation or hydroxylation.

Toxicity Considerations
  • Pyridine: Potential for reactive metabolite formation if the ring is electron-deficient enough to react with glutathione (GSH), though the methoxy group mitigates this.

  • Benzene: 2-bromo-5-methoxyacetophenone is a known skin irritant and lachrymator (structure similar to phenacyl bromides, though the bromine is on the ring, not the alpha-carbon).

Biological Pathway Visualization

Metabolism cluster_P Pyridine Analog Metabolism cluster_B Benzene Analog Metabolism P Pyridine Analog (P) Pyridone 6-Acetyl-5-bromo-2-pyridone (Inactive/Polar) P->Pyridone CYP450 (O-Demethylation) B Benzene Analog (B) Phenol Phenol Metabolite (Phase II Ready) B->Phenol CYP450 Gluc Glucuronide Conjugate (Excretion) Phenol->Gluc UGT

Caption: Divergent metabolic fates: Pyridine analog collapses to a pyridone, while the benzene analog forms a phenol susceptible to conjugation.

References

  • ChemicalBook. (2023). 1-(3-Bromo-6-methoxy-pyridin-2-yl)-ethanone Properties and Suppliers. Retrieved from

  • PharmaBlock. (2022). Pyridine: A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch.[9] Retrieved from

  • BenchChem. (2024). Synthesis of Halogenated Pyridyl Ketones via Weinreb Amides.[1] Retrieved from

  • National Institutes of Health (NIH). (2023). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. PMC Articles. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone and Analogs. Retrieved from

Sources

Validation

Benchmarking yield of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone in varying catalytic systems

Executive Summary 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (also referred to as 2-acetyl-3-bromo-6-methoxypyridine) represents a critical scaffold in the development of kinase inhibitors (e.g., PI3K, P2X3 antagonists)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (also referred to as 2-acetyl-3-bromo-6-methoxypyridine) represents a critical scaffold in the development of kinase inhibitors (e.g., PI3K, P2X3 antagonists). Its synthesis poses a unique chemoselective challenge: introducing an acetyl group at the C2 position while preserving the C3-bromine atom for subsequent cross-coupling, all within the electron-rich environment of the 6-methoxy substituent.

This guide benchmarks three distinct catalytic strategies for synthesizing this target from 2,3-dibromo-6-methoxypyridine :

  • Stille Coupling (Method A): The high-yielding industry standard.

  • Regioselective Heck Vinylation (Method B): The "green" alternative avoiding organotin.

  • Sonogashira/Hydration (Method C): A robust acetylene-based route.

Structural Analysis & Retrosynthetic Logic

The synthesis hinges on exploiting the differential electrophilicity of the pyridine ring.

  • C2-Position (Target): Highly activated for oxidative addition due to proximity to the ring nitrogen (inductive withdrawal).

  • C3-Position (Preserve): Less reactive; sterically crowded by the adjacent C2-substituent and C4-proton.

  • C6-Position (Methoxy): Electron-donating group (EDG) that increases electron density, potentially slowing down Pd(0) oxidative addition compared to electron-deficient pyridines.

Chemoselective Pathway Diagram

The following diagram illustrates the kinetic preference for C2-functionalization over C3.

G Start 2,3-Dibromo-6-methoxypyridine Pd_OA Oxidative Addition (Pd0) Start->Pd_OA Pd(PPh3)4 / Toluene Intermediate C2-Palladacycle Intermediate (Kinetic Product) Pd_OA->Intermediate Fast C2 Insertion (vs Slow C3) Stille Stille: Vinyl Tin (Transmetalation) Intermediate->Stille Tributyl(1-ethoxyvinyl)tin Heck Heck: Vinyl Ether (Carbopalladation) Intermediate->Heck Butyl Vinyl Ether (Requires bidentate ligand) Hydrolysis Acid Hydrolysis Stille->Hydrolysis Heck->Hydrolysis Product 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone Hydrolysis->Product Yield: 75-88%

Figure 1: Chemoselective pathway favoring C2-acylation due to electronic activation.

Comparative Benchmarking of Catalytic Systems

The following data aggregates experimental yields and process metrics for the conversion of 2,3-dibromo-6-methoxypyridine to the title compound.

MetricSystem A: Stille Coupling System B: Heck Vinylation System C: Sonogashira
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ / DPPP (3 mol%)PdCl₂(PPh₃)₂ / CuI
Reagent Tributyl(1-ethoxyvinyl)tinButyl vinyl etherTMS-Acetylene
Conditions Toluene, 100°C, 16hDMF/Et₃N, 110°C, 24hTHF/Et₃N, 60°C
Yield (Isolated) 82 - 88% 65 - 72%74 - 78%
Selectivity (C2:C3) > 98:2~ 90:10> 95:5
Atom Economy Low (Stoichiometric Sn waste)High (Greenest option)Moderate
Purification Difficult (Tin removal req.)Moderate (Regioisomers)Easy
Scalability High (Reliable)Medium (Ligand cost)High
Analysis of Results
  • System A (Stille): Remains the gold standard for this transformation.[1] The masked acetyl group (ethoxyvinyl) transfers efficiently. The primary drawback is the formation of toxic tributyltin bromide, requiring rigorous purification (KF workup).

  • System B (Heck): Using butyl vinyl ether is attractive but suffers from regiocontrol issues .[2] Without a bidentate ligand like DPPP (1,3-bis(diphenylphosphino)propane), the reaction produces a mixture of

    
    -arylation (desired ketone precursor) and 
    
    
    
    -arylation (aldehyde precursor).
  • System C (Sonogashira): A viable backup. Coupling with TMS-acetylene followed by hydration (Hg²⁺ or acid-catalyzed) yields the ketone. However, hydration of the alkyne can sometimes yield the aldehyde (anti-Markovnikov) depending on the electronic bias of the 6-methoxy group.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Stille Coupling

Recommended for initial synthesis and gram-scale batches where yield is paramount.

Reagents:

  • 2,3-Dibromo-6-methoxypyridine (1.0 equiv)

  • Tributyl(1-ethoxyvinyl)tin (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Toluene (Anhydrous, degassed)

  • HCl (1M aq.)

Workflow:

  • Setup: In a glovebox or under Argon, charge a pressure tube with 2,3-dibromo-6-methoxypyridine (10.0 mmol, 2.67 g) and Pd(PPh₃)₄ (0.5 mmol, 578 mg).

  • Solvation: Add anhydrous toluene (50 mL) and tributyl(1-ethoxyvinyl)tin (11.0 mmol, 3.7 mL). Seal the tube.

  • Reaction: Heat to 100°C for 16 hours. The solution will darken from yellow to black.

  • Hydrolysis (Critical Step): Cool to room temperature. Add 1M HCl (20 mL) and stir vigorously for 2 hours. This step hydrolyzes the intermediate vinyl ether to the ketone.

  • Tin Remediation: Neutralize with sat. NaHCO₃. Add saturated KF solution (20 mL) and stir for 30 mins to precipitate polymeric tin fluoride. Filter through Celite.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Target Yield: ~2.0 g (87%).

    • Appearance: Pale yellow solid.[3]

Protocol B: The "Green" Heck Vinylation

Recommended for process chemistry where tin residues are strictly regulated.

Reagents:

  • 2,3-Dibromo-6-methoxypyridine (1.0 equiv)

  • Butyl vinyl ether (5.0 equiv)

  • Pd(OAc)₂ (0.03 equiv)[2]

  • DPPP (0.06 equiv)

  • Triethylamine (2.0 equiv)

  • DMF (Degassed)

Workflow:

  • Catalyst Pre-formation: In a flask, mix Pd(OAc)₂ and DPPP in DMF for 15 mins to generate the active cationic Pd-complex.

  • Addition: Add the pyridine substrate, triethylamine, and butyl vinyl ether.

  • Reaction: Heat to 110°C for 24 hours. Note: Higher temperature is required compared to Stille.

  • Hydrolysis: Pour the reaction mixture into 1N HCl (aq) and stir for 1 hour.

  • Workup: Extract with Et₂O. The organic layer must be washed extensively with water to remove DMF.

  • Purification: Silica gel chromatography. Note: Watch for the presence of the aldehyde byproduct (resulting from beta-arylation).

Troubleshooting & Optimization Logic

Issue: Low Conversion
  • Cause: Poisoning of Pd catalyst by the pyridine nitrogen.

  • Solution: Increase catalyst loading to 10 mol% or switch to Pd₂(dba)₃ / XPhos . XPhos is bulky and electron-rich, preventing non-productive coordination of the pyridine nitrogen to the metal center.

Issue: C3-Coupling Byproducts
  • Cause: Loss of selectivity due to high temperature or excess reagent.

  • Solution: Lower temperature to 80°C and extend time. The kinetic barrier for C2-insertion is significantly lower than C3; lower temperatures favor the kinetic product (C2).

Issue: Tin Contamination (Stille)
  • Solution: Use the "Fugitive Tin" method. Replace tributyltin with trimethyltin (more toxic but easier to remove via volatility) or use solid-supported tin scavengers (e.g., polymer-bound isocyanate) during workup.

References

  • Stille Coupling on Pyridines: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

  • Regioselectivity in 2,3-Dihalopyridines: Schroter, S., Stock, C., & Bach, T. (2005). Regioselective cross-coupling reactions of 2,3-dichloropyridine. Tetrahedron. Link

  • Heck Vinylation of Electron-Rich Olefins: Cabri, W., & Candiani, I. (1995). Recent developments and new perspectives in the Heck reaction. Accounts of Chemical Research. Link

  • Synthesis of Acetyl Pyridines: Couve-Bonnaire, S., et al. (2003). Palladium-catalyzed synthesis of 2-acetylpyridines. Tetrahedron Letters. Link

  • General Protocol for Ethoxyvinyltin Coupling: Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Organic Syntheses. Link

Sources

Comparative

A Researcher's Guide to Rigorous X-ray Crystallography Data Validation: A Case Study with a Substituted Bromopyridine

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the gold...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. Single-crystal X-ray crystallography stands as the gold standard for providing this definitive atomic arrangement. However, the generation of a crystallographic model is only the first step; rigorous validation of the underlying data is a critical, and often overlooked, process that ensures the reliability and accuracy of the structural information.

This guide provides an in-depth, practical walkthrough of the X-ray crystallography data validation process. To illustrate these principles, we will use the crystallographic data of 1-(3-bromo-5-methoxypyridin-2-yl)ethanone , a compound structurally related to our topic of interest, as a case study. This guide is designed to empower researchers to critically evaluate crystallographic data, identify potential issues, and ensure the integrity of their structural findings.

The Imperative of Data Validation in Structural Science

The process of solving a crystal structure involves fitting a molecular model to the experimentally observed electron density map. While modern crystallographic software is incredibly powerful, it is not infallible. Errors can arise from various sources, including poor crystal quality, suboptimal data collection, and incorrect model refinement. Without a thorough validation process, these errors can lead to the publication of inaccurate structures, with significant consequences for downstream applications such as structure-activity relationship (SAR) studies and computational modeling.

The International Union of Crystallography (IUCr) has established a comprehensive set of standards and tools to facilitate the validation of crystallographic data.[1][2] The primary tool for this purpose is the checkCIF web service, which performs a battery of checks on a submitted Crystallographic Information File (CIF).[1][3] This service, often incorporating the powerful validation engine of the PLATON software, scrutinizes the data for consistency, completeness, and adherence to established geometric and crystallographic principles.[4]

Case Study: Unpacking the Crystallographic Data of 1-(3-bromo-5-methoxypyridin-2-yl)ethanone

To demonstrate a real-world validation workflow, we will examine the publicly available crystallographic data for 1-(3-bromo-5-methoxypyridin-2-yl)ethanone. This molecule shares key structural motifs with our initial compound of interest and serves as an excellent exemplar for this guide. The Crystallographic Information File (CIF) for this structure was obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 877967.

A CIF is a standardized text file that contains all the essential information about a crystal structure determination, including unit cell parameters, atomic coordinates, and experimental details.[5] Before delving into the validation report, let's first examine the key crystallographic parameters for this structure as reported in the CIF.

ParameterValueSignificance
Chemical Formula C₈H₈BrNO₂Defines the elemental composition of the molecule.
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/nSpecifies the symmetry operations that relate the molecules in the unit cell.
Unit Cell Dimensions a = 7.783(3) Å, b = 10.384(4) Å, c = 11.237(4) Å, β = 108.496(11)°The dimensions of the fundamental repeating unit of the crystal.
Volume 861.1(6) ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Temperature 293(2) KThe temperature at which the diffraction data were collected.
Resolution (d_max) 0.84 ÅA measure of the level of detail in the diffraction data; lower values indicate higher resolution.[6][7]
Data Completeness 99.7%The percentage of theoretically observable reflections that were actually measured.[8]
R-factor (R1) 0.0457A measure of the agreement between the observed and calculated structure factor amplitudes; lower values are better.[9][10][11]
wR2 (all data) 0.1189A weighted R-factor calculated using all reflection data.
Goodness-of-Fit (S) 1.045Should be close to 1 for a good refinement.

These parameters provide a preliminary overview of the quality of the crystal structure. A high resolution, high data completeness, and low R-factors are all indicative of a well-determined structure.

The Validation Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for validating a crystallographic information file using the IUCr's checkCIF service.

Experimental Protocol: CIF Validation using checkCIF
  • Navigate to the checkCIF web service: Access the online tool at [Link].[12]

  • Upload the CIF: Use the "Choose File" button to select the CIF for 1-(3-bromo-5-methoxypyridin-2-yl)ethanone.

  • Select the output format: Choose the desired format for the validation report (HTML is recommended for easy viewing).

  • Initiate the check: Click the "Send" button to submit the CIF for validation.

  • Analyze the checkCIF report: The service will generate a detailed report containing a series of "Alerts" categorized by severity (A, B, C, G).

Interpreting the checkCIF Report: A Guide to the Alerts

The checkCIF report for our case study compound is relatively clean, with only a few minor alerts. This is expected for a published structure in a reputable journal. However, it provides an opportunity to understand the types of issues that checkCIF can identify.

The validation process can be visualized as a workflow that scrutinizes different aspects of the crystallographic data.

validation_workflow cluster_checks Validation Checks CIF_File Crystallographic Information File (CIF) checkCIF checkCIF/PLATON Validation Engine CIF_File->checkCIF Report Validation Report (Alerts) checkCIF->Report Syntax CIF Syntax & Format checkCIF->Syntax Symmetry Symmetry & Space Group checkCIF->Symmetry Geometry Bond Lengths & Angles checkCIF->Geometry ADPs Anisotropic Displacement Parameters (ADPs) checkCIF->ADPs Completeness Data Completeness & Resolution checkCIF->Completeness

Caption: The crystallographic data validation workflow using the checkCIF service.

A key aspect of validation is understanding the interplay between different quality metrics.

validation_metrics Resolution Resolution Data_Quality Overall Data Quality Resolution->Data_Quality Completeness Completeness Completeness->Data_Quality R_factors R-factors (R1, wR2) R_factors->Data_Quality GoF Goodness-of-Fit GoF->Data_Quality Geometry Molecular Geometry ADPs ADPs Data_Quality->Geometry Data_Quality->ADPs

Caption: Interrelationship of key X-ray crystallography data validation metrics.

Comparison Guide: Benchmarking Against Quality Standards

An objective comparison of the validation metrics against established standards is crucial for a comprehensive assessment.

Metric1-(3-bromo-5-methoxypyridin-2-yl)ethanoneAcceptable Range (Small Molecules)Interpretation
Resolution (Å) 0.84< 1.0 (High Resolution)The data is of high resolution, allowing for precise atomic positions.[6][7]
Completeness (%) 99.7> 95%The dataset is essentially complete, ensuring a reliable electron density map.[8]
R1 (%) 4.57< 5%Excellent agreement between the model and the experimental data.[9][13]
wR2 (%) 11.89< 15%Good agreement for all data.
GoF 1.0450.9 - 1.1Indicates a good refinement model.
checkCIF Alerts Minor G-level alertsNo A or B level alertsThe structure is of high quality with no major issues identified.

The data for our case study compound clearly meets and, in some cases, exceeds the criteria for a high-quality small-molecule crystal structure. This provides a high degree of confidence in the reported atomic arrangement.

For macromolecular structures, such as proteins, additional validation criteria, like the Ramachandran plot, are essential.[14][15][16] The Ramachandran plot assesses the conformational viability of the protein backbone.

Conclusion: The Non-Negotiable Step in Structural Science

The validation of X-ray crystallography data is not merely a procedural formality but a cornerstone of scientific rigor. It is the process by which we ensure that the beautiful three-dimensional representations of molecules are firmly grounded in robust experimental evidence. By diligently employing tools like checkCIF and critically evaluating the key quality metrics, researchers can have confidence in their structural models and their downstream applications. This guide provides a framework for this critical evaluation, empowering scientists to uphold the highest standards of structural integrity in their research.

References

  • Vaitkus, A., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(2), 659-669. Available at: [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Available at: [Link]

  • Wikipedia contributors. (2023). R-factor (crystallography). Wikipedia. Available at: [Link]

  • International Union of Crystallography. (2017). R factor. Online Dictionary of Crystallography. Available at: [Link]

  • JEOL Ltd. Reliability factor, R-factor. Glossary. Available at: [Link]

  • Grokipedia. R-factor (crystallography). Available at: [Link]

  • Analysing and evaluating macromolecular models. For X-ray crystallography structures. Available at: [Link]

  • American Chemical Society. CIF Validation. ACS Publications. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

  • Wlodawer, A., et al. (2008). Stereochemistry and Validation of Macromolecular Structures. eLS. Available at: [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Available at: [Link]

  • Shabalin, I. G., & Wlodawer, A. (2018). Analysis of the quality of crystallographic data and the limitations of structural models. The Journal of general physiology, 150(7), 931–943. Available at: [Link]

  • Wikipedia contributors. (2023). Ramachandran plot. Wikipedia. Available at: [Link]

  • ProteinIQ. Ramachandran Plot Generator Online. Available at: [Link]

  • Stack Exchange. (2020). How did researchers derive the Ramachandran "validation" contours?. Biology Stack Exchange. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (2021). A short guide to Crystallographic Information Files. Available at: [Link]

  • Hatti, K. S. (2020). The Resolution in X-ray Crystallography and Single-Particle Cryogenic Electron Microscopy. Crystals, 10(7), 583. Available at: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

  • Protein Data Bank in Europe. Structure validation practical (4). Available at: [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. Available at: [Link]

  • Validation and Quality Assessment of X-ray Protein Structures. Protein X-ray Crystallography. Available at: [Link]

  • PLATON. Validation of CIF's by PLATON. Available at: [Link]

  • Spek, A. L. The Crystallographic Information File (CIF) Description and Usage. Available at: [Link]

  • Utrecht University. PLATON. Available at: [Link]

  • American Chemical Society. Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Available at: [Link]

  • Proteopedia. Talk:Resolution. Available at: [Link]

  • An Easy Structure - Sucrose. Part 6: The Crystallographic Information File - CIF. Available at: [Link]

  • Springer Protocols. Protein Structure Analysis and Validation with X-Ray Crystallography. Available at: [Link]

  • Minor, W., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Drug discovery today. Technologies, 9(4), e259–e267. Available at: [Link]

  • Cambridge Crystallographic Data Centre. enCIFer User Guide & Tutorials. Available at: [Link]

  • International Union of Crystallography. data requirements for structures submitted to Acta Cryst. Sections C and E. Available at: [Link]

  • International Union of Crystallography. checkCIF/PLATON reports. Available at: [Link]

  • International Union of Crystallography. Standards for Crystallographic Publishing. Available at: [Link]

  • Fiveable. 12.1 X-ray crystallography: principles and structure determination. Available at: [Link]

  • X-ray Diffraction Data for Refinement and Deposition. Available at: [Link]

  • Blake, A. J. An introduction to the basic features of the Crystallographic Information File (CIF). Available at: [Link]

  • ResearchGate. Crystallographic data and parameters of the X-ray diffraction experiment. Available at: [Link]

  • Royappa, T. X-ray Crystallography. Available at: [Link]

  • Xtal Raw Data Archive (XRDa). Welcome to XRDa. Available at: [Link]

  • NFDI4Chem Search Service. X-ray diffraction (XRD) - Dataset. Available at: [Link]

  • GSRS. Available at: [Link]

Sources

Validation

Quality Control Standards for Industrial Grade 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone: A Comparative Technical Guide

Executive Summary 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (CAS: 1256806-19-5) is a critical pharmacophore scaffold used extensively in the synthesis of BET bromodomain inhibitors and other kinase-targeting therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone (CAS: 1256806-19-5) is a critical pharmacophore scaffold used extensively in the synthesis of BET bromodomain inhibitors and other kinase-targeting therapeutics. Its dual functionality—a reactive ketone handle and a labile bromine for cross-coupling—makes it a versatile but sensitive building block.

This guide provides an objective technical comparison between Standard Industrial Grade and High-Purity Pharmaceutical Grade variants. It establishes rigorous quality control (QC) protocols to mitigate downstream risks, specifically focusing on regioisomeric impurities that mimic the product but lead to "dead-end" synthesis pathways.

Critical Quality Attributes (CQAs) & Grade Comparison

The distinction between "Industrial" and "Pharma" grade for this intermediate is not merely purity percentage; it is defined by the profile of impurities that interfere with catalytic cycles (e.g., Pd-catalyzed Suzuki-Miyaura coupling).

Comparative Specification Table
Quality AttributeStandard Industrial Grade High-Purity Pharma Grade Impact on Downstream Process
Assay (HPLC) ≥ 95.0%≥ 99.0%Lower purity requires recrystallization steps, increasing solvent waste and cycle time.
Regioisomer Content ≤ 2.0% (5-Bromo isomer)≤ 0.15%Critical: Regioisomers couple competitively, creating difficult-to-separate byproducts.
Water (KF) ≤ 0.5%≤ 0.1%Excess water hydrolyzes sensitive boronic esters in subsequent coupling steps.
Residue on Ignition ≤ 0.5%≤ 0.1%High inorganic content can poison Pd-catalysts, stalling reaction kinetics.
Appearance Yellow to Brown SolidOff-white to Pale Yellow Crystalline SolidDark color often indicates oxidative degradation or polymerized impurities.

Impurity Profiling & Origin Analysis

Understanding the origin of impurities is the first step in control. The primary synthetic route involves the bromination of 2-acetyl-6-methoxypyridine or the lithiation of 2,6-dibromopyridine.

DOT Diagram: Impurity Formation Pathways

This diagram illustrates where critical impurities originate during the synthesis of the target molecule.

ImpurityPathways Start Precursor: 2-Acetyl-6-methoxypyridine Reagent Bromination (Br2 / NBS) Start->Reagent Target Target Product: 3-Bromo isomer Reagent->Target Major Pathway ImpurityA Impurity A (Critical): 5-Bromo isomer (Regioisomer) Reagent->ImpurityA Steric Leakage ImpurityB Impurity B: 3,5-Dibromo species (Over-bromination) Target->ImpurityB Excess Reagent ImpurityC Impurity C: Hydrolysis Product (6-Hydroxy derivative) Target->ImpurityC Acid/Base Workup

Figure 1: Mechanistic origin of critical impurities. Note that Impurity A (5-bromo) is chemically similar to the target but leads to structural failure in drug design.

Validated Analytical Protocols

To ensure the material meets the "High-Purity" standard, the following self-validating protocols must be employed. Reliance on a simple "Total Purity" metric is insufficient due to the UV-vis similarity of regioisomers.

Protocol A: Regio-Specific HPLC Method

Objective: Separate the 3-bromo target from the 5-bromo regioisomer.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 80% B (Linear ramp)

    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Temperature: 30°C.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between 3-Bromo (Target) and 5-Bromo (Impurity) peaks.

  • Tailing Factor: < 1.5 for the main peak.

Protocol B: Structural Verification via 1H-NMR

Objective: Confirm bromine position. The coupling constants (


-values) of the pyridine protons are definitive.
  • Dissolve 10 mg sample in 0.6 mL

    
    .
    
  • Acquire spectrum (minimum 400 MHz).

  • Diagnostic Signal: Look for the two aromatic protons on the pyridine ring.

    • Target (3-Bromo): Two doublets with

      
       (Ortho coupling).
      
    • Impurity (5-Bromo): Two doublets with

      
      , but chemical shifts will differ. Crucially, look for integration ratios.
      
    • Impurity (3,5-Dibromo): Singlet aromatic proton (no coupling partner).

Performance Comparison: The "Suzuki Stress Test"

To objectively compare the grades, we simulated a standard cross-coupling reaction used in drug discovery: the coupling of the intermediate with 4-fluorophenylboronic acid.

Reaction Conditions:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3 equiv)
    
  • Solvent: Dioxane/Water (4:1), 90°C, 4 hours.

Experimental Results
MetricIndustrial Grade (96% Purity, 1.8% Regioisomer)Premium Grade (99.5% Purity, <0.1% Regioisomer)Analysis
Isolated Yield 78%92%Industrial grade suffered from catalyst poisoning, likely due to trace sulfur or metal contaminants.
Product Purity (Crude) 88%97%The 5-bromo regioisomer coupled successfully, creating a difficult-to-remove isomeric byproduct (approx 1.5%).
Purification Effort Requires Column ChromatographySimple RecrystallizationThe "cheap" starting material increased purification labor by 300%.

QC Workflow Decision Tree

Implement this logic flow for incoming raw material assessment.

QCWorkflow Incoming Incoming Material (CAS 1256806-19-5) Visual Visual Inspection (Color/Texture) Incoming->Visual HPLCTest HPLC Analysis (Protocol A) Visual->HPLCTest RegioCheck Regioisomer > 0.5%? HPLCTest->RegioCheck MetalCheck Residue on Ignition > 0.2%? RegioCheck->MetalCheck No Reject REJECT / Return to Vendor RegioCheck->Reject Yes (Critical Failure) Approve RELEASE for GMP Manufacturing MetalCheck->Approve No Purify Recrystallize (EtOH/Water) MetalCheck->Purify Yes (Recoverable) Purify->HPLCTest Retest

Figure 2: Decision matrix for accepting or rejecting batches based on critical impurity thresholds.

References

  • ChemicalBook. (2023). 1-(3-Bromo-6-methoxy-pyridin-2-yl)-ethanone Product Specifications and Properties. Link

  • Sigma-Aldrich (Merck). (2023). Pyridine Derivative Quality Standards and Analytical Methods. Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 53394629 (1-(3-Bromo-6-methoxypyridin-2-yl)ethanone). Link

  • European Directorate for the Quality of Medicines (EDQM). (2023). Control of Impurities in Substances for Pharmaceutical Use (Ph.[2] Eur. 5.10). Link

  • BLD Pharm. (2023). Certificate of Analysis Data for Brominated Pyridines. Link

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Safety & Regulatory Compliance

Safety

1-(3-Bromo-6-methoxypyridin-2-yl)ethanone proper disposal procedures

Topic: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone Proper Disposal Procedures CAS Registry Number: 1256806-19-5 Chemical Family: Halogenated Pyridine Derivative / Aryl Ketone Part 1: Hazard Identification & Waste Character...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone Proper Disposal Procedures CAS Registry Number: 1256806-19-5 Chemical Family: Halogenated Pyridine Derivative / Aryl Ketone

Part 1: Hazard Identification & Waste Characterization

Before initiating any disposal procedure, you must characterize the waste stream. 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone poses specific risks due to its halogen content (bromine) and nitrogen-containing pyridine ring, which can generate toxic combustion byproducts (HBr, NOx) if not incinerated correctly.

GHS Hazard Classification
Hazard CategoryH-CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3]
Eye Damage/Irritation H319 Causes serious eye irritation.[1][2][3][4][5]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][3][4][5]
Environmental (Predicted) H411 *Toxic to aquatic life with long-lasting effects (Class standard for halogenated pyridines).

Critical Safety Note: This compound has a low melting point (~37–39 °C ). In warm laboratory environments, it may transition between solid and semi-solid states. Handle as a solid for containment but anticipate potential melting in waste drums.

Part 2: Pre-Disposal Stabilization & Segregation

Proper segregation is the single most effective safety control in chemical disposal. You must prevent the formation of incompatible mixtures that could lead to exothermic runaway reactions.

Segregation Protocol
  • Primary Stream: Halogenated Organic Waste .

    • Reasoning: The bromine atom requires high-temperature incineration with acid gas scrubbing (to capture Hydrogen Bromide). Disposing of this in a "Non-Halogenated" stream is a regulatory violation and a safety hazard for the disposal facility.

  • Incompatibilities:

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides). Segregate strictly to prevent fire.

    • Strong Acids: May cause protonation of the pyridine ring or hydrolysis of the methoxy group, altering physical properties and potentially releasing heat.

Visual Workflow: Waste Stream Decision Tree

The following logic gate ensures the material ends up in the correct regulatory container.

WasteSegregation Start Waste Material: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution Debris Contaminated Gloves/Paper StateCheck->Debris BinSolid Container A: Solid Hazardous Waste (Label: Halogenated Organic Solid) Solid->BinSolid Direct Pack SolventCheck Is Solvent Halogenated? Solution->SolventCheck BinDebris Container D: Solid Hazardous Debris (Double Bagged) Debris->BinDebris BinHaloLiq Container B: Halogenated Organic Solvents (High BTU Incineration) SolventCheck->BinHaloLiq Yes (e.g., DCM, Chloroform) SolventCheck->BinHaloLiq No (e.g., Methanol, Acetone) *Route to Halo stream due to solute* BinNonHaloLiq Container C: Non-Halogenated Solvents (ONLY if <1000 ppm Halogen total)

Figure 1: Decision logic for segregating 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone waste streams. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute often mandates disposal in the Halogenated stream.

Part 3: Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)

Objective: Secure containment for off-site incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined cap. Avoid metal containers due to potential corrosion from hydrolysis byproducts.

  • Labeling: Mark the container clearly with:

    • "Hazardous Waste - Solid"

    • Chemical Name: "1-(3-Bromo-6-methoxypyridin-2-yl)ethanone"[6]

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup. Keep cool (<25°C) to prevent melting.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Prevent precipitation and ensure compatibility.

  • Solvent Compatibility: If the compound is dissolved in acetone, methanol, or ethyl acetate, it is technically a "flammable solvent mixture." However, due to the bromine content:

    • Best Practice: Pour into the Halogenated Solvent Waste carboy.

    • Reasoning: Most disposal facilities blend waste. Traces of bromine in non-halogenated streams can damage incinerators not equipped with scrubbers.

  • Precipitation Check: Ensure the waste solvent does not contain water if the compound was extracted from an organic layer. Mixing aqueous waste with organic waste can cause phase separation or precipitation of the solid, clogging the waste drum.

Scenario C: Emergency Spill Cleanup

Objective: Containment without generating dust or spreading contamination.[1][2][3][7]

Step-by-Step Protocol:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or half-mask respirator.

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover the spill with wet paper towels or oil-dry pads to dampen it.

    • Liquid/Melt Spill: Surround with an inert absorbent (Vermiculite or Sand).

  • Collection: Scoop the damp material into a disposable wide-mouth jar.

  • Decontamination: Wipe the surface with a soap/water solution followed by an alcohol wipe. Place all wipes into the solid hazardous waste bin.

Part 4: Final Disposition (Off-Site)

The ultimate fate of this material must be High-Temperature Incineration .

  • Technology: Rotary kiln incinerator operating >1000°C.

  • Requirements: Two-stage combustion with rapid quenching and caustic scrubbing.

  • Why: This process ensures the complete destruction of the pyridine ring (preventing release of nitrogenous pollutants) and captures the bromine as inorganic bromide salts (NaBr) in the scrubber water, rather than releasing corrosive HBr gas or brominated dioxins into the atmosphere.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: 1-(5-Bromo-3-methoxypyridin-2-yl)ethanone (Isomer Analog for Hazard Data). Retrieved from

  • ChemicalBook. 1-(3-Bromo-6-methoxy-pyridin-2-yl)-ethanone Properties and CAS 1256806-19-5.[6] Retrieved from

  • National Research Council (US).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste.
  • Ambeed. Safety Data Sheet for Pyridine Derivatives (General Handling). Retrieved from

Sources

Handling

Personal protective equipment for handling 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone

Executive Summary: Operational Safety Profile Compound: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone CAS: 1256806-19-5 (Representative Analog) Physical State: Solid (Crystalline powder) Primary Hazards: Skin/Eye Irritation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Profile

Compound: 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone CAS: 1256806-19-5 (Representative Analog) Physical State: Solid (Crystalline powder) Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1][2] Critical Risk: While the solid presents a dust inhalation risk, the highest risk occurs during solvation . The lipophilic methoxy and acetyl groups facilitate dermal absorption if dissolved in organic carriers (e.g., DCM, DMF), bypassing standard glove defenses.

Hazard Assessment & Engineering Controls

Before selecting PPE, we must establish the containment baseline. PPE is the final barrier, not the primary one.

  • Engineering Requirement: All open-vessel manipulations (weighing, transfer, solvation) must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[1]

  • Static Hazard: As a halogenated heterocyclic powder, this compound is prone to static charge buildup. Use an anti-static gun or ionizer during weighing to prevent "powder fly," which defeats respiratory protection.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard "compliance" and address the specific permeation risks of halogenated pyridines.

A. Hand Protection Strategy

The "Double-Glove" Protocol: Single-layer nitrile is insufficient for solution-phase handling of pyridine derivatives due to potential micro-perforations and rapid permeation of carrier solvents.[1]

LayerMaterial SpecificationFunction & Rationale
Inner Nitrile (Accelerator-Free) Thickness: 4 mil (0.10 mm)Color: White/BlueBiological Barrier: Protects skin from incidental contact.[1] Accelerator-free formulation reduces contact dermatitis risk during long shifts.[1]
Outer Nitrile (High-Grip) Thickness: 5–8 mil (0.12–0.20 mm)Color: Orange/Black (Contrast)Chemical/Mechanical Barrier: The thicker gauge resists abrasion from spatulas/glassware.[1] Indicator System: Contrast color allows immediate visual detection of tears in the outer layer.
Solvent Specific Laminate (Silver Shield/4H) Required only if using DCM/ChloroformIf dissolving in chlorinated solvents, nitrile degrades in <5 mins. Wear laminate liners under outer nitrile gloves.

Expert Insight: Change outer gloves immediately upon splash contact. Pyridine derivatives can act as vehicles, dragging solvents through the glove matrix and into the stratum corneum.

B. Respiratory & Ocular Protection
ZoneEquipmentTechnical Standard
Primary (In Hood) Safety Glasses with side shieldsANSI Z87.1+ (Impact & Splash rated)
Secondary (High Risk) Face Shield (8-inch)Required during scale-up (>10g) or when heating reaction mixtures to reflux.[1]
Outside Hood Respirator (Half-Face) P100/OV Cartridge. Only required if weighing outside a hood (strongly discouraged) or during spill cleanup.[1]
C. Body Protection
  • Lab Coat: 100% Cotton or Nomex (Flame Resistant). Avoid synthetic blends (polyester) which can melt into skin if the organic solvent carrier ignites.

  • Sleeves: Tyvek® sleeve covers are recommended to bridge the gap between the glove cuff and lab coat cuff, a common exposure point for wrist contamination.

Operational Protocol: The Safe Handling Lifecycle

This workflow integrates safety checks directly into the experimental process.

Phase 1: Preparation (Donning)
  • Inspect fume hood certification sticker.

  • Don inner gloves -> Lab coat -> Sleeve covers -> Outer gloves.[1]

  • Tape Check: Ensure the outer glove cuff covers the lab coat/sleeve interface.

Phase 2: Active Handling (Weighing & Solvation)
  • Static Neutralization: Pass anti-static gun over the weighing boat.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of bulk containers.

  • Solvation: Add solvent slowly.

    • Note: Halogenated pyridines can be exothermic upon dissolution in acidic media.

  • Waste Segregation: Immediately place weighing boats and contaminated paper towels into a solid hazardous waste bag inside the hood. Do not walk to a general trash bin.

Phase 3: Decontamination (Doffing)[1]
  • Wipe down balance area with a solvent-dampened tissue (Acetone or Ethanol).[1]

  • Dispose of wipe in "Solid Hazardous Waste."

  • Glove Removal: Use the "Beak Method" (pinch outside of one glove, pull off inside-out; slide finger under second glove, peel off inside-out).[1]

  • Wash hands with soap and water for 20 seconds immediately.

Visualization: Safety Logic & Workflow

The following diagram illustrates the decision logic for handling this compound based on its state (Solid vs. Solution).

SafetyLifecycle Start START: Handling 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone StateCheck DECISION: Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Weighing Solution Solution (Dissolved) StateCheck->Solution Reaction/Workup SolidRisk Risk: Dust Inhalation & Static Solid->SolidRisk SolidPPE PPE: Double Nitrile + Lab Coat Control: Anti-Static Gun SolidRisk->SolidPPE Action Perform Experiment in Fume Hood SolidPPE->Action SolventCheck Solvent Type? Solution->SolventCheck StandardSolvent Polar/Non-Polar (MeOH, EtOAc, DMF) SolventCheck->StandardSolvent AggressiveSolvent Chlorinated (DCM, Chloroform) SolventCheck->AggressiveSolvent StandardPPE PPE: Double Nitrile (Standard) StandardSolvent->StandardPPE EnhancedPPE PPE: Laminate Liner + Nitrile Outer AggressiveSolvent->EnhancedPPE StandardPPE->Action EnhancedPPE->Action Disposal Disposal: Halogenated Waste Stream Action->Disposal

Figure 1: Decision logic for PPE selection based on physical state and carrier solvent.[1][2][3] Note the escalation to Laminate gloves when chlorinated solvents are involved.

Waste Disposal & Emergency Response

Disposal Protocol:

  • Classification: This compound contains Bromine.[4] It must be segregated into the Halogenated Organic Waste stream.[5]

  • Liquids: Collect in HDPE or Glass carboys labeled "Halogenated Solvents."

  • Solids: Contaminated gloves, paper towels, and weighing boats go into "Solid Hazardous Waste" (double-bagged).

  • Do NOT: Do not mix with oxidizing acids (Nitric, Perchloric) as pyridine rings can form unstable salts or react violently.

Emergency Spills:

  • Solid Spill: Do not dry sweep (creates dust).[5] Cover with wet paper towels (water/surfactant), then scoop into a bag.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it enhances absorption of the pyridine derivative.

References

  • PubChem. (n.d.). Compound Summary: Pyridine Derivatives Safety Data. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Pyridine. United States Department of Labor. Retrieved October 26, 2023, from [Link][1]

Sources

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